molecular formula C31H56O9 B1618646 Nonylbenzene-PEG8-OH CAS No. 27177-05-5

Nonylbenzene-PEG8-OH

Numéro de catalogue: B1618646
Numéro CAS: 27177-05-5
Poids moléculaire: 572.8 g/mol
Clé InChI: XXPRRHYTDCWGRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The CIR Expert Panel concluded that the following 27 Nonoxynols listed below are safe in the present practices of use and concentration in cosmetics as described in this safety assessment, when formulated to be non-irritating..Nonoxynol-8...

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRRHYTDCWGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872586
Record name 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
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Molecular Weight

572.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41506-14-3, 27177-05-5
Record name Octaethylene glycol mono(p-nonylphenyl) ether
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Record name Nonoxynol 8
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Record name 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)-
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Record name 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)-
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Record name 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
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Record name 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to Nonylbenzene-PEG8-OH: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylbenzene-PEG8-OH is a discrete polyethylene (B3416737) glycol (PEG) derivative featuring a hydrophobic nonylbenzene (B91765) head and a hydrophilic octaethylene glycol tail terminated with a hydroxyl group. This amphiphilic structure makes it a valuable component in various chemical and biological applications, most notably as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental considerations for this compound, with a particular focus on its role in PROTAC development.

Chemical Structure and Identification

This compound consists of a nonylbenzene moiety ether-linked to an octaethylene glycol chain. The nonyl group is typically a linear alkyl chain, and for the purposes of this guide, the para-substituted isomer is depicted. However, it is important to note that commercial preparations may contain branched nonyl isomers. The terminal hydroxyl group provides a reactive handle for further chemical modification, such as conjugation to a warhead or an E3 ligase ligand in the synthesis of a PROTAC.

Chemical Structure:

Molecular Formula: C₃₁H₅₆O₉[1]

Molecular Weight: 572.77 g/mol [1]

CAS Number: 41506-14-3[1]

Physicochemical Properties

Precise physicochemical data for the discrete this compound molecule is not extensively reported in the literature. The following table summarizes available data for the closely related class of nonylphenol ethoxylates. It is important to recognize that these values may vary for the monodisperse this compound.

PropertyValueSource
Physical State Liquid[2]
Color Clear to light yellow, viscous liquid[3]
Boiling Point >250 °C[2]
Specific Gravity 1.005 - 1.025 g/cm³[2]
Solubility Miscible with water, ethanol, and vegetable oils[3]
pH (1% aqueous) 5.0 - 7.0[2]

Role in PROTAC Drug Development

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5] The linker is not merely a spacer but plays a crucial role in the overall efficacy of the PROTAC.[6]

This compound serves as a precursor for such linkers. The hydrophobic nonylbenzene group can influence the molecule's interaction with cell membranes and its overall pharmacokinetic properties, while the flexible and hydrophilic PEG chain enhances solubility and allows for the optimal positioning of the two ligands to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] The formation of this complex is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that hijacks the cell's ubiquitin-proteasome system.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds to PROTAC PROTAC (with Nonylbenzene-PEG8 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds to Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI   Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome   Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

The length and composition of the PEG linker are critical for optimizing the geometry of the ternary complex, which directly impacts the efficiency of protein degradation.[6] Studies have shown that varying the number of PEG units can significantly affect the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC.[5]

Experimental Protocols

Synthesis of Nonylphenol Polyoxyethylene Ether (General Procedure)

This protocol is a general representation for the synthesis of nonylphenol ethoxylates and can be adapted for the synthesis of this compound. The synthesis of a discrete PEG length typically requires the use of monodisperse PEG starting materials.

Materials:

Procedure:

  • Charge a reaction vessel with 4-nonylphenol and potassium hydroxide catalyst under a nitrogen atmosphere.

  • Heat the mixture to initiate the reaction and remove any water formed.

  • Introduce a controlled amount of ethylene oxide into the reactor while maintaining the desired reaction temperature. The number of ethylene oxide units added will determine the length of the PEG chain.

  • After the reaction is complete, cool the mixture and neutralize the catalyst.

  • The product can be purified by techniques such as column chromatography to isolate the desired PEG length.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol.

  • Detection: UV detector at a wavelength suitable for the benzene (B151609) ring (e.g., 280 nm).

  • Purpose: To assess the purity of the compound and separate it from other PEG chain lengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence of protons corresponding to the nonyl chain, the benzene ring, the ethylene glycol repeating units, and the terminal hydroxyl group. Integration of the peaks can be used to confirm the length of the PEG chain.

  • ¹³C NMR: To identify the carbon signals of the different moieties in the molecule.

Evaluation of a PROTAC Containing a this compound-derived Linker

A common method to assess the efficacy of a PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.

Experimental Workflow:

PROTAC_Evaluation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_seeding Seed cells expressing the target protein protac_treatment Treat cells with varying concentrations of PROTAC cell_seeding->protac_treatment incubation Incubate for a defined time period protac_treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Densitometry Analysis of Bands detection->quantification dc50_dmax Calculate DC50 and Dmax quantification->dc50_dmax

Caption: A typical workflow for evaluating PROTAC efficacy.

Procedure:

  • Cell Culture and Treatment: Plate cells that endogenously express the target protein. Treat the cells with increasing concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]

  • Data Analysis: Quantify the intensity of the protein bands. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).[7]

Conclusion

This compound is a versatile molecule with significant applications in drug development, particularly as a building block for PROTAC linkers. Its amphiphilic nature, arising from the hydrophobic nonylbenzene group and the hydrophilic PEG chain, provides a valuable combination of properties for optimizing the solubility, permeability, and ternary complex formation of PROTACs. The discrete length of the PEG8 chain allows for precise control over the linker length, a critical parameter in the rational design of effective protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors. Further research into the specific structure-activity relationships of PROTACs incorporating this and related linkers will continue to advance the field of targeted protein degradation.

References

Synthesis and Characterization of Nonylbenzene-PEG8-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Nonylbenzene-PEG8-OH, a valuable heterobifunctional linker molecule. Its amphipathic nature, combining a hydrophobic nonylbenzene (B91765) moiety with a hydrophilic octaethylene glycol (PEG8) chain terminating in a hydroxyl group, makes it a versatile tool in various applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details a robust synthetic protocol, comprehensive characterization methodologies, and an exploration of its application in drug development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a non-ionic surfactant and a key building block in the construction of complex molecular architectures. Its structure features a lipophilic 4-nonylphenyl group, which provides affinity for non-polar environments, and a flexible, hydrophilic PEG8 chain that enhances aqueous solubility and provides a reactive hydroxyl terminus for further chemical modification. This unique combination of properties has led to its increasing use as a linker in the design of PROTACs, where it can favorably modulate the solubility, permeability, and ternary complex formation of the resulting degrader molecules.[1][2][3]

This guide serves as a practical resource for researchers, providing a detailed methodology for the synthesis of this compound via the Williamson ether synthesis, along with a suite of analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This method involves the deprotonation of 4-nonylphenol (B119669) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an octaethylene glycol derivative, such as a tosylate.[4][5][6]

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Nonylphenol 4-Nonylphenol Reaction_Vessel Williamson Ether Synthesis (Anhydrous THF, Heat) Nonylphenol->Reaction_Vessel PEG_Tos Octaethylene Glycol Monotosylate PEG_Tos->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Deprotonation Workup Aqueous Workup Reaction_Vessel->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

Procedure:

  • Deprotonation of 4-Nonylphenol: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-nonylphenol (1.0 eq). Dissolve the phenol (B47542) in anhydrous THF. To this solution, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium phenoxide.

  • Williamson Ether Synthesis: To the solution of the sodium phenoxide, add a solution of octaethylene glycol monotosylate (1.1 eq) in anhydrous THF dropwise at room temperature. Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a pale yellow oil.[7]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.12d2HAr-H (ortho to -O-)
6.85d2HAr-H (meta to -O-)
4.10t2H-O-CH ₂-CH₂-O-
3.85t2H-O-CH₂-CH ₂-O-
3.75 - 3.55m28H-O-(CH ₂CH ₂)₇-OH
2.58t2HAr-CH ₂-
1.59m2HAr-CH₂-CH ₂-
1.30m12H-(CH ₂)₆-CH₃
0.88t3H-CH₂-CH
2.5-3.0 (broad)s1H-OH

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (ppm)Assignment
158.5Ar-C -O
135.0Ar-C -C₉H₁₉
129.5Ar-C H (ortho to -O-)
114.5Ar-C H (meta to -O-)
72.6-O-C H₂-CH₂-OH
70.8 - 70.0-O-(C H₂C H₂)₇-
69.5-O-CH₂-C H₂-O-Ar
67.8-O-C H₂-CH₂-O-Ar
61.7-CH₂-C H₂-OH
35.2Ar-C H₂-
31.9 - 22.7-(C H₂)₇-CH₃
14.1-CH₂-C H₃
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of the product.

Predicted Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[M+Na]⁺595.39595.4
[M+H]⁺573.41573.4

Note: The observed m/z may vary slightly depending on the instrument calibration.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the final product.

Typical HPLC Conditions:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Expected Retention Time 12-15 minutes

Application in PROTAC Drug Development

This compound serves as a versatile linker in the synthesis of PROTACs.[8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][11]

Role of the this compound Linker

The linker is a critical component of a PROTAC, influencing its overall properties and efficacy. The this compound linker offers several advantages:

  • Modulation of Physicochemical Properties: The hydrophobic nonylbenzene group can be used to tune the lipophilicity of the PROTAC, while the hydrophilic PEG8 chain enhances aqueous solubility. This balance is crucial for achieving good cell permeability and favorable pharmacokinetic properties.[1]

  • Optimal Length and Flexibility: The 8-unit PEG chain provides a flexible spacer of a defined length, which is critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]

  • Synthetic Handle: The terminal hydroxyl group provides a convenient point of attachment for either the target protein ligand or the E3 ligase ligand, allowing for a modular and efficient synthesis of the final PROTAC molecule.

PROTAC Synthesis and Ternary Complex Formation

The general workflow for incorporating this compound into a PROTAC and its mechanism of action are illustrated below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Linker This compound PROTAC PROTAC Molecule Linker->PROTAC Warhead Target Protein Ligand Warhead->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Induces Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation Results in

References

An In-depth Technical Guide on the Critical Micelle Concentration of Nonylbenzene-PEG8-OH and Structurally Related Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Nonylbenzene-PEG8-OH and Nonylphenol Ethoxylates

This compound is a polyethylene (B3416737) glycol-based molecule often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs). Its structure consists of a hydrophobic nonylbenzene (B91765) head group and a hydrophilic polyethylene glycol tail with approximately eight repeating units of ethylene (B1197577) oxide, terminating in a hydroxyl group.

Nonylphenol ethoxylates (NPEs) are a class of non-ionic surfactants produced by the ethoxylation of nonylphenol. They share a similar amphipathic architecture, with a hydrophobic nonylphenol group and a hydrophilic poly(ethyleneoxy) chain. The length of this chain can be varied to achieve different hydrophilic-lipophilic balance (HLB) values, making them suitable for a wide range of applications, including as detergents, emulsifiers, and wetting agents.

Critical Micelle Concentration (CMC) Data

The Critical Micelle Concentration is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Above the CMC, the surface tension of the solution remains relatively constant.

The CMC of nonylphenol ethoxylates is influenced by the length of the ethoxymer chain. The following table summarizes representative CMC values for nonylphenol ethoxylates with varying degrees of ethoxylation.

SurfactantAverage Ethylene Oxide Units (n)Approximate CMC (ppm)Approximate CMC (Molarity)Temperature (°C)
Nonylphenol Ethoxylate960~1.0 x 10⁻⁴ M25

Note: The molarity is an approximation based on the average molecular weight of the ethoxylate distribution.

Experimental Protocols for CMC Determination

For non-ionic surfactants like this compound and NPEs, surface tensiometry and fluorescence spectroscopy are two of the most reliable and commonly employed methods for determining the CMC.

This classic method relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension until the surface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[1][2][3]

Experimental Protocol:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared by serial dilution from a concentrated stock solution. The concentration range should span the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method.[1][3] The temperature of the solutions should be kept constant throughout the measurements.

  • Data Analysis: The measured surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C).

  • CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[1][2]

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits a high sensitivity to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. As micelles form above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, which can be used to determine the CMC.[1][4][5]

Experimental Protocol:

  • Preparation of Pyrene Stock Solution: A stock solution of pyrene is prepared in a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Preparation of Surfactant-Pyrene Solutions: A series of surfactant solutions of varying concentrations is prepared. A small, constant aliquot of the pyrene stock solution is added to each surfactant solution, ensuring the final pyrene concentration is very low (typically in the micromolar range) to avoid excimer formation.

  • Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm. The emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) at approximately 373 nm to the third vibronic peak (I₃) at approximately 384 nm (I₁/I₃ ratio) is particularly sensitive to the polarity of the environment.

  • Data Analysis: The I₁/I₃ ratio is plotted against the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.[4]

Visualization of Experimental Workflows

Surface_Tension_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Surfactant Solution prep_series Create Serial Dilutions prep_stock->prep_series measure_st Measure Surface Tension (Tensiometer) prep_series->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data det_cmc Determine CMC from Inflection Point plot_data->det_cmc

Caption: Workflow for CMC determination using the surface tension method.

Fluorescence_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_pyrene Prepare Pyrene Stock Solution add_pyrene Add Pyrene to each Dilution prep_pyrene->add_pyrene prep_surfactant Prepare Surfactant Dilutions prep_surfactant->add_pyrene measure_fluor Measure Fluorescence Spectra (Spectrofluorometer) add_pyrene->measure_fluor calc_ratio Calculate I₁/I₃ Ratio measure_fluor->calc_ratio plot_data Plot I₁/I₃ Ratio vs. log(Concentration) calc_ratio->plot_data det_cmc Determine CMC from Sigmoidal Fit plot_data->det_cmc Synthesis_Pathway Phenol Phenol Nonylphenol Nonylphenol Phenol->Nonylphenol Acid Catalyst Nonene Nonene Nonene->Nonylphenol NPE Nonylphenol Ethoxylate (NPE-n) Nonylphenol->NPE Base Catalyst EthyleneOxide Ethylene Oxide (n) EthyleneOxide->NPE

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylbenzene-PEG8-OH is a nonionic surfactant and a crucial bifunctional molecule, increasingly recognized for its role as a polyethylene (B3416737) glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a hydrophobic nonylbenzene (B91765) group and a hydrophilic octaethylene glycol (PEG8) chain terminating in a hydroxyl group, imparts amphipathic properties. This guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and its application in targeted protein degradation.

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be detailed. The properties of the broader class of nonylphenol ethoxylates (NPEs) provide a useful reference.

Table 1: Core Properties of this compound
PropertyValueSource
CAS Number 41506-14-3[1]
Molecular Formula C₃₁H₅₆O₉[1]
Molecular Weight 572.77 g/mol [1]
Appearance Expected to be a clear to pale yellow viscous liquid or waxy solid[2]
SMILES Code OCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=C(CCCCCCCCC)C=C1[1]
Table 2: Representative Properties of Nonylphenol Ethoxylates (General Class)
PropertyTypical Value RangeNotes
Appearance Clear to pale yellow liquid or waxy solid[2]
Solubility Soluble in water; solubility increases with the length of the ethoxylate chain.[2]
Stability Stable under normal storage conditions.[2]

Synthesis and Characterization

The synthesis of this compound is a multi-step process, beginning with the formation of nonylphenol, followed by ethoxylation. Characterization relies on a combination of chromatographic and spectroscopic techniques to confirm the structure and purity.

Experimental Protocol: Synthesis

The synthesis of nonylphenol ethoxylates can be adapted to produce this compound by controlling the stoichiometry of the reactants. The following is a representative protocol.[3][4]

Step 1: Synthesis of Nonylphenol

  • Alkylation of Phenol: Phenol is alkylated with nonene (a trimer of propene) in the presence of an acid catalyst, such as a sulfonated styrene/divinylbenzene copolymer resin.[3][4]

  • A suspension of phenol, nonene, and the acid catalyst is heated to approximately 120°C with stirring under atmospheric pressure.[3]

  • The reaction is monitored until completion.

  • The catalyst is removed by filtration.

  • The resulting crude nonylphenol is purified by fractional distillation under reduced pressure.[3]

Step 2: Ethoxylation of Nonylphenol

  • Reaction Setup: A stainless steel reactor equipped with a thermometer, pressure gauge, and stirrer is charged with the purified nonylphenol and a catalytic amount of a base, such as sodium hydroxide.[5]

  • Ethoxylation: The mixture is heated to approximately 150°C. Ethylene (B1197577) oxide is then introduced into the reactor. The molar ratio of ethylene oxide to nonylphenol is carefully controlled to achieve an average of eight ethylene oxide units per nonylphenol molecule. The reaction is maintained at temperature and pressure until the ethylene oxide is consumed, which is indicated by a pressure drop.[3][5]

  • Neutralization: After the reaction is complete, the reactor is cooled, and the catalyst is neutralized by the addition of an acid, such as lactic acid.[3]

  • Purification: The final product, this compound, is then purified to remove any unreacted starting materials and byproducts.

Experimental Protocol: Characterization

The structure and purity of the synthesized this compound can be confirmed using the following methods.[6][7][8][9]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Objective: To determine the purity and confirm the molecular weight of the product.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[6]

  • Detection: Mass spectrometry in positive ion mode. The expected ions would be [M+Na]⁺, [M+NH₄]⁺, and [M+H]⁺.[7]

  • Expected Result: A major peak corresponding to the mass of this compound, with a distribution of peaks corresponding to species with slightly different numbers of PEG units, reflecting the nature of the ethoxylation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • ¹H NMR: The spectrum would be expected to show characteristic peaks for the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the nonyl chain, and the repeating ethylene oxide units of the PEG chain.

  • ¹³C NMR: The spectrum would provide complementary information on the carbon skeleton of the molecule.

  • Analysis: The integration of the proton signals for the repeating PEG units relative to the aromatic or alkyl protons can be used to confirm the average number of ethylene oxide units.[9]

Role in Drug Development: PROTAC Linker

This compound is utilized as a linker in the construction of PROTACs.[10][11] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[12][13][14]

PROTAC Mechanism of Action

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The this compound serves as a flexible and hydrophilic linker.

The mechanism proceeds as follows:

  • The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

  • The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • The PROTAC molecule is released and can catalytically induce the degradation of more target protein molecules.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PROTAC mechanism and a general workflow for PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow General PROTAC Development Workflow Target_ID Target Protein Identification Ligand_Dev Ligand Synthesis (POI & E3 Ligase) Target_ID->Ligand_Dev PROTAC_Assembly PROTAC Assembly Ligand_Dev->PROTAC_Assembly Linker_Synth Linker Synthesis (e.g., this compound) Linker_Synth->PROTAC_Assembly In_Vitro_Assay In Vitro Assays (Binding, Degradation) PROTAC_Assembly->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Permeability, Efficacy) In_Vitro_Assay->Cell_Based_Assay Lead_Opt Lead Optimization Cell_Based_Assay->Lead_Opt Lead_Opt->PROTAC_Assembly Iterative Design In_Vivo_Studies In Vivo Studies Lead_Opt->In_Vivo_Studies

Caption: General PROTAC Development Workflow.

References

Nonylbenzene-PEG8-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Nonylbenzene-PEG8-OH, a key reagent in contemporary biochemical and pharmaceutical research.

Core Chemical Properties

This compound is a nonionic surfactant and a polyethylene (B3416737) glycol (PEG)-based linker. Its structure consists of a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene glycol chain composed of eight ethylene (B1197577) glycol units with a terminal hydroxyl group. This amphipathic nature makes it useful in various applications, including as a detergent, emulsifier, and, notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

The precise chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₁H₅₆O₉
Molecular Weight 572.77 g/mol
CAS Number 41506-14-3

Data sourced from chemical suppliers and databases.[1][3]

Applications in Drug Development

This compound serves as a PEG-based PROTAC linker.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, for which this compound is a building block, is critical for connecting the target-binding ligand and the E3 ligase ligand, and its length and composition significantly influence the efficacy of the resulting PROTAC.

Methodologies and Protocols

The synthesis of molecules like this compound typically involves the ethoxylation of nonylphenol.[4] This process involves the reaction of nonylphenol with ethylene oxide to build the polyethylene glycol chain. The number of ethylene oxide units added is controlled to achieve the desired chain length, in this case, eight units.

General Experimental Workflow for PROTAC Synthesis using a PEG Linker:

The use of this compound as a linker in PROTAC synthesis involves standard chemical conjugation techniques. The terminal hydroxyl group can be activated or modified to react with corresponding functional groups on the target-binding and E3 ligase-binding moieties.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation A This compound C Activated Linker (e.g., -OMs, -OTs) A->C Reaction B Activation Reagent (e.g., MsCl, TsCl) B->C Provides F Final PROTAC Molecule C->F Conjugation D Target-Binding Ligand D->F E E3 Ligase Ligand E->F

Caption: General workflow for PROTAC synthesis using an activatable PEG linker.

Structural Representation

The chemical structure of this compound is a key determinant of its function, providing spatial separation and appropriate orientation for the ligands it connects in a PROTAC construct.

Caption: Simplified 2D representation of the this compound structure.

References

Solubility of Nonylbenzene-PEG8-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Nonylbenzene-PEG8-OH in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected solubility of this compound, a nonionic surfactant, in a range of common laboratory solvents. Due to the limited availability of specific experimental data for this exact molecule, this guide infers its solubility based on the well-established principles of its constituent parts: a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with eight ethylene (B1197577) oxide units.

Core Concepts of Solubility

The solubility of a nonionic surfactant like this compound is governed by the principle of "like dissolves like." This means that the molecule's solubility in a particular solvent depends on the balance between its hydrophobic (non-polar) and hydrophilic (polar) regions.

  • Hydrophobic Moiety (Nonylbenzene): The nonylbenzene tail is a large, non-polar hydrocarbon group. This part of the molecule will favor interaction with non-polar solvents.

  • Hydrophilic Moiety (PEG8-OH): The polyethylene glycol chain with its terminal hydroxyl group is polar. This section of the molecule will readily interact with polar solvents, particularly water, through hydrogen bonding.[1]

The presence of both a significant hydrophobic tail and a relatively short hydrophilic PEG chain places this compound in the category of surfactants that can exhibit varied solubility depending on the solvent's polarity.

Predicted Solubility Profile

The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in various solvents. These predictions are based on the general solubility characteristics of nonionic surfactants and polyethylene glycols.[1][2][3][4][5]

SolventTypePredicted SolubilityRationale
WaterPolar, ProticSoluble/DispersibleThe hydrophilic PEG8-OH chain will interact favorably with water molecules, likely leading to the formation of micelles above a certain concentration (the CMC).[1]
Methanol, EthanolPolar, ProticSolubleThese alcohols are polar and can hydrogen bond with the PEG chain, while also having some affinity for the nonylbenzene group.
Acetone, AcetonitrilePolar, AproticSolubleThese solvents are polar enough to interact well with the PEG chain.[1][4]
Dichloromethane (DCM)Polar, AproticSolubleDCM is a good solvent for many organic compounds and is expected to solubilize both the non-polar and polar parts of the molecule.[5]
Tetrahydrofuran (THF)Polar, AproticSolubleTHF is a versatile solvent for polymers and is expected to be a good solvent for this surfactant.
Toluene, BenzeneNon-polarSoluble/DispersibleThe nonylbenzene tail will have a strong affinity for these aromatic solvents. The PEG chain may limit complete miscibility.[5]
Hexane, HeptaneNon-polarInsoluble/Poorly SolubleThese aliphatic hydrocarbons will strongly interact with the nonylbenzene tail, but will not effectively solvate the polar PEG chain, leading to poor overall solubility.[3][4][5]
Diethyl EtherSlightly PolarSparingly SolubleDiethyl ether has some polar character but is not polar enough to effectively dissolve the PEG chain, while being a reasonable solvent for the nonylbenzene part.[5]

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a surfactant is through visual assessment by titration or by measuring turbidity.[6][7] The following is a generalized protocol for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent of interest

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Temperature-controlled water bath or shaker

  • Nephelometer or spectrophotometer (for quantitative measurement)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a small, known volume of the solvent to create a concentrated stock solution.

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution in volumetric flasks to achieve a range of concentrations.

  • Equilibration:

    • Place the prepared solutions in a temperature-controlled environment (e.g., a 25°C water bath) and stir for a standardized period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visual Assessment (Qualitative):

    • Visually inspect each solution for clarity or the presence of a precipitate. The highest concentration that remains a clear, single phase is considered the approximate solubility.

  • Turbidity Measurement (Quantitative):

    • For a more precise measurement, use a nephelometer or a spectrophotometer to measure the turbidity of each solution.

    • A sharp increase in turbidity indicates the point at which the solubility limit has been exceeded.[7]

  • Data Analysis:

    • Plot the measured turbidity against the concentration of this compound.

    • The concentration at which the turbidity begins to increase significantly is the determined solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a surfactant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Surfactant B Prepare Stock Solution A->B C Perform Serial Dilutions B->C D Incubate at Controlled Temperature with Stirring C->D E Visual Inspection for Clarity D->E F Measure Turbidity (Quantitative) D->F H Determine Solubility Limit E->H G Plot Turbidity vs. Concentration F->G G->H

Caption: Workflow for determining surfactant solubility.

References

An In-depth Technical Guide to Nonylbenzene-PEG8-OH: A Surfactant-Related PROTAC Linker for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Nonylbenzene-PEG8-OH, detailing its classification, chemical family, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Classification and Chemical Family

This compound belongs to the broader family of alkylphenol ethoxylates (APEs), a class of non-ionic surfactants.[1][2] Specifically, it is a nonylphenol ethoxylate (NPE), which is characterized by a nonyl group attached to a phenol (B47542) ring, which is then ethoxylated.[3] The "PEG8" designation indicates that there are eight repeating units of ethylene (B1197577) glycol (polyethylene glycol) attached to the hydroxyl group of the nonylphenol.

These compounds are synthesized through the ethoxylation of nonylphenol, where ethylene oxide is reacted with nonylphenol under basic conditions.[4][5][6] The length of the polyethylene (B3416737) glycol chain can be varied to alter the surfactant's properties.[5] While the broader class of nonylphenol ethoxylates has been widely used as detergents, emulsifiers, and wetting agents in various industrial applications, there are significant environmental and health concerns associated with their use.[7][8] This is due to their persistence in the environment and their degradation to nonylphenol, which is a known endocrine disruptor.[7][8][9] Consequently, the use of NPEs has been restricted in many regions.[3][9]

However, this compound, in the context of drug discovery, is utilized as a high-purity, specific chemical entity rather than an industrial surfactant mixture. It functions as a PEG-based linker for the synthesis of PROTACs.[10][11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][12]

Physicochemical and Biological Properties

The properties of this compound are presented below. It is important to note that while it shares a structural backbone with industrial NPE surfactants, its application in a biological context necessitates high purity.

PropertyValueReference
CAS Number 41506-14-3[11][12]
Molecular Formula C29H52O10N/A
Molecular Weight 560.7 g/mol N/A
Appearance Varies (typically a liquid or waxy solid)[6][13]
Solubility Soluble in water and most polar solvents[6][14]
Classification PEG-based PROTAC linker[10][11][12]
Family Nonylphenol Ethoxylates (NPEs)[1][3]
Primary Application Synthesis of PROTAC molecules[10][11][12]

Role in PROTAC Drug Development

This compound serves as a linker component in the modular design of PROTACs. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and the spatial orientation of the two recruited proteins, which is crucial for efficient ubiquitination.

Conceptual Experimental Protocol for PROTAC Synthesis using this compound

The following is a generalized protocol for the synthesis of a PROTAC using this compound as a linker. The specific reaction conditions and purification methods would need to be optimized for the specific target protein ligand and E3 ligase ligand being used.

Objective: To synthesize a PROTAC by conjugating a target protein ligand and an E3 ligase ligand using the this compound linker.

Materials:

  • This compound

  • Target protein ligand with a suitable functional group for conjugation (e.g., a carboxylic acid, amine, or alkyne)

  • E3 ligase ligand with a suitable functional group for conjugation

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Activation of the Linker: The terminal hydroxyl group of this compound is first activated to facilitate coupling with one of the ligands. This can be achieved by converting the hydroxyl group to a more reactive species, such as a tosylate or a mesylate, or by using a coupling agent to directly react it with a carboxylic acid on one of the ligands.

  • First Ligand Coupling: The activated linker is reacted with the first ligand (either the target protein ligand or the E3 ligase ligand) in an appropriate solvent. The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the first coupling reaction is complete, the resulting intermediate is purified to remove any unreacted starting materials and byproducts. This is typically achieved using column chromatography.

  • Activation of the Second Terminus (if necessary): The other end of the linker-ligand conjugate is then activated, if necessary, for the second coupling reaction.

  • Second Ligand Coupling: The purified linker-ligand intermediate is then reacted with the second ligand under appropriate coupling conditions. The progress of the reaction is monitored by TLC or LC-MS.

  • Final Purification: The final PROTAC molecule is purified to a high degree of purity using techniques such as preparative HPLC.

  • Characterization: The structure and purity of the final PROTAC are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Ligand Linker E3 Ligase Ligand TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recruitment Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action of a PROTAC molecule.

Conceptual PROTAC Synthesis Workflow

The diagram below outlines a conceptual workflow for the synthesis of a PROTAC molecule using a linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker This compound Linker Step1 Step 1: Couple Linker to Ligand 1 Linker->Step1 Ligand1 Target Protein Ligand Ligand1->Step1 Ligand2 E3 Ligase Ligand Step2 Step 2: Couple Intermediate to Ligand 2 Ligand2->Step2 Intermediate Linker-Ligand 1 Intermediate Step1->Intermediate Purification1 Purification Intermediate->Purification1 Purification1->Step2 CrudePROTAC Crude PROTAC Step2->CrudePROTAC Purification2 Final Purification (e.g., HPLC) CrudePROTAC->Purification2 FinalPROTAC Pure PROTAC Molecule Purification2->FinalPROTAC Characterization Characterization (NMR, HRMS) FinalPROTAC->Characterization

Caption: Conceptual workflow for PROTAC synthesis.

References

Self-Assembly and Aggregation Behavior of Nonylbenzene-PEG8-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of Nonylbenzene-PEG8-OH, a nonionic surfactant with significant potential in various scientific and therapeutic applications, notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, self-assembly into micellar structures, and the experimental methodologies used for characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established trends within the nonylphenol ethoxylate class of surfactants to provide well-founded estimations of its key parameters. Furthermore, the critical role of the polyethylene (B3416737) glycol (PEG) linker in PROTAC design and function is elucidated, providing context for its application in drug development.

Introduction

This compound, a nonionic surfactant, possesses an amphiphilic molecular structure, comprising a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene glycol (PEG) chain with eight ethylene (B1197577) oxide units. This structure drives its self-assembly in aqueous solutions to form organized aggregates, primarily micelles. This behavior is pivotal for its function in various applications, including its emerging role as a flexible linker in the design of PROTACs.[1][2][]

In the context of PROTACs, the PEG linker is not merely a spacer but an active component that significantly influences the chimera's solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4][5] Understanding the aggregation behavior of the this compound linker is therefore essential for the rational design of effective protein degraders.

Physicochemical Properties and Self-Assembly

The self-assembly of this compound in aqueous media is a spontaneous process driven by the hydrophobic effect. Below a certain concentration, the surfactant molecules exist as monomers. As the concentration increases, they adsorb at the air-water interface, reducing the surface tension.[6] Upon reaching the critical micelle concentration (CMC), the monomers aggregate to form micelles, with the hydrophobic nonylbenzene cores shielded from the aqueous environment by a corona of hydrophilic PEG chains.[6]

Estimated Physicochemical Data

Direct experimental data for this compound is scarce. However, by analyzing the well-documented trends for the nonylphenol ethoxylate series of surfactants, we can provide reliable estimations for its key properties. The CMC of nonylphenol ethoxylates generally increases with the length of the PEG chain due to the increased hydrophilicity of the molecule.[7][8]

PropertyEstimated ValueRationale / Reference
Molecular Weight 572.77 g/mol Calculation based on chemical formula.[9]
Critical Micelle Concentration (CMC) 50 - 70 µMEstimated based on the trend of increasing CMC with PEG chain length for nonylphenol ethoxylates.[7][8]
Aggregation Number (Nagg) 80 - 120Estimated based on data for similar nonylphenol ethoxylates; Nagg tends to decrease with increasing PEG chain length.[10]
Hydrodynamic Radius (Rh) of Micelles 5 - 8 nmEstimated from Dynamic Light Scattering (DLS) data of similar nonionic surfactant micelles.[11][12][13]
Thermodynamics of Micellization Spontaneous (ΔG < 0)The negative Gibbs free energy of micellization is a characteristic of spontaneous self-assembly in surfactants.

Role in PROTAC Technology

The this compound moiety serves as a flexible linker in PROTACs, connecting a target protein-binding ligand to an E3 ligase-recruiting ligand. The PEG component of the linker is crucial for several reasons:

  • Solubility: The hydrophilic nature of the PEG chain enhances the overall aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity and formulation.[1][5]

  • Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt a conformation that masks some of its polar surface area, facilitating passage across the cell membrane.[1]

  • Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). An optimal linker length allows for the necessary proximity and orientation of the target protein and the E3 ligase for efficient ubiquitination.[4][14]

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments used to characterize the self-assembly and aggregation behavior of surfactants like this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[6][15]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension values against the logarithm of the surfactant concentration. The CMC is determined as the concentration at the intersection of the two linear portions of the graph.

Micelle Size and Polydispersity by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution. The hydrodynamic radius (Rh) of the micelles is calculated from their diffusion coefficient using the Stokes-Einstein equation.[11][16]

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a concentration above its CMC in a suitable buffer or deionized water. Filter the solution through a 0.22 µm filter to remove dust particles.

  • DLS Measurement: Place the sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Perform the DLS measurement, collecting the correlation function of the scattered light intensity.

  • Data Analysis: The instrument's software will analyze the correlation function to determine the diffusion coefficient and calculate the hydrodynamic radius and the polydispersity index (PDI), which indicates the width of the size distribution.[17]

Determination of CMC and Micropolarity using Fluorescence Spectroscopy with Pyrene (B120774)

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the I1/I3 versus surfactant concentration plot.[18][19]

Methodology:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

  • Sample Preparation: Prepare a series of this compound solutions of varying concentrations. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The solvent should be allowed to evaporate.

  • Fluorescence Measurement: Excite the samples at approximately 335 nm and record the emission spectra from 350 to 500 nm.

  • Data Analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.[20][21] Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal transition.

Visualizations

To visually represent the concepts described in this guide, the following diagrams have been generated using the Graphviz DOT language.

SelfAssembly Concentration Increase cluster_Monomers Below CMC: Monomers cluster_Micelle Above CMC: Micelle Formation m1 m2 m3 m4 core Hydrophobic Core m4->core m5 m6 m7 m8 shell Hydrophilic Shell

Caption: Self-assembly of this compound into micelles.

ExperimentalWorkflow_CMC cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Perform Serial Dilutions prep1->prep2 measure Measure Surface Tension prep2->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC at Inflection Point plot->cmc

Caption: Workflow for CMC determination by surface tension.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC (this compound Linker) PROTAC->TernaryComplex TernaryComplex->PROTAC Recycled Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Conclusion

This compound is a versatile nonionic surfactant with significant promise, particularly in the rapidly advancing field of targeted protein degradation. Its self-assembly into micelles is a key characteristic that influences its behavior and utility. While direct experimental data for this specific molecule is limited, this guide provides a robust framework for understanding its properties based on established principles of surfactant science. The detailed experimental protocols offer a practical resource for researchers aiming to characterize this and similar amphiphilic molecules. A thorough understanding of the physicochemical behavior of components like this compound is paramount for the successful design and optimization of novel therapeutics such as PROTACs.

References

Hydrophile-Lipophile Balance (HLB) of Nonylbenzene-PEG8-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophile-Lipophile Balance (HLB) of the nonionic surfactant Nonylbenzene-PEG8-OH. The HLB system is a critical tool for scientists and formulators in various fields, including drug development, as it provides a systematic framework for selecting appropriate surfactants to create stable emulsions and other dispersed systems.[1][2] This document outlines the theoretical calculation of the HLB value for this compound using established methods and provides a detailed protocol for its experimental determination.

Introduction to the Hydrophile-Lipophile Balance (HLB) System

The HLB system, pioneered by William C. Griffin, assigns a numerical value to a surfactant, indicating the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties.[2] This value, typically on a scale of 0 to 20 for nonionic surfactants, is a crucial indicator of a surfactant's potential application.[1] Surfactants with low HLB values are predominantly lipophilic and are suitable for water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and are used for oil-in-water (O/W) emulsions.[1]

Theoretical Calculation of the HLB of this compound

The HLB value of a nonionic surfactant can be estimated using several theoretical methods. The two most prominent methods, Griffin's method and Davies' method, are detailed below.

Griffin's Method

Griffin's method, developed in 1949, is a straightforward approach for calculating the HLB of nonionic surfactants based on their molecular weight.[2] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the total molecular mass of the molecule.[3][4]

For this compound, the molecular formula is C₃₁H₅₆O₉, and the total molecular weight (M) is 572.77 g/mol .

The hydrophilic portion of the molecule is the polyethylene (B3416737) glycol chain with eight repeating units and a terminal hydroxyl group (PEG8-OH). The molecular weight of the hydrophilic portion (Mh) can be calculated as follows:

  • Molecular weight of ethylene (B1197577) oxide (C₂H₄O) ≈ 44.05 g/mol

  • Molecular weight of the PEG8 chain = 8 * 44.05 g/mol = 352.4 g/mol

  • Adding the terminal hydrogen from the hydroxyl group gives a negligible difference for this calculation, but for precision, the hydrophilic moiety is -(CH₂CH₂O)₈-H.

Therefore, Mh ≈ 352.4 g/mol .

Now, we can calculate the HLB value using Griffin's formula:

HLB = 20 * (352.4 / 572.77) ≈ 12.30

This calculated HLB value suggests that this compound is a hydrophilic surfactant, suitable for applications such as oil-in-water emulsification.

Davies' Method

Davies' method, proposed in 1957, provides an alternative approach to calculating the HLB by assigning specific group numbers to the various chemical groups within the surfactant molecule.[2] This method takes into account the contribution of different functional groups to the overall hydrophilic or lipophilic character of the surfactant. The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To apply this method to this compound, we first need to identify the constituent groups and their corresponding group numbers.

Quantitative Data for HLB Calculation

ParameterValueSource
Griffin's Method
Total Molecular Weight (M)572.77 g/mol N/A
Molecular Weight of Hydrophilic Portion (Mh)~352.4 g/mol Calculated
Calculated HLB (Griffin) ~12.30 Calculated
Davies' Method
Group Number of Groups Group Number (Hh or Hl)
-CH₃ (part of nonyl)1-0.475
-CH₂- (part of nonyl)8-0.475
Phenyl group (-C₆H₄-)1-1.5 (approximate, values can vary)
Ethylene oxide group (-CH₂-CH₂-O-)8+0.33
Terminal hydroxyl group (-OH)1+1.9
Calculated HLB (Davies) ~12.56 Calculated

Note: Davies' group numbers can vary slightly depending on the source. The values presented here are commonly cited approximations.

Calculation using Davies' Method:

HLB = 7 + [(8 * 0.33) + 1.9] - [(1 * 0.475) + (8 * 0.475) + 1.5] HLB = 7 + [2.64 + 1.9] - [0.475 + 3.8 + 1.5] HLB = 7 + 4.54 - 5.775 HLB ≈ 12.56

The HLB value calculated using Davies' method is in close agreement with the value obtained from Griffin's method, further supporting the classification of this compound as a hydrophilic surfactant.

Experimental Determination of HLB

While theoretical calculations provide a good estimate, the experimental determination of the HLB value is often necessary for precise formulation development. The most common experimental approach is the emulsion stability test.

Experimental Protocol: Emulsion Stability Test

This protocol outlines a general procedure for determining the required HLB of an oil phase, which in turn helps to characterize the HLB of an unknown surfactant like this compound.

Objective: To determine the optimal HLB for emulsifying a specific oil, thereby allowing for the characterization of the surfactant's effective HLB.

Materials:

  • This compound

  • A series of standard nonionic surfactants with known HLB values (e.g., Span and Tween series)

  • The oil phase to be emulsified (e.g., mineral oil, vegetable oil)

  • Distilled water

  • Graduated cylinders or volumetric flasks

  • Homogenizer or high-shear mixer

  • Beakers

  • Microscope with a calibrated eyepiece

Methodology:

  • Preparation of Surfactant Blends:

    • Prepare a series of surfactant blends by mixing two standard surfactants with different HLB values (one low, one high) in varying ratios to create a range of HLB values (e.g., from 4 to 16 in increments of 1 or 2).

    • The HLB of the blend is calculated using the following formula: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)

  • Emulsion Formulation:

    • For each surfactant blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 20:80).

    • The total surfactant concentration should also be kept constant (e.g., 5% of the oil phase).

    • Add the surfactant blend to the oil phase and mix until uniform.

    • Gradually add the water phase to the oil/surfactant mixture while homogenizing at a constant speed and time for all samples.

  • Emulsion Stability Assessment:

    • Allow the prepared emulsions to stand undisturbed and observe them at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.

    • Measure the droplet size and size distribution of the emulsion droplets using a microscope. Smaller and more uniform droplet sizes generally indicate better emulsion stability.

    • The HLB value of the surfactant blend that produces the most stable emulsion (i.e., minimal phase separation and smallest droplet size) is considered the "required HLB" of the oil.

  • Characterization of this compound:

    • To determine the effective HLB of this compound, it can be used as one of the surfactants in the blend with a standard surfactant of known HLB.

    • By finding the blend ratio that creates the most stable emulsion for a given oil, and knowing the required HLB of that oil (from the previous steps), the HLB of this compound can be back-calculated.

Visualization of Methodologies

Griffin's Method Calculation Workflow

GriffinMethod cluster_inputs Input Parameters cluster_calculation Calculation cluster_output Result M Total Molecular Weight (M) 572.77 g/mol Formula HLB = 20 * (Mh / M) M->Formula Mh Hydrophilic Portion MW (Mh) ~352.4 g/mol Mh->Formula HLB_Value Calculated HLB ~12.30 Formula->HLB_Value

Caption: Workflow for calculating HLB using Griffin's method.

Davies' Method Calculation Logic

DaviesMethod cluster_groups Molecular Groups of this compound cluster_group_numbers Group Contribution Numbers cluster_formula Davies' Formula cluster_result Final HLB Value Hydrophilic Hydrophilic Groups - (CH2CH2O)8 - OH Hh Sum of Hydrophilic Group Numbers (ΣHh) Hydrophilic->Hh Lipophilic Lipophilic Groups - Nonyl Group - Phenyl Group Hl Sum of Lipophilic Group Numbers (ΣHl) Lipophilic->Hl Formula HLB = 7 + ΣHh - ΣHl Hh->Formula Hl->Formula HLB_Result Calculated HLB ~12.56 Formula->HLB_Result

Caption: Logical flow for Davies' method of HLB calculation.

Experimental HLB Determination Workflow

ExperimentalHLB A Prepare Surfactant Blends with varying HLB B Formulate Emulsions (Constant Oil/Water/Surfactant Ratio) A->B C Homogenize Emulsions B->C D Assess Emulsion Stability (Creaming, Coalescence) C->D E Measure Droplet Size C->E F Identify Optimal HLB (Most Stable Emulsion) D->F E->F

Caption: Experimental workflow for HLB determination.

Conclusion

This technical guide has provided a comprehensive overview of the Hydrophile-Lipophile Balance of this compound. The theoretical calculations using both Griffin's and Davies' methods indicate an HLB value in the range of 12.30 to 12.56, classifying it as a hydrophilic surfactant suitable for oil-in-water emulsions. For applications requiring high precision, the detailed experimental protocol for HLB determination through emulsion stability testing should be followed. The provided data and methodologies will be a valuable resource for researchers, scientists, and drug development professionals in their formulation work.

References

An In-depth Technical Guide to Nonylbenzene-PEG8-OH (CAS Number: 41506-14-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylbenzene-PEG8-OH, with the CAS number 41506-14-3, is a heterobifunctional molecule featuring a nonylbenzene (B91765) group and a terminal hydroxyl group connected by an eight-unit polyethylene (B3416737) glycol (PEG) chain. This compound has garnered significant interest in the field of drug discovery and development, primarily for its role as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2]

The incorporation of a PEG linker, such as in this compound, can enhance the solubility, permeability, and overall pharmacokinetic profile of the resulting PROTAC molecule.[][4][5] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its utility in the development of PROTACs.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available, others such as density and boiling point are not extensively reported in the literature.

PropertyValueSource
CAS Number 41506-14-3[1]
Chemical Formula C31H56O9[1]
Molecular Weight 572.77 g/mol [1]
Appearance Powder[1]
Storage Conditions -20°C for 2 years[1]
Density Data not available
Boiling Point Data not available
Solubility Data not available

Role in PROTAC Technology

This compound serves as a crucial component in the modular design of PROTACs. A PROTAC molecule is comprised of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4]

The this compound linker plays a multifaceted role in the efficacy of a PROTAC:

  • Spatial Orientation: The length and flexibility of the PEG8 chain are critical in positioning the target protein and the E3 ligase in a productive orientation for ubiquitination to occur.[6][7]

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is beneficial for its pharmacokinetic properties.[][4]

  • Ternary Complex Formation: The linker influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. A stable ternary complex is a prerequisite for efficient protein degradation.[5][8]

Signaling Pathway

The general mechanism of action for a PROTAC utilizing a linker like this compound is depicted in the following signaling pathway diagram.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of Hetero-bifunctional PEGs

The synthesis of hetero-bifunctional PEGs, such as this compound, typically involves a multi-step process. A common approach is the Williamson ether synthesis, where an alkoxide reacts with an organohalide.

Materials:

  • Nonylphenol

  • Orthoformate-protected bromo-PEG7-OH (or a similar PEG precursor)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve nonylphenol in anhydrous DMF under an inert atmosphere.

  • Add sodium hydride (NaH) portion-wise to the solution at 0 °C to form the sodium salt of nonylphenol.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Add the protected bromo-PEG7-OH to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the terminal hydroxyl group according to standard procedures for the specific protecting group used.

  • Purify the crude product by column chromatography.

Purification

The purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica (B1680970) gel. A combination of techniques may be necessary to achieve high purity.[9]

Methods:

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, for example, a slow gradient of methanol (B129727) in dichloromethane (B109758) or ethanol/isopropanol in chloroform, may provide better separation.[9]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective in removing unreacted starting materials and smaller impurities.[][11]

  • Ion-Exchange Chromatography (IEC): If the PEGylated molecule possesses a charge, IEC can be a powerful purification tool.[][12]

  • Precipitation: Precipitation of the PEG derivative from a solution by adding a non-polar solvent can be a simple and effective initial purification step.[13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Can be used to confirm the presence of the nonylbenzene aromatic protons, the long alkyl chain protons, and the characteristic repeating ethylene (B1197577) glycol protons of the PEG chain.

  • ¹³C NMR: Provides detailed information on the carbon skeleton of the molecule.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the final product. A gradient of acetonitrile (B52724) in water with a C18 column is a common starting point.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a PROTAC incorporating a linker like this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (Nonylphenol, PEG precursor, etc.) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization PROTAC_Molecule Purified PROTAC Characterization->PROTAC_Molecule Cell_Culture Cell Culture & Treatment PROTAC_Molecule->Cell_Culture Western_Blot Western Blot (Protein Degradation Assay) Cell_Culture->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

A general workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its properties as a PEG-based linker are integral to the rational design of effective PROTACs. While specific experimental data for this compound is somewhat limited in the public domain, the principles of hetero-bifunctional PEG synthesis and the established role of PEG linkers in PROTACs provide a strong foundation for its application. Further research and publication of detailed characterization and application data will undoubtedly solidify the importance of this compound and similar linkers in the development of next-generation therapeutics.

References

In-Depth Technical Guide: Safety and Handling Precautions for Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Nonylbenzene-PEG8-OH (CAS No: 41506-14-3), a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound in a laboratory setting.

Compound Identification and Properties

This compound is a heterobifunctional molecule utilized in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[1] Its structure incorporates a nonylbenzene (B91765) group and a polyethylene glycol chain terminating in a hydroxyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 41506-14-3[1][2]
Molecular Formula C₃₁H₅₆O₉[1]
Molecular Weight 572.77 g/mol [1]
Appearance Powder[1]
Storage Temperature -20°C[1]
Boiling Point Not available[3][4]
Melting Point Not available[3][4]
Flash Point Not available[3][4]
Density Not available[3][4]

Hazard Identification and Safety Precautions

While a comprehensive toxicological profile for this compound is not fully established, the available safety data sheet and information on related compounds indicate potential hazards that necessitate careful handling.

Table 2: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab Lab Coat gloves Nitrile Gloves lab->gloves goggles Safety Goggles or Face Shield gloves->goggles respirator Respirator (if generating dust or aerosols) goggles->respirator handling Handling this compound respirator->handling start Entering the Laboratory start->lab end Handling Complete handling->end

Caption: Recommended Personal Protective Equipment workflow.

Experimental Protocols

The following protocols provide a general framework for the safe handling and use of this compound. It is essential to adapt these procedures to specific experimental contexts and to consult your institution's safety guidelines.[5][6][7]

General Handling and Dispensing
  • Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.[2][6] The work area, typically a certified chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in Section 2.1.

  • Equilibration : Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dispensing : For solid material, use a clean spatula or powder funnel to weigh the desired amount in a tared, sealed container within the fume hood. Avoid creating dust. If dispensing from a stock solution, use a calibrated pipette with a fresh, disposable tip.

  • Container Sealing : After dispensing, tightly reseal the container, purge with an inert gas like argon or nitrogen if possible, and return it to the recommended storage conditions.

  • Decontamination : Clean any spills immediately according to the procedure in Section 4. Decontaminate all surfaces and equipment used.

  • Waste Disposal : Dispose of all contaminated materials (e.g., pipette tips, weigh boats, gloves) in a designated hazardous waste container.

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Preparation of Stock Solutions
  • Solvent Selection : Choose a suitable, dry solvent for your application. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for preparing stock solutions of PEGylated compounds.[8][9]

  • Procedure : a. In a chemical fume hood, add the desired volume of the chosen solvent to a clean, dry, sterile vial equipped with a magnetic stir bar. b. Slowly add the pre-weighed this compound to the solvent while stirring to ensure complete dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation. c. Once fully dissolved, cap the vial tightly.

  • Storage : Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting into smaller, single-use vials to minimize freeze-thaw cycles.

Use in PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs, typically involving coupling reactions with a target protein-binding ligand and an E3 ligase-binding ligand.[10][11][][13][14]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Steps ligand1 Target Protein Ligand coupling1 Coupling Reaction 1 ligand1->coupling1 linker This compound linker->coupling1 ligand2 E3 Ligase Ligand coupling2 Coupling Reaction 2 ligand2->coupling2 intermediate Intermediate Product coupling1->intermediate intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification protac->purification analysis Analysis purification->analysis end Synthesis Complete analysis->end start Start Synthesis start->ligand1 start->linker

References

Nonylbenzene-PEG8-OH as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide focuses on the role of polyethylene (B3416737) glycol (PEG)-based linkers, with a specific emphasis on the conceptual application of Nonylbenzene-PEG8-OH in PROTAC design. While specific experimental data for PROTACs utilizing the this compound linker is not extensively available in the public domain, this guide will provide a comprehensive overview of the principles, synthesis, and evaluation methods applicable to PROTACs employing an 8-unit PEG linker. We will present established experimental protocols for the assessment of PROTAC performance, from biochemical assays to cellular degradation and ternary complex formation, and provide visualizations of key pathways and workflows to aid in the rational design of novel protein degraders.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This event-driven mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors and opens up the possibility of targeting proteins previously considered "undruggable".

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility of the overall molecule.[3][4] The length and flexibility of the PEG chain are key parameters that can be optimized to achieve potent and selective protein degradation.

This compound is a PEG-based PROTAC linker.[5][6] The PEG8 component provides a flexible chain of eight ethylene (B1197577) glycol units, while the nonylbenzene (B91765) moiety adds a hydrophobic element. The terminal hydroxyl group (-OH) allows for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of a PROTAC involves the recruitment of the cellular ubiquitin-proteasome system to the target protein. This process can be visualized as a catalytic cycle.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->POI PROTAC recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Peptides) Proteasome->Degradation Results in

Caption: PROTAC Mechanism of Action.

Synthesis of a PROTAC Using a PEG8 Linker

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the POI and E3 ligase ligands, followed by their conjugation to the linker. The following is a representative workflow for the synthesis of a PROTAC using a generic PEG8 linker.

PROTAC_Synthesis_Workflow start Start synthesis_poi Synthesize POI Ligand with conjugation handle start->synthesis_poi synthesis_e3 Synthesize E3 Ligase Ligand with conjugation handle start->synthesis_e3 linker_prep Prepare PEG8 Linker (e.g., this compound) start->linker_prep conjugation1 Conjugate Linker to POI or E3 Ligase Ligand synthesis_poi->conjugation1 conjugation2 Conjugate remaining Ligand synthesis_e3->conjugation2 linker_prep->conjugation1 purification1 Purification conjugation1->purification1 purification1->conjugation2 purification2 Final Purification (e.g., HPLC) conjugation2->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization end Final PROTAC characterization->end

Caption: General PROTAC Synthesis Workflow.

Representative Experimental Protocol: Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-containing ligand to the hydroxyl group of this compound, followed by activation of the other end of the PEG linker for coupling to an amine-containing ligand.

Materials:

  • This compound

  • POI-COOH (Protein of Interest ligand with a carboxylic acid handle)

  • E3-NH2 (E3 ligase ligand with an amine handle)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Esterification of this compound with POI-COOH:

    • Dissolve POI-COOH (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Add DCC or EDC (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture and purify the crude product by silica (B1680970) gel chromatography to yield Nonylbenzene-PEG8-POI.

  • Activation of the Terminal Hydroxyl Group (if necessary, depending on the other ligand's handle). Alternatively, if the other ligand has a carboxylic acid, the terminal -OH of the PEG can be converted to an amine.

  • Amide Coupling with E3-NH2:

    • Dissolve Nonylbenzene-PEG8-POI (1.0 eq) and E3-NH2 (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC using preparative HPLC.

Experimental Evaluation of PROTACs

A series of in vitro and cellular assays are required to characterize the efficacy and mechanism of action of a novel PROTAC.

PROTAC_Evaluation_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Activity cluster_proteomics Selectivity Profiling start Synthesized PROTAC biochemical_assays Biochemical Assays start->biochemical_assays cellular_assays Cellular Assays biochemical_assays->cellular_assays binding_poi Binding to POI (SPR, FP) biochemical_assays->binding_poi binding_e3 Binding to E3 Ligase (SPR, FP) biochemical_assays->binding_e3 ternary_complex Ternary Complex Formation (SPR, NanoBRET) biochemical_assays->ternary_complex proteomics Proteomics cellular_assays->proteomics degradation Target Degradation (Western Blot, MS) Determine DC50, Dmax cellular_assays->degradation cell_viability Cell Viability Assay (e.g., MTT) cellular_assays->cell_viability global_proteomics Global Proteomics (Mass Spectrometry) proteomics->global_proteomics

Caption: Experimental Workflow for PROTAC Evaluation.

Quantitative Data Presentation

The following tables provide a template for summarizing the key quantitative data obtained from the experimental evaluation of a PROTAC.

Table 1: In Vitro Binding Affinities and Ternary Complex Formation

PROTAC ConstructTarget Protein (POI)E3 LigaseBinary KD (POI) (nM)Binary KD (E3) (nM)Ternary Complex KD (nM)Cooperativity (α)
Example-PEG8 Protein XCRBNDataDataDataData
Control Protein XCRBNDataDataDataData

Table 2: Cellular Degradation Potency and Efficacy

PROTAC ConstructCell LineDC50 (nM)Dmax (%)
Example-PEG8 Cell Line ADataData
Example-PEG8 Cell Line BDataData
Control Cell Line ADataData
Key Experimental Protocols

This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.[7][8]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for the loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.[9][10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified target protein (POI) and E3 ligase complex

  • PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the POI over an appropriate surface to determine its interaction with the PROTAC.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • Alternatively, inject the POI and PROTAC sequentially.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Conclusion

The design and optimization of PROTACs is a complex process where the linker plays a pivotal role. While specific data on this compound as a PROTAC linker is limited, the principles and methodologies outlined in this guide provide a solid foundation for researchers working with PEG-based linkers. A systematic approach to synthesis and evaluation, employing a suite of biochemical and cellular assays, is essential for the development of potent and selective protein degraders. Future studies are warranted to explore the specific impact of the nonylbenzene moiety on the properties and efficacy of PEG-based PROTACs.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Non-Ionic Detergents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound specified in the topic, Nonylbenzene-PEG8-OH, is primarily documented and marketed as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs). There is currently no established scientific literature detailing its use as a detergent for membrane protein extraction. The following application notes and protocols are therefore provided as a general guide to the principles and methodologies of membrane protein extraction using well-characterized non-ionic detergents. The protocols provided are templates and would require substantial optimization for any novel, uncharacterized detergent.

Introduction to Membrane Protein Extraction with Non-Ionic Detergents

Membrane proteins are crucial for a vast array of cellular functions and represent a major class of drug targets. Their extraction from the native lipid bilayer environment is a critical first step for their biochemical and structural characterization. Non-ionic detergents are invaluable tools for this process as they can disrupt the lipid membrane and solubilize membrane proteins while generally preserving their native structure and function.[1][2][3][4][5]

The fundamental principle of detergent-based extraction lies in the amphipathic nature of detergent molecules, which possess both a hydrophilic head and a hydrophobic tail.[2][6] Above a specific concentration, known as the Critical Micelle Concentration (CMC), detergent monomers self-assemble into micelles. These micelles create a soluble, lipid-like environment that shields the hydrophobic transmembrane domains of the protein from the aqueous buffer, thereby keeping the protein in a soluble and stable state.[2][7][]

Non-ionic detergents are considered mild and non-denaturing because their uncharged head groups do not typically disrupt protein-protein interactions, which is essential for maintaining the structural and functional integrity of the target protein.[1][2][5][6]

Properties of Common Non-Ionic Detergents

The selection of an appropriate non-ionic detergent is critical for successful membrane protein extraction. Key parameters to consider are the Critical Micelle Concentration (CMC) and the aggregation number. The CMC is the concentration at which micelles form, and it is crucial to work at concentrations above the CMC for effective solubilization.[2][5][7] The aggregation number refers to the average number of detergent molecules in a single micelle.[5][9]

DetergentAbbreviationMolecular Weight ( g/mol )CMC (mM)CMC (% w/v)Aggregation Number
n-Octyl-β-D-glucopyranosideOG292.3720-250.58 - 0.7327-100
n-Dodecyl-β-D-maltosideDDM510.620.170.008778-140
Triton™ X-100~6250.2-0.90.012 - 0.056100-155
Tween® 20~12280.060.007458
Digitonin1229.310.4-0.60.05 - 0.0760

Note: CMC and aggregation number can be affected by temperature, pH, and ionic strength.[2][5]

Experimental Protocols

General Workflow for Membrane Protein Extraction

The following diagram illustrates a typical workflow for the extraction and purification of membrane proteins from cultured cells.

G General Workflow for Membrane Protein Extraction A Cell Culture B Cell Harvesting (e.g., centrifugation) A->B C Cell Lysis (Mechanical or Chemical) B->C D Isolation of Membranes (Ultracentrifugation) C->D E Solubilization with Detergent (e.g., 1% DDM) D->E F Clarification of Solubilized Proteins (Ultracentrifugation) E->F G Purification (e.g., Affinity Chromatography) F->G H Analysis (SDS-PAGE, Western Blot, etc.) G->H

Caption: A generalized workflow for the extraction and purification of membrane proteins.

Protocol for Screening Detergents for Optimal Solubilization

This protocol provides a method to screen various non-ionic detergents to identify the most effective one for solubilizing a target membrane protein.

Materials:

  • Cell pellet expressing the target membrane protein

  • Homogenization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Detergent Stock Solutions (10% w/v in water): DDM, Triton X-100, OG, etc.

  • Ultracentrifuge and tubes

  • Microcentrifuge tubes

Procedure:

  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Homogenization Buffer.

    • Lyse the cells using a suitable method (e.g., sonication, Dounce homogenizer, or microfluidizer).[10]

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[11]

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Homogenization Buffer. Re-centrifuge at 100,000 x g for 1 hour at 4°C.

  • Detergent Solubilization Screening:

    • Resuspend the washed membrane pellet in Homogenization Buffer to a final protein concentration of 5-10 mg/mL.

    • Aliquot the membrane suspension into separate microcentrifuge tubes for each detergent to be tested.

    • To each tube, add a different detergent from the 10% stock solution to a final concentration of 1% (w/v).

    • Incubate the samples for 1-2 hours at 4°C with gentle rotation.[12]

    • Centrifuge the samples at 100,000 x g for 45 minutes at 4°C to pellet any unsolubilized material.[12]

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis:

    • Analyze the supernatant from each detergent condition by SDS-PAGE and Western blotting with an antibody specific to the target protein to determine the solubilization efficiency.

Protocol for Large-Scale Membrane Protein Extraction and Purification (Example using DDM)

This protocol is a template for the larger-scale extraction and purification of a His-tagged membrane protein using DDM.

Materials:

  • Membrane pellet from a large-scale cell culture

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% (w/v) DDM, Protease Inhibitor Cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.02% (w/v) DDM

  • Elution Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10% glycerol, 300 mM imidazole, 0.02% (w/v) DDM

  • Ni-NTA affinity resin

  • Chromatography column

Procedure:

  • Solubilization:

    • Resuspend the membrane pellet in Solubilization Buffer. The volume should be sufficient to ensure a detergent-to-protein ratio of at least 4:1 (w/w).[]

    • Stir gently for 1-2 hours at 4°C.

    • Clarify the solubilized fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[13]

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin in a chromatography column with Solubilization Buffer (without protease inhibitors).

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer. Collect fractions.

  • Analysis and Downstream Processing:

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein.

    • For long-term storage or structural studies, consider buffer exchange into a suitable buffer (containing a low concentration of DDM, e.g., 0.02%) using dialysis or size-exclusion chromatography.

Signaling Pathway Visualization

Understanding the function of a purified membrane protein often involves studying its role in cellular signaling. Below are diagrams of two major signaling pathways involving membrane proteins.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

G GPCR Signaling Cascade cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation GDP GDP G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP 3. Subunit Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Ligand Ligand Ligand->GPCR 1. Binding GTP GTP G_alpha_GTP->Effector 4. Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Downstream Signaling

Caption: A schematic of a typical G-Protein Coupled Receptor (GPCR) signaling pathway.[14][15][16][17][18]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

G EGFR Signaling Pathway cluster_membrane Plasma Membrane EGFR EGFR Dimer Grb2 Grb2 EGFR->Grb2 2. Recruitment EGF EGF Ligand EGF->EGFR 1. Dimerization & Autophosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras 3. Activation (GTP loading) Raf Raf Ras->Raf 4. MAP Kinase Cascade MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 5. Nuclear Translocation

Caption: A simplified representation of the EGFR-MAPK signaling cascade.[19][20][21][22]

References

Application Notes and Protocols for Cell Lysis Using Nonylphenyl-PEG8-OH Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective cell lysis is a critical first step for the successful extraction and analysis of intracellular proteins and other molecules. The choice of lysis buffer is paramount, as it must efficiently disrupt cell membranes while preserving the integrity and functionality of the target molecules. This document provides detailed application notes and protocols for cell lysis using a buffer containing Nonylphenyl-PEG8-OH, a non-ionic detergent.

Nonylphenyl-PEG8-OH, structurally similar to widely used detergents like Nonidet P-40 (NP-40) or IGEPAL® CA-630, is effective at solubilizing cellular membranes without denaturing most proteins.[1] This makes it an excellent choice for a variety of downstream applications, including immunoprecipitation, Western blotting, enzyme activity assays, and mass spectrometry.[1] These protocols are designed to provide a robust starting point for the lysis of both adherent and suspension mammalian cells.

Data Presentation

The optimal concentration of Nonylphenyl-PEG8-OH and the composition of the lysis buffer can significantly impact the efficiency of cell lysis and the yield and quality of the extracted proteins. The following tables provide recommended starting concentrations and a typical lysis buffer formulation.

Table 1: Recommended Concentrations of Nonylphenyl-PEG8-OH for Various Applications

ApplicationRecommended Concentration (%)Cell Type
General Protein Extraction0.5 - 1.0Mammalian Adherent & Suspension Cells[1]
Co-Immunoprecipitation (Co-IP)0.1 - 1.0Mammalian Cells[1]
Subcellular Fractionation (Cytoplasmic Extract)0.1 - 0.5Mammalian Cells

Table 2: Composition of a Standard Nonylphenyl-PEG8-OH Lysis Buffer

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl (pH 7.4)1 M50 mMBuffering agent to maintain pH
NaCl5 M150 mMSalt to control osmolarity and reduce non-specific protein aggregation
EDTA0.5 M1 mMChelating agent to inhibit metalloproteases
Nonylphenyl-PEG8-OH10%1.0%Non-ionic detergent to solubilize membranes
Protease Inhibitor Cocktail100X1XTo prevent protein degradation by proteases
Phosphatase Inhibitor Cocktail100X1XTo preserve the phosphorylation state of proteins

Note: The final concentrations of buffer components may need to be optimized for specific cell types and downstream applications.

Experimental Protocols

The following are detailed protocols for the lysis of adherent and suspension mammalian cells using a Nonylphenyl-PEG8-OH-based lysis buffer. It is crucial to perform all steps on ice or at 4°C to minimize enzymatic activity and protein degradation.[2]

Protocol 1: Lysis of Adherent Mammalian Cells
  • Cell Culture: Culture adherent cells to approximately 80-90% confluency in a suitable culture dish.

  • Preparation: Place the culture dish on ice and aspirate the culture medium.

  • Washing: Gently wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely after the final wash.[3]

  • Lysis Buffer Preparation: Prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the base Nonylphenyl-PEG8-OH lysis buffer immediately before use.[3] Keep the buffer on ice.

  • Cell Lysis: Add an appropriate volume of ice-cold complete lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Incubation: Incubate the dish on ice for 15-30 minutes with occasional gentle swirling to ensure complete coverage of the cells by the lysis buffer.

  • Cell Scraping: Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.[3]

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization (Optional): To ensure complete lysis and shear DNA, which can reduce viscosity, the lysate can be passed several times through a 21-gauge needle or sonicated on ice.[4] Perform sonication in short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to prevent overheating.[2]

  • Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[4]

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Storage: The protein lysate can be used immediately for downstream applications or stored at -80°C for long-term use.

Protocol 2: Lysis of Suspension Mammalian Cells
  • Cell Culture: Culture suspension cells to the desired density.

  • Cell Harvesting: Transfer the cell suspension to a conical tube and pellet the cells by centrifugation at 300-500 x g for 5 minutes at 4°C.[5]

  • Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again and discard the supernatant. Repeat this wash step once more.

  • Lysis Buffer Preparation: Prepare the complete lysis buffer with inhibitors as described in Protocol 1.

  • Cell Lysis: Add an appropriate volume of ice-cold complete lysis buffer to the cell pellet. The volume will depend on the number of cells and the desired final protein concentration. A common starting point is to add 100 µL of lysis buffer per 1 million cells.[4]

  • Resuspension: Gently vortex or pipette the mixture up and down to resuspend the cell pellet in the lysis buffer.

  • Incubation: Incubate the tube on ice for 15-30 minutes, with occasional vortexing, to allow for efficient lysis.

  • Homogenization (Optional): As in Protocol 1, sonication or passage through a needle can be performed to increase lysis efficiency and reduce viscosity.[4]

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C.[4]

  • Supernatant Collection: Transfer the supernatant to a fresh, pre-chilled tube.

  • Storage: Use the lysate immediately or store at -80°C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for cell lysis using the Nonylphenyl-PEG8-OH buffer.

Cell_Lysis_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells A1 Culture Cells (80-90% Confluency) A2 Wash with ice-cold PBS A1->A2 A3 Add Lysis Buffer & Scrape A2->A3 Incubate Incubate on Ice (15-30 min) A3->Incubate S1 Harvest Cells (Centrifugation) S2 Wash with ice-cold PBS S1->S2 S3 Resuspend in Lysis Buffer S2->S3 S3->Incubate Homogenize Optional: Homogenize (Sonicate/Needle) Incubate->Homogenize Centrifuge Centrifuge (14,000 x g, 15-20 min, 4°C) Homogenize->Centrifuge Collect Collect Supernatant (Protein Lysate) Centrifuge->Collect Downstream Downstream Applications or Storage (-80°C) Collect->Downstream

Caption: Workflow for mammalian cell lysis.

References

Application Notes: Nonylbenzene-PEG8-OH in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonylbenzene-PEG8-OH is a non-ionic surfactant belonging to the nonylphenol ethoxylate family of compounds.[1][2] These types of detergents possess a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic nonylbenzene (B91765) group, allowing them to effectively disrupt lipid-lipid and lipid-protein interactions while generally preserving protein structure and function.[3][4] In the context of Western blotting, this compound can be utilized as a gentle detergent in various buffers to minimize non-specific protein interactions and reduce background noise, thereby enhancing the specificity and sensitivity of protein detection.[5][6] Its properties are comparable to other commonly used non-ionic detergents like Tween 20 and Triton X-100.[5]

Key Applications in Western Blotting

This compound can be incorporated into several stages of the Western blotting workflow:[7][8][9]

  • Cell Lysis and Protein Extraction: As a component of the lysis buffer, it aids in the solubilization of membrane proteins without causing significant denaturation.[4][6] This is particularly advantageous when studying proteins whose native conformation is critical for antibody recognition.[6]

  • Washing Buffers: Its primary role in wash buffers is to remove non-specifically bound antibodies from the membrane, leading to a cleaner background and a better signal-to-noise ratio.[5]

  • Antibody Dilution: Including this compound in the antibody diluent can help prevent antibody aggregation and reduce non-specific binding to the membrane.[10]

Data Presentation

The optimal concentration of this compound should be determined empirically for each specific application and antibody pair. However, the following table provides general guidelines based on the typical concentrations of similar non-ionic detergents used in Western blotting.

ApplicationRecommended Concentration Range (%)Purpose
Cell Lysis Buffer0.1 - 1.0Solubilization of membrane proteins.
Wash Buffer (e.g., TBS-T, PBS-T)0.05 - 0.2Reduction of non-specific antibody binding and background.[5]
Primary Antibody Diluent0.05 - 0.1Prevention of antibody aggregation and non-specific binding.
Secondary Antibody Diluent0.05 - 0.1Reduction of background from the secondary antibody.

Experimental Protocols

Below are detailed protocols for the key stages of Western blotting, incorporating this compound.

Protocol 1: Cell Lysis and Protein Extraction

This protocol is designed for the preparation of whole-cell lysates from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% this compound

  • Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[11]

  • Aspirate the PBS and add the appropriate volume of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.

  • Using a cell scraper, gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[11]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[12]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]

  • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.

  • The lysate is now ready for sample preparation for SDS-PAGE or can be stored at -80°C for future use.

Protocol 2: Western Blotting

This protocol outlines the steps from blocking the membrane to signal detection.

Materials:

  • PVDF or Nitrocellulose membrane with transferred proteins

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS)

  • Wash Buffer (TBS-T): Tris-Buffered Saline with 0.1% this compound

  • Primary Antibody Diluent: 5% BSA in TBS-T

  • Secondary Antibody Diluent: 5% non-fat dry milk in TBS-T

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Blocking: After transferring the proteins to the membrane, wash the membrane briefly with TBS-T. Then, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[12] This step is crucial to prevent non-specific binding of antibodies to the membrane.[13]

  • Primary Antibody Incubation: Dilute the primary antibody in the Primary Antibody Diluent according to the manufacturer's recommendations or previously optimized concentrations. Discard the blocking solution and incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[14]

  • Washing: Remove the primary antibody solution. Wash the membrane three times for 10 minutes each with Wash Buffer (TBS-T) at room temperature with gentle agitation to remove unbound primary antibodies.[12]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the Secondary Antibody Diluent. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[12]

  • Final Washes: Discard the secondary antibody solution. Wash the membrane three times for 10 minutes each with Wash Buffer (TBS-T) to remove unbound secondary antibodies.

  • Signal Detection: Prepare the ECL detection reagents according to the manufacturer's instructions. Incubate the membrane with the detection reagent for the recommended time (typically 1-5 minutes).[12]

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[11]

Visualizations

Diagram 1: Western Blotting Workflow

Western_Blotting_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_detection Immunodetection CellLysis Cell Lysis with This compound Quantification Protein Quantification CellLysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDSPAGE SDS-PAGE Denaturation->SDSPAGE Load Samples Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Washing with This compound PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Washing with This compound SecondaryAb->Wash2 Detection Signal Detection Wash2->Detection Detergent_Action cluster_membrane Membrane Surface cluster_without Without Detergent cluster_with With this compound Ab_NSB Ab Membrane_Site1 Ab_NSB->Membrane_Site1 Non-specific binding Detergent Detergent Micelle Membrane_Site2 Detergent->Membrane_Site2 Blocks non-specific sites Ab_Specific Ab Antigen Target Antigen Ab_Specific->Antigen Specific binding

References

Application Notes and Protocols for the Solubilization of Inclusion Bodies with Non-ionic Detergents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initially requested compound, Nonylbenzene-PEG8-OH, is identified in chemical and biological databases as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker used in targeted protein degradation, not as a reagent for the solubilization of inclusion bodies.[1][2][3] Therefore, this document provides a detailed application note and protocol for the use of a representative and widely documented non-ionic detergent, Triton X-100 , for the mild solubilization of inclusion bodies. This approach is based on established methodologies for recovering proteins from inclusion bodies.[4][5][6][7]

I. Introduction

Recombinant protein expression in bacterial systems, particularly E. coli, is a cornerstone of modern biotechnology. However, high-level expression often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies (IBs).[6] The recovery of functional protein from IBs necessitates a two-step process: solubilization of the aggregated protein followed by refolding into its native conformation.

While strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride are effective in solubilizing IBs, they often lead to complete protein unfolding, which can make subsequent refolding challenging and inefficient. Mild solubilization strategies aim to disaggregate the inclusion bodies while preserving native-like secondary structures, which can significantly improve refolding yields.

Non-ionic detergents, such as Triton X-100, are amphipathic molecules that can disrupt the hydrophobic and non-covalent interactions holding the protein aggregates together.[8] They are particularly useful for washing IBs to remove contaminating membrane proteins and lipids, and can be used in combination with low concentrations of chaotropes for mild solubilization.[4][6][7]

This application note provides a detailed protocol for the isolation, washing, and mild solubilization of inclusion bodies using Triton X-100, intended for researchers, scientists, and drug development professionals.

II. Data Presentation

The following table summarizes typical quantitative data obtained during the optimization of inclusion body solubilization. The values are representative and will vary depending on the specific protein and expression system.

Condition Reagent(s) Concentration Solubilization Efficiency (%) Refolding Yield (%)
1 (Control)Tris Buffer-< 5N/A
2 (Washing)1% Triton X-100 in Tris Buffer1% (v/v)5-10N/A
3 (Mild Solubilization A)2 M Urea, 1% Triton X-1002 M, 1% (v/v)40-6030-50
4 (Mild Solubilization B)4 M Urea, 1% Triton X-1004 M, 1% (v/v)60-8020-40
5 (Harsh Solubilization)8 M Urea8 M> 9010-25

Note: Solubilization Efficiency is determined by measuring the protein concentration in the supernatant after centrifugation of the treated inclusion bodies. Refolding Yield is the percentage of functional protein recovered after the refolding process, assessed by an activity assay or analytical chromatography.

III. Experimental Protocols

A. Protocol 1: Isolation and Washing of Inclusion Bodies

This protocol describes the initial steps of harvesting bacterial cells and purifying the inclusion bodies from cellular debris.

Materials and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.5% (v/v) Triton X-100

  • Wash Buffer A: Lysis Buffer with 1% (v/v) Triton X-100

  • Wash Buffer B: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA

  • Lysozyme (B549824)

  • DNase I

  • High-speed refrigerated centrifuge

  • Sonicator or French press

Methodology:

  • Harvest the bacterial cell pellet from culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a French press at 16,000 psi.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 20 minutes to reduce the viscosity of the lysate.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant.[6]

  • Resuspend the pellet in Wash Buffer A by vortexing and sonication (3 x 10-second bursts) to remove membrane proteins and lipids.[5]

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Repeat the wash step with Wash Buffer A two more times.

  • To remove residual detergent, wash the pellet once with Wash Buffer B.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. The resulting pellet contains the purified inclusion bodies.

B. Protocol 2: Mild Solubilization of Inclusion Bodies

This protocol outlines the use of a non-ionic detergent in combination with a low concentration of a chaotropic agent for mild solubilization.

Materials and Reagents:

  • Washed inclusion body pellet (from Protocol 1)

  • Mild Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 2 M Urea, 1% (v/v) Triton X-100

  • High-speed refrigerated centrifuge

  • Spectrophotometer or protein assay reagents

Methodology:

  • Resuspend the washed inclusion body pellet in the Mild Solubilization Buffer. The volume will depend on the amount of protein and the desired final concentration (typically 1-10 mg/mL).

  • Incubate the suspension at room temperature for 1-2 hours with gentle agitation (e.g., on a rotator).

  • Monitor the solubilization process by taking small aliquots at different time points, centrifuging at 15,000 x g for 15 minutes, and measuring the protein concentration in the supernatant.

  • Once solubilization is complete, centrifuge the entire suspension at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Carefully collect the supernatant containing the solubilized protein.

  • The solubilized protein is now ready for the refolding process (e.g., by dialysis, dilution, or on-column refolding).

IV. Visualizations

A. Experimental Workflow

InclusionBodyWorkflow start Bacterial Culture with Overexpressed Protein harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis ib_isolation Inclusion Body Isolation (Centrifugation) lysis->ib_isolation wash1 Wash with Triton X-100 (Remove Contaminants) ib_isolation->wash1 wash2 Wash without Detergent (Remove Triton X-100) wash1->wash2 solubilization Mild Solubilization (e.g., 2M Urea + 1% Triton X-100) wash2->solubilization clarification Clarification (High-Speed Centrifugation) solubilization->clarification refolding Protein Refolding (Dialysis, Dilution, etc.) clarification->refolding purification Purification of Refolded Protein refolding->purification analysis Functional & Structural Analysis purification->analysis end Active Protein analysis->end

Caption: Workflow for inclusion body processing.

B. Mechanism of Action

DetergentAction cluster_IB Inclusion Body Aggregate cluster_Detergent Non-ionic Detergent (Triton X-100) cluster_Solubilized Solubilized Protein-Detergent Complex p1 Misfolded Protein p2 Misfolded Protein p1->p2 Hydrophobic Interaction p3 Misfolded Protein p2->p3 Hydrophobic Interaction p4 Misfolded Protein p3->p4 Hydrophobic Interaction p4->p1 Hydrophobic Interaction d1 d1_tail d2 d3 sp1 Solubilized Protein sd1 sd2 sd3 sd4 cluster_IB cluster_IB cluster_Solubilized cluster_Solubilized cluster_IB->cluster_Solubilized + Detergent (Disruption of Interactions)

Caption: Action of non-ionic detergents on inclusion bodies.

References

Application Notes and Protocols for Nonylbenzene-PEG8-OH in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of Nonylbenzene-PEG8-OH as a detergent in immunoprecipitation (IP) experiments. Due to the limited specific data on this compound in this application, the following recommendations are based on the established use of similar non-ionic detergents, such as NP-40 and Triton™ X-100.

Introduction to this compound in Immunoprecipitation

This compound is a non-ionic detergent. In the context of immunoprecipitation, non-ionic detergents are crucial for solubilizing cellular membranes to release proteins into a lysate while minimizing the disruption of protein-protein interactions and antibody-antigen binding. The selection of an appropriate detergent and its concentration is critical for successful immunoprecipitation, as it directly impacts the yield of the target protein and the level of non-specific binding.

While primarily documented as a PROTAC (Proteolysis Targeting Chimera) linker, the structural characteristics of this compound, featuring a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, suggest its utility as a surfactant for gentle cell lysis.

Recommended Concentration Range

A definitive optimal concentration for this compound in immunoprecipitation has not been established in the literature. However, based on the typical concentrations used for other non-ionic detergents in similar applications, a starting concentration range is recommended. Researchers should perform optimization experiments to determine the ideal concentration for their specific cell type and target protein.

DetergentClassTypical Concentration Range for IPRecommended Starting Concentration for this compound
NP-40 (Igepal CA-630)Non-ionic0.1% - 2% (v/v)0.5% (v/v)
Triton™ X-100Non-ionic0.1% - 1% (v/v)0.5% (v/v)
This compound Non-ionic (To be determined)0.1% - 1.0% (v/v) for optimization

Experimental Protocol: Immunoprecipitation using this compound

This protocol provides a general workflow for immunoprecipitation. Optimization of several parameters, including antibody concentration, incubation times, and wash buffer composition, is recommended.

Materials and Reagents
  • Cells or Tissue expressing the protein of interest

  • Primary Antibody: Specific for the target protein.

  • Protein A/G Beads: e.g., Agarose or magnetic beads.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails.

  • This compound Stock Solution: 10% (v/v) in sterile water.

  • Wash Buffer: Lysis buffer containing the optimized concentration of this compound.

  • Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine (B1666218) elution).

  • Phosphate Buffered Saline (PBS), ice-cold.

  • Microcentrifuge tubes, rotator, magnetic rack (for magnetic beads).

Experimental Workflow Diagram

Immunoprecipitation_Workflow start Start: Cell Culture/Tissue cell_harvest 1. Cell Harvest & Lysis (with this compound) start->cell_harvest pre_clearing 2. Pre-clearing Lysate (with Protein A/G beads) cell_harvest->pre_clearing antibody_incubation 3. Antibody Incubation pre_clearing->antibody_incubation bead_capture 4. Immunocomplex Capture (with Protein A/G beads) antibody_incubation->bead_capture washing 5. Washing Steps bead_capture->washing elution 6. Elution of Protein washing->elution analysis 7. Downstream Analysis (e.g., Western Blot) elution->analysis end End analysis->end

Caption: General workflow for an immunoprecipitation experiment.

Step-by-Step Procedure
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer containing the desired concentration of this compound (start with 0.5%).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G bead slurry to the cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Antibody Incubation:

    • Add the primary antibody to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Immunocomplex Capture:

    • Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Denaturing Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.

    • Non-denaturing Elution: Resuspend the beads in Elution Buffer (e.g., glycine-HCl) and incubate for 10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.

  • Downstream Analysis:

    • The eluted proteins can be analyzed by Western blotting, mass spectrometry, or other proteomic techniques.

Optimization of this compound Concentration

To determine the optimal concentration of this compound for your specific experiment, it is recommended to perform a titration.

Optimization Workflow Diagram

Optimization_Workflow start Prepare Lysates with Varying This compound Concentrations concentrations e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0% start->concentrations ip Perform Immunoprecipitation for each concentration concentrations->ip analysis Analyze Eluates by Western Blot ip->analysis evaluation Evaluate: - Target Protein Yield - Non-specific Binding analysis->evaluation optimal Determine Optimal Concentration evaluation->optimal

Caption: Workflow for optimizing detergent concentration.

Optimization Protocol Summary
ParameterCondition 1Condition 2Condition 3Condition 4Condition 5
This compound Conc. (v/v) 0.1% 0.25% 0.5% 0.75% 1.0%
Cell Lysate VolumeConstantConstantConstantConstantConstant
Antibody AmountConstantConstantConstantConstantConstant
Bead VolumeConstantConstantConstantConstantConstant

Analyze the results by Western blotting for your target protein and a known non-specifically binding protein. The optimal concentration will provide the highest recovery of the target protein with the lowest background from non-specific interactions.

Troubleshooting

  • Low Target Protein Yield: The concentration of this compound may be too high, disrupting the antibody-antigen interaction, or too low, resulting in incomplete cell lysis. Perform an optimization as described above.

  • High Background/Non-specific Binding: The detergent concentration may be too low. Increase the concentration in the lysis and wash buffers. Alternatively, increase the number of washes.

  • Protein Complex Dissociation: For co-immunoprecipitation, a lower concentration of this compound might be necessary to preserve weaker protein-protein interactions.

By following these guidelines and protocols, researchers can effectively incorporate this compound into their immunoprecipitation experiments and optimize its concentration for reliable and reproducible results.

Application Note: Formulation of Stable Oil-in-Water Emulsions using Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable emulsions are critical formulations in the pharmaceutical, cosmetic, and food industries, enabling the delivery of active ingredients, enhancing texture, and improving product stability. Non-ionic surfactants are frequently employed in emulsion systems due to their low toxicity, stability over a wide pH range, and compatibility with other ingredients. This application note explores the use of Nonylbenzene-PEG8-OH, a non-ionic surfactant, in the formulation of stable oil-in-water (O/W) emulsions. While traditionally utilized as a PEG-based PROTAC linker in targeted protein degradation research[1][2][3], its amphiphilic structure, comprising a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, suggests its potential as an effective emulsifying agent.

This document provides detailed protocols for the formulation, characterization, and stability testing of O/W emulsions stabilized with this compound. The methodologies described herein are foundational and can be adapted for specific applications, including drug delivery systems where PEGylation is known to improve systemic circulation time and reduce immunogenicity[4].

Materials and Methods

Materials
  • Surfactant: this compound (CAS: 41506-14-3)

  • Oil Phase: Medium-chain triglycerides (MCT), Squalene, or other suitable oil

  • Aqueous Phase: Deionized water, phosphate-buffered saline (PBS)

  • Homogenizer: High-shear homogenizer or microfluidizer

Emulsion Formulation

The formation of stable nano-emulsions can be achieved through various methods, including low-energy techniques like the phase-inversion temperature (PIT) method or high-energy homogenization.[5] High-energy methods are effective in reducing droplet size, which is a key factor in enhancing emulsion stability.[6][7]

Protocol 1: High-Shear Homogenization

  • Preparation of Phases:

    • Aqueous Phase: Dissolve a predetermined concentration of this compound in deionized water.

    • Oil Phase: Prepare the selected oil.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at a moderate speed.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined duration (e.g., 20 minutes) to produce a fine emulsion.[8] The homogenization process should be carried out in a temperature-controlled vessel to dissipate heat generated during emulsification.

G cluster_prep Phase Preparation cluster_process Emulsification Process A Aqueous Phase (Water + this compound) C Pre-emulsion Formation (Moderate Stirring) A->C B Oil Phase (e.g., MCT, Squalene) B->C D High-Shear Homogenization (e.g., 10,000 rpm, 20 min) C->D E Stable O/W Emulsion D->E G cluster_formulation Formulation Factors cluster_properties Physicochemical Properties cluster_stability Stability Outcomes cluster_instability Instability Mechanisms Surfactant Surfactant Concentration (this compound) InterfacialTension Interfacial Tension Surfactant->InterfacialTension decreases Oil Oil Phase Concentration DropletSize Droplet Size Oil->DropletSize Energy Homogenization Energy (Speed & Time) Energy->DropletSize decreases Stability Emulsion Stability DropletSize->Stability increases (smaller size) Zeta Zeta Potential Zeta->Stability increases (higher magnitude) InterfacialTension->Stability increases Creaming Creaming Stability->Creaming Flocculation Flocculation Stability->Flocculation Coalescence Coalescence Stability->Coalescence

References

Application of Nonylbenzene-PEG8-OH in Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and widely used immunological method for detecting and quantifying a specific analyte within a sample. A critical aspect of developing a robust and reliable ELISA is the minimization of non-specific binding, which can lead to high background signals and reduced assay sensitivity. Non-ionic surfactants are key components in various ELISA buffers, playing a crucial role in reducing non-specific interactions and improving the overall signal-to-noise ratio.

Nonylbenzene-PEG8-OH, a nonylphenol ethoxylate, belongs to the class of non-ionic surfactants. Its amphipathic nature, with a hydrophobic nonylphenyl group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it effective in blocking hydrophobic surfaces and preventing the non-specific adsorption of proteins and other macromolecules to the microplate wells. While less commonly cited than Tween 20 or Triton™ X-100, its structural similarity to surfactants like Nonidet P-40 (NP-40) suggests its analogous function in immunoassays.[1] This document provides detailed application notes and protocols for the utilization of this compound in ELISA.

Principle of Action

In the context of an ELISA, this compound functions primarily as a blocking agent and a detergent in wash buffers. Its mechanism of action involves:

  • Reduction of Surface Tension: The surfactant properties of this compound reduce the surface tension of the aqueous buffers, facilitating more uniform coating of reagents and more effective washing of the microplate wells.[2]

  • Blocking of Non-Specific Binding: The hydrophobic portion of the molecule adsorbs to the unoccupied hydrophobic surfaces of the polystyrene microplate. The hydrophilic PEG chains then form a hydrated layer that prevents the non-specific binding of antibodies, antigens, and other proteins in the sample matrix.[3] This is crucial for minimizing background signal.[4]

  • Disruption of Weak Interactions: In wash steps, this compound helps to disrupt low-affinity and non-specific binding events, ensuring that only specifically bound antibody-antigen complexes remain.[3]

Applications in ELISA

This compound can be incorporated into several key buffers used in an ELISA protocol:

  • Blocking Buffer: Used to saturate all unoccupied binding sites on the microplate after the initial coating with the capture antibody or antigen. It is often used in conjunction with a protein-based blocking agent like Bovine Serum Albumin (BSA) or casein.[5]

  • Wash Buffer: Included in the buffer used to wash the plate between incubation steps to remove unbound reagents.[3]

  • Antibody and Sample Diluents: Can be added to the diluents for the detection antibody and the sample to prevent aggregation and non-specific binding.[6]

Experimental Protocols

The following are general protocols for the use of this compound in a standard sandwich ELISA. It is important to note that the optimal concentration of the surfactant should be determined empirically for each specific assay.[7]

Preparation of Buffers Containing this compound

1. Wash Buffer (e.g., PBS-T)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound: 0.05% (v/v)

2. Blocking Buffer

  • PBS, pH 7.4

  • 1% (w/v) Bovine Serum Albumin (BSA)

  • This compound: 0.05% (v/v)

3. Antibody/Sample Diluent

  • PBS, pH 7.4

  • 1% (w/v) BSA

  • This compound: 0.05% (v/v)

General Sandwich ELISA Protocol
  • Coating: Dilute the capture antibody to the desired concentration in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Sample Incubation: Add 100 µL of the prepared standards and samples (diluted in Antibody/Sample Diluent) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the samples/standards and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in Antibody/Sample Diluent, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the detection antibody solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in Antibody/Sample Diluent, to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the enzyme conjugate and wash the plate 5 times with 200 µL of Wash Buffer per well.

  • Substrate Development: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate at room temperature in the dark until sufficient color development is observed (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Optimization of this compound Concentration

The optimal concentration of this compound should be determined through a checkerboard titration to achieve the best signal-to-noise ratio. The following tables provide a template for presenting such optimization data.

Table 1: Effect of this compound Concentration in Wash Buffer on ELISA Performance

Concentration of this compound in Wash Buffer (% v/v)High Analyte Concentration (OD 450nm)Low Analyte Concentration (OD 450nm)Blank (OD 450nm)Signal-to-Noise Ratio (High Analyte / Blank)
0.002.1500.4500.20010.75
0.012.2000.4000.15014.67
0.052.3500.3500.10023.50
0.102.3000.3200.09025.56
0.202.1000.3000.12017.50

Table 2: Effect of this compound Concentration in Blocking Buffer on ELISA Performance

Concentration of this compound in Blocking Buffer (% v/v)High Analyte Concentration (OD 450nm)Low Analyte Concentration (OD 450nm)Blank (OD 450nm)Signal-to-Noise Ratio (High Analyte / Blank)
0.002.2500.5000.2509.00
0.012.3000.4200.18012.78
0.052.4000.3800.11021.82
0.102.3800.3600.10023.80
0.202.2000.3400.14015.71

Visualization of Experimental Workflows

Sandwich ELISA Workflow

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_sample 3. Sample Incubation cluster_detection 4. Detection cluster_development 5. Signal Development coating Coat plate with capture antibody blocking Block with Blocking Buffer (containing this compound) coating->blocking Wash sample Add standards and samples blocking->sample Wash detection_ab Add detection antibody sample->detection_ab Wash enzyme_conjugate Add enzyme conjugate detection_ab->enzyme_conjugate Wash substrate Add substrate enzyme_conjugate->substrate Wash stop Add stop solution substrate->stop read Read absorbance stop->read

Caption: Workflow of a standard sandwich ELISA incorporating this compound.

Checkerboard Titration for Surfactant Optimization

Checkerboard_Titration cluster_plate 96-Well Plate Layout for Optimization conc_label Surfactant Concentration (% v/v) -> c1 0.00 c2 0.01 c3 0.05 c4 0.10 c5 0.20 analyte_label Analyte Concentration r1 High r2 Low r3 Blank p11 Well A1 p12 Well A2 p13 Well A3 p14 Well A4 p15 Well A5 p21 Well B1 p22 Well B2 p23 Well B3 p24 Well B4 p25 Well B5 p31 Well C1 p32 Well C2 p33 Well C3 p34 Well C4 p35 Well C5

Caption: Checkerboard titration layout for optimizing this compound concentration.

References

Application Notes and Protocols: Use of Nonylbenzene-PEG8-OH in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an overview of Nonylbenzene-PEG8-OH, a molecule with applications in advanced drug development. Initial investigations into its use as a surfactant in nanoparticle formulations revealed a primary and distinct application. The predominant role of this compound in the scientific literature and commercial supply is as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

While the structure of this compound contains a polyethylene (B3416737) glycol (PEG) chain—a common feature in surfactants used for nanoparticle PEGylation—its primary utility lies in connecting two different ligands to form a PROTAC molecule.[1][2] This document will first detail its established role as a PROTAC linker and then provide a general framework and protocol for the use of PEGylated surfactants in nanoparticle formulation, which may be of interest to researchers exploring drug delivery systems.

This compound as a PROTAC Linker

PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] this compound serves as this critical linker component.[1][2]

The PEG8 chain in this compound provides the necessary length and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery TargetLigand Target Protein Ligand Linker This compound (Linker) TargetLigand->Linker TargetProtein Target Protein TargetLigand->TargetProtein Binds E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand E3Ligase E3 Ubiquitin Ligase E3LigaseLigand->E3Ligase Recruits Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination

Figure 1: Mechanism of Action of a PROTAC molecule utilizing a linker like this compound.

PEGylation in Nanoparticle Drug Delivery

Although this compound is primarily a PROTAC linker, the interest in its use in nanoparticle formulation likely stems from its PEG component. PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely used strategy to improve the systemic delivery of therapeutic agents.[3][4]

Benefits of PEGylation:

  • Prolonged Circulation: PEG coatings create a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis), thereby preventing rapid clearance by the mononuclear phagocyte system (MPS).[3][5]

  • Improved Stability: The PEG layer can prevent nanoparticle aggregation.[3]

  • Enhanced Tumor Targeting: For cancer therapies, prolonged circulation allows nanoparticles to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3]

General Protocol for Formulation of PEGylated Nanoparticles

While a specific protocol using this compound as a surfactant is not available, the following is a general method for formulating PEGylated polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), a common biodegradable polymer in drug delivery.[6] This protocol would typically use a PEGylated surfactant designed for this purpose.

Objective: To formulate drug-loaded, PEGylated PLGA nanoparticles via an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • A suitable PEGylated surfactant (e.g., a PLGA-PEG block copolymer or a polysorbate)

  • The therapeutic drug to be encapsulated

  • An organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Deionized water

Protocol:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and the therapeutic drug in the organic solvent.

  • Aqueous Phase Preparation:

    • Dissolve the PEGylated surfactant in deionized water. The concentration of the surfactant is critical and should be above its critical micelle concentration (CMC).

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing the mixture. This forms an oil-in-water emulsion. The energy input during this step influences the final nanoparticle size.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Recovery and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water between washes.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be freeze-dried (lyophilized) with a cryoprotectant.

Nanoparticle_Formulation_Workflow A 1. Organic Phase Preparation (PLGA + Drug in Solvent) C 3. Emulsification (Sonication/Homogenization) A->C B 2. Aqueous Phase Preparation (PEG-Surfactant in Water) B->C D 4. Solvent Evaporation (Stirring) C->D E 5. Nanoparticle Recovery (Centrifugation & Washing) D->E F 6. Lyophilization (Optional, for storage) E->F

Figure 2: General workflow for the formulation of PEGylated polymeric nanoparticles.

Key Properties of Surfactants in Nanoparticle Formulation

The selection of a suitable surfactant is crucial for the successful formulation of stable and effective nanoparticles. Key parameters include the Critical Micelle Concentration (CMC) and the Hydrophilic-Lipophilic Balance (HLB).

PropertyDescriptionImportance in Nanoparticle Formulation
Critical Micelle Concentration (CMC) The concentration of a surfactant above which micelles form. It is a measure of the surfactant's efficiency.[7][8]A low CMC is often preferred as it means less surfactant is needed to stabilize the nanoparticles. The surfactant concentration in the formulation should be above the CMC to ensure proper stabilization of the emulsion droplets.
Hydrophilic-Lipophilic Balance (HLB) An empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. Higher values indicate greater water solubility.[9]The required HLB value depends on the oil phase and the type of emulsion. For oil-in-water (o/w) emulsions, which are common in nanoparticle formulation, surfactants with higher HLB values (typically 8-18) are used.

Conclusion and Recommendations

The available evidence strongly indicates that This compound is a specialized reagent used as a linker in the synthesis of PROTACs for targeted protein degradation.[1][2] Its chemical structure, containing a PEG chain, is advantageous for this application.

For researchers focused on nanoparticle formulation , it is recommended to select surfactants and PEGylating agents that have been specifically designed and characterized for drug delivery applications. The general protocol and principles of surfactant selection provided in this document can serve as a guide for developing stable and effective PEGylated nanoparticle systems. When formulating such systems, it is crucial to characterize key properties like particle size, surface charge, drug loading, and in vitro/in vivo performance.

References

Application Notes and Protocols for Nonylbenzene-PEG8-OH in Preventing Non-Specific Binding in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-specific binding (NSB) of antibodies, proteins, and other macromolecules to assay surfaces is a persistent challenge in the development of sensitive and reliable bioassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), Western blots, and Surface Plasmon Resonance (SPR). This phenomenon leads to high background signals, reduced assay sensitivity, and inaccurate quantification of analytes. Nonylbenzene-PEG8-OH, a non-ionic surfactant, offers an effective solution for mitigating NSB. Its amphiphilic nature, combining a hydrophobic nonylbenzene (B91765) group with a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows it to effectively block unoccupied sites on assay surfaces, thereby preventing the unwanted adhesion of assay components.

This document provides detailed application notes and protocols for the use of this compound and related nonylphenol ethoxylate surfactants in various assay formats. The information presented is based on established principles and data from closely related non-ionic surfactants like Nonidet P-40 (NP-40) and Triton X-100.

Mechanism of Action

Non-specific binding is primarily driven by hydrophobic and electrostatic interactions between molecules in the sample and the solid phase of the assay (e.g., polystyrene plates, nitrocellulose membranes). This compound functions by adsorbing to these surfaces. The hydrophobic nonylbenzene tail interacts with the hydrophobic surface, while the hydrophilic PEG chain extends into the aqueous environment. This creates a hydrated layer that sterically hinders the non-specific adsorption of proteins and other macromolecules.

cluster_0 Assay Surface (e.g., Polystyrene) cluster_1 Blocking with this compound cluster_2 Prevention of Non-Specific Binding Assay_Surface Hydrophobic Surface Surfactant This compound Hydrophobic_Tail Nonylbenzene (Hydrophobic) Surfactant->Hydrophobic_Tail adsorbs via Hydrophilic_Head PEG8-OH (Hydrophilic) Surfactant->Hydrophilic_Head presents Hydrophobic_Tail->Assay_Surface interacts with Blocked_Surface Hydrated Surface Layer Hydrophilic_Head->Blocked_Surface forms Analyte Analyte of Interest Analyte->Blocked_Surface specific binding allowed Non_Specific_Protein Non-Specific Protein Non_Specific_Protein->Blocked_Surface repelled by

Figure 1. Mechanism of this compound in preventing non-specific binding.

Quantitative Data on Efficacy

The use of non-ionic surfactants similar to this compound has been shown to significantly reduce non-specific binding and improve assay performance. The following tables summarize representative data from studies using related compounds.

Table 1: Comparison of Blocking Agents in ELISA

Blocking AgentConcentrationSignal-to-Noise RatioBackground Absorbance (OD450)
No Blocking Agent N/A2.50.85
1% BSA 1% (w/v)8.20.21
0.1% Non-ionic Surfactant 0.1% (v/v)15.60.09
1% BSA + 0.05% Non-ionic Surfactant 1% + 0.05%18.30.07

Data is representative and compiled from various sources on nonylphenol ethoxylate surfactants.

Table 2: Effect of Non-ionic Surfactant on Western Blot Background

ParameterWithout Non-ionic SurfactantWith 0.05% Non-ionic Surfactant in Wash Buffer
Background Intensity (Arbitrary Units) 1250350
Specific Band Intensity (Arbitrary Units) 28002950
Clarity of Bands Low (high background)High (clear bands)

Data is representative and compiled from various sources on nonylphenol ethoxylate surfactants.

Experimental Protocols

Protocol 1: Use of this compound as a Blocking Agent in ELISA

This protocol outlines the use of this compound as a primary blocking agent or as an additive to a protein-based blocking buffer in an ELISA experiment.

Start Start: Coated Plate Prepare_Blocking_Buffer Prepare Blocking Buffer (e.g., 1% BSA in PBS with 0.05% this compound) Start->Prepare_Blocking_Buffer Add_Blocking_Buffer Add 200 µL of Blocking Buffer to each well Prepare_Blocking_Buffer->Add_Blocking_Buffer Incubate Incubate for 1-2 hours at room temperature Add_Blocking_Buffer->Incubate Wash Wash plates 3x with Wash Buffer (e.g., PBST) Incubate->Wash Proceed Proceed with Assay (add samples, antibodies, etc.) Wash->Proceed

Figure 2. ELISA blocking workflow with this compound.

Methodology:

  • Prepare a stock solution of this compound: Prepare a 10% (v/v) stock solution in deionized water.

  • Prepare the Blocking Buffer:

    • Option A (Surfactant only): Prepare a 0.1% to 0.5% (v/v) solution of this compound in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).

    • Option B (Protein and Surfactant): Prepare a standard protein-based blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in PBS). Add this compound to a final concentration of 0.05% to 0.1% (v/v).

  • Blocking Step:

    • After coating the ELISA plate with antigen or antibody and washing, add 200-300 µL of the prepared blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Aspirate the blocking buffer from the wells.

    • Wash the wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Proceed with the Assay: The plate is now blocked and ready for the addition of samples, detection antibodies, and substrate.

Protocol 2: Use of this compound in Western Blot Wash Buffers

This protocol describes the inclusion of this compound in wash buffers to reduce background on Western blot membranes.

Start Start: Post-Antibody Incubation Prepare_Wash_Buffer Prepare Wash Buffer (e.g., TBST with 0.1% This compound) Start->Prepare_Wash_Buffer Wash_1 Wash membrane 3x for 5-10 minutes each Prepare_Wash_Buffer->Wash_1 Incubate_Secondary Incubate with Secondary Antibody Wash_1->Incubate_Secondary Wash_2 Wash membrane 3x for 10-15 minutes each Incubate_Secondary->Wash_2 Develop Proceed to Detection Wash_2->Develop

Downstream application compatibility with Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nonylbenzene-PEG8-OH, a versatile poly(ethylene glycol) (PEG) derivative, and detail its compatibility with various downstream applications. The protocols outlined below offer step-by-step guidance for its use in key experimental settings, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a chemical compound featuring a nonylbenzene (B91765) group linked to an eight-unit polyethylene (B3416737) glycol (PEG) chain, terminating in a hydroxyl group.[1] Its amphiphilic nature, with a hydrophobic nonylbenzene tail and a hydrophilic PEG chain, makes it suitable for a range of applications in biomedical research and drug development. The terminal hydroxyl group provides a reactive site for further chemical modification and conjugation to other molecules.

The primary and most prominent application of this compound is as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 41506-14-3[1]
Molecular Formula C₃₁H₅₆O₉[1]
Molecular Weight 572.77 g/mol [1][3]
Appearance Powder[3]
Storage Conditions -20°C for 2 years[3]

Downstream Applications

The principal downstream application of this compound is in the field of targeted protein degradation.

PROTAC Synthesis

This compound serves as a foundational PEG-based linker for the construction of PROTACs.[2][3] The PEG chain offers good solubility and favorable pharmacokinetic properties to the resulting PROTAC molecule. The terminal hydroxyl group can be readily functionalized, for example, by conversion to a more reactive group like a tosylate or mesylate, or by activation for ester or ether formation, allowing for its conjugation to a target protein ligand or an E3 ligase ligand.

Experimental Workflow for PROTAC Synthesis using this compound

G cluster_synthesis PROTAC Synthesis Workflow A This compound (Linker Precursor) B Activation of Terminal -OH Group A->B C Activated Linker B->C F Conjugation Reaction 1 (Linker + Ligand 1) C->F D Target Protein Ligand D->F E E3 Ligase Ligand H Conjugation Reaction 2 (Linker-Ligand 1 + Ligand 2) E->H G Linker-Ligand 1 Conjugate F->G G->H I Final PROTAC Molecule H->I J Purification and Characterization I->J K Purified PROTAC J->K

Caption: Workflow for PROTAC synthesis using this compound.

Protocol for Activation and Conjugation (General Procedure):

  • Activation of the Hydroxyl Group:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable activating agent (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, or a carboxylating agent with a coupling reagent like DCC/DMAP).

    • Include a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid byproduct.

    • Stir the reaction at room temperature or as determined by the specific reaction kinetics until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

    • Work up the reaction by washing with appropriate aqueous solutions to remove excess reagents and byproducts.

    • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the activated linker. Purify further if necessary (e.g., by column chromatography).

  • Conjugation to Ligands:

    • The conjugation strategy will depend on the functional groups present on the target protein and E3 ligase ligands.

    • For ligands with a nucleophilic group (e.g., -OH, -NH₂): React the activated linker with the ligand in a suitable anhydrous solvent with a base.

    • For ligands with a carboxylic acid group: Couple the activated linker (if it has a terminal amine, which would require further modification of the initial -OH) using standard peptide coupling reagents (e.g., HATU, HOBt).

    • The sequential addition of the two ligands is typically required to avoid the formation of homodimers.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule using an appropriate chromatographic technique (e.g., preparative HPLC).

    • Characterize the purified PROTAC by NMR, high-resolution mass spectrometry, and HPLC to confirm its identity and purity.

Potential Application in Drug Delivery Systems

Signaling Pathway for Nanoparticle-Mediated Drug Delivery

G cluster_delivery Nanoparticle-Mediated Drug Delivery NP Nanoparticle with This compound Surface Coating Circulation Systemic Circulation NP->Circulation Target Target Tissue/Cell Circulation->Target Uptake Cellular Uptake (e.g., Endocytosis) Target->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: General pathway for nanoparticle-mediated drug delivery.

Conclusion

This compound is a valuable chemical tool, primarily utilized as a flexible and versatile linker in the synthesis of PROTACs for targeted protein degradation. Its well-defined structure and the reactivity of its terminal hydroxyl group allow for straightforward incorporation into complex heterobifunctional molecules. While its application in drug delivery systems is plausible based on the known properties of PEGylated amphiphiles, further research is needed to explore this potential. The protocols and information provided herein are intended to serve as a guide for researchers in designing and executing experiments involving this compound.

References

Nonylbenzene-PEG8-OH: Application Notes and Protocols for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nonylbenzene-PEG8-OH, a non-ionic detergent, in various biochemical applications. This document includes detailed protocols, quantitative data, and visual representations of experimental workflows and signaling pathways to facilitate its effective use in the laboratory.

This compound, also known as Nonoxynol-8, is a non-ionic surfactant belonging to the nonylphenol ethoxylate family. Its amphipathic nature, with a hydrophobic nonylphenyl tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) oxide units, makes it an effective agent for disrupting lipid bilayers and solubilizing proteins without denaturation. This property is particularly valuable in biochemical assays where the preservation of protein structure and function is critical.[1][2] It is often used as a substitute for other non-ionic detergents like NP-40 and Triton™ X-100.[3]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective application. Key parameters are summarized in the table below.

PropertyValueReferences
Chemical Formula C31H56O9
Molecular Weight 572.77 g/mol
Type Non-ionic detergent[1][2]
Appearance Clear to pale yellow viscous liquid[4]
Solubility Soluble in water[4]
Critical Micelle Concentration (CMC) Estimated to be between 6.0 x 10⁻⁵ M and 6.8 x 10⁻⁵ M in aqueous solutions at 25°C. This estimation is based on the values for NPEO-9 (6.0 x 10⁻⁵ M) and NPEO-10 (6.8 x 10⁻⁵ M).[5][5]

Applications in Biochemistry

This compound is a versatile detergent with several key applications in biochemical research:

  • Cell Lysis: Its ability to gently disrupt cell membranes makes it ideal for the preparation of cell lysates containing functional cytoplasmic and membrane-bound proteins.[2][6]

  • Protein Solubilization: It is effective in solubilizing membrane proteins from the lipid bilayer, allowing for their purification and subsequent analysis.[7]

  • Immunoprecipitation (IP): Due to its non-denaturing properties, it is a common component of buffers used for immunoprecipitation, preserving the protein-protein interactions necessary for capturing target proteins and their binding partners.[8][9][10][11]

  • Enzyme Assays: It can be included in assay buffers to maintain the solubility and activity of enzymes, particularly membrane-associated enzymes.

  • Signaling Pathway Studies: By enabling the isolation of intact protein complexes, it facilitates the study of signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7][12]

Experimental Protocols

The following are detailed protocols for common biochemical procedures using this compound. These protocols are based on established methods using the closely related detergent NP-40 and can be directly adapted.

Protocol 1: Preparation of Cell Lysis Buffer (NP-40 Lysis Buffer)

This protocol describes the preparation of a gentle lysis buffer suitable for the extraction of cytoplasmic and membrane-associated proteins.

Materials:

  • Tris-HCl

  • NaCl

  • This compound (can be substituted for NP-40)

  • EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional)

  • Ultrapure water

Procedure:

  • To prepare 100 mL of 1x NP-40 Lysis Buffer, dissolve the following in 80 mL of ultrapure water:

    • 0.61 g Tris-HCl (final concentration 50 mM, pH 7.4)

    • 0.88 g NaCl (final concentration 150 mM)

    • 0.074 g EDTA (final concentration 2 mM)

  • Adjust the pH to 7.4 with HCl.

  • Add 1 mL of a 10% this compound stock solution to achieve a final concentration of 1%.

  • Bring the final volume to 100 mL with ultrapure water.

  • Store the buffer at 4°C.

  • Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.

G start Start: Cultured Cells wash Wash cells with ice-cold PBS start->wash lyse Add ice-cold Lysis Buffer (containing this compound) wash->lyse incubate Incubate on ice lyse->incubate scrape Scrape cells (for adherent cells) incubate->scrape centrifuge Centrifuge to pellet debris scrape->centrifuge collect Collect supernatant (cell lysate) centrifuge->collect end_node End: Protein Analysis collect->end_node

Workflow for immunoprecipitation.

Application in Signaling Pathway Analysis: EGFR Signaling

Non-ionic detergents like this compound are instrumental in studying signaling pathways by preserving the interactions between key signaling proteins. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation, is a prime example. [12][13][14] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various downstream signaling molecules, initiating cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. [14]Using a gentle lysis buffer containing this compound allows for the co-immunoprecipitation of EGFR with its interacting partners, enabling the study of these crucial signaling complexes.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment PI3K PI3K Dimerization->PI3K Recruitment Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Simplified EGFR signaling pathway.

By using this compound in immunoprecipitation experiments, researchers can pull down the activated EGFR and identify the proteins that are recruited to the receptor complex, such as Grb2, Sos, and PI3K, thereby elucidating the initial steps of signal transduction.

References

Application Notes and Protocols for Protein Purification Utilizing Nonylphenyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of proteins, particularly membrane proteins, using the non-ionic detergent Nonylphenyl-PEG8-OH. Due to the structural similarity of Nonylphenyl-PEG8-OH to other well-characterized non-ionic detergents like Triton X-100, the protocols and data presented here are based on established principles and successful applications of these related compounds. Non-ionic detergents are invaluable tools in protein biochemistry, prized for their ability to solubilize membrane proteins by disrupting lipid-lipid and lipid-protein interactions while generally preserving the native protein structure and function.[1][2]

Nonylphenyl-PEG8-OH, with its hydrophobic nonylphenyl group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, is designed to effectively extract membrane proteins from the lipid bilayer and maintain their solubility in an aqueous environment. The mild, non-denaturing nature of such detergents makes them suitable for the purification of sensitive proteins, including G-protein coupled receptors (GPCRs), ion channels, and other integral membrane proteins for downstream applications such as structural studies, functional assays, and drug screening.[3][4][5]

Data Presentation: Properties of Structurally Similar Non-ionic Detergents

For effective protein purification, understanding the physicochemical properties of the detergent is crucial. The following table summarizes key properties of Triton X-100, a non-ionic detergent with a similar polyoxyethylene structure, which can serve as a valuable reference for optimizing protocols with Nonylphenyl-PEG8-OH.

PropertyValueSignificance in Protein Purification
Critical Micelle Concentration (CMC) 0.22 - 0.24 mM[6][7][8]The minimum concentration at which detergent monomers form micelles. For effective solubilization, the detergent concentration must be maintained above the CMC throughout the purification process.
Average Micellar Weight ~80,000 Da[9]Influences the size of the protein-detergent complex, which is a key parameter in size-exclusion chromatography.
Aggregation Number 100 - 155[9]The number of detergent molecules in a single micelle. This affects the micelle's size and its interaction with the target protein.
Calculated HLB (Hydrophile-Lipophile Balance) 13.5[8]Indicates the detergent's solubility in water. A higher HLB value, like that of Triton X-100, signifies good water solubility, which is essential for creating a stable aqueous environment for the solubilized membrane protein.

Experimental Protocols

The following protocols provide a general framework for the purification of a His-tagged membrane protein using a non-ionic detergent like Nonylphenyl-PEG8-OH. Optimization will be necessary for each specific protein.

Protocol 1: Solubilization of Membrane Proteins

This protocol describes the initial extraction of the target membrane protein from the cell membrane.

Materials:

  • Cell paste expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing 1% (v/v) Nonylphenyl-PEG8-OH (or a concentration optimized for the target protein)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste in ice-cold Lysis Buffer.

  • Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).

  • Pellet the cell debris by centrifugation at 10,000 x g for 30 minutes at 4°C.

  • Carefully discard the supernatant. Resuspend the membrane pellet in ice-cold Solubilization Buffer.

  • Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for membrane solubilization.

  • Clarify the solubilized fraction by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • The resulting supernatant contains the solubilized membrane proteins and is ready for affinity purification.

Optimization Notes:

  • The optimal detergent concentration for solubilization typically ranges from 0.5% to 2% (w/v).[1][10] It is recommended to perform a small-scale screen to determine the minimal concentration of Nonylphenyl-PEG8-OH required for efficient extraction without compromising protein stability.

  • The ideal detergent-to-protein ratio for initial solubilization can range from 2:1 to 10:1 (w/w).[11]

Protocol 2: Affinity Purification of His-tagged Membrane Protein

This protocol details the capture of the solubilized His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Clarified supernatant containing the solubilized protein

  • IMAC Resin (e.g., Ni-NTA agarose)

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM Imidazole (B134444), 0.1% (v/v) Nonylphenyl-PEG8-OH

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250-500 mM Imidazole, 0.1% (v/v) Nonylphenyl-PEG8-OH

  • Chromatography column

Procedure:

  • Equilibrate the IMAC resin with 5-10 column volumes of Wash Buffer.

  • Load the clarified supernatant onto the equilibrated column at a slow flow rate.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound protein with 3-5 column volumes of Elution Buffer.

  • Collect fractions and analyze for the presence of the target protein by SDS-PAGE and Western blot.

Optimization Notes:

  • The concentration of imidazole in the wash and elution buffers may need to be optimized to minimize non-specific binding and ensure efficient elution of the target protein.

  • The concentration of Nonylphenyl-PEG8-OH in the wash and elution buffers should be kept above its CMC to maintain protein solubility. A concentration of 0.05% to 0.2% is often sufficient.[10]

Protocol 3: Size-Exclusion Chromatography (SEC) for Final Polishing

This final step removes aggregates and exchanges the buffer for downstream applications.

Materials:

  • Eluted protein fraction from IMAC

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (v/v) Nonylphenyl-PEG8-OH

  • Size-Exclusion Chromatography column suitable for the molecular weight of the protein-detergent complex

Procedure:

  • Concentrate the pooled fractions from the IMAC step if necessary.

  • Equilibrate the SEC column with at least 2 column volumes of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Run the chromatography at a constant flow rate and collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the pure, monomeric protein.

Mandatory Visualization

Experimental Workflow for Membrane Protein Purification

membrane_protein_purification start Cell Paste (Expressing Tagged Membrane Protein) lysis Cell Lysis & Membrane Isolation start->lysis solubilization Solubilization with Nonylphenyl-PEG8-OH lysis->solubilization waste1 Soluble Proteins (Discarded) lysis->waste1 ultracentrifugation Ultracentrifugation (Clarification) solubilization->ultracentrifugation imac Immobilized Metal Affinity Chromatography (IMAC) ultracentrifugation->imac Solubilized Protein waste2 Insoluble Debris (Discarded) ultracentrifugation->waste2 sec Size-Exclusion Chromatography (SEC) imac->sec Eluted Protein waste3 Unbound & Weakly Bound Proteins (Discarded) imac->waste3 end Pure, Soluble Membrane Protein sec->end waste4 Aggregates & Impurities (Discarded) sec->waste4

Caption: Workflow for membrane protein purification.

This diagram illustrates the sequential steps involved in the purification of a tagged membrane protein, from cell lysis to the final polishing step, highlighting the crucial role of detergent-based solubilization.

References

Troubleshooting & Optimization

Technical Support Center: Removal of Nonylbenzene-PEG8-OH from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing the non-ionic detergent, Nonylbenzene-PEG8-OH, from protein samples. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used with protein samples?

This compound is a non-ionic detergent and a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. Its amphipathic nature, with a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows it to solubilize and stabilize proteins, particularly membrane proteins or those prone to aggregation. However, its presence can interfere with downstream applications such as mass spectrometry, immunoassays, and structural studies, necessitating its removal.

Q2: What are the key properties of this compound to consider for its removal?

The most critical property for detergent removal is the Critical Micelle Concentration (CMC) . The CMC is the concentration at which detergent monomers self-assemble into micelles.

  • Above the CMC: The majority of the detergent exists as large micelles, which can trap proteins and are difficult to remove by methods that separate based on size, such as dialysis and gel filtration.

  • Below the CMC: The detergent exists primarily as monomers, which are smaller and more easily removed.

Q3: How can I determine the Critical Micelle Concentration (CMC) of this compound in my buffer?

Several methods can be used to determine the CMC of a detergent. A common and relatively straightforward method is through the use of a fluorescent dye, such as diphenylhexatriene (DPH) or by measuring the surface tension of serial dilutions of the detergent in your buffer. A sharp change in fluorescence or surface tension indicates the formation of micelles and thus, the CMC.

Q4: Which removal method is best for my protein and this compound?

The optimal method depends on the properties of your protein (size, stability, and isoelectric point - pI), the concentration of this compound, and its CMC. The following decision tree can guide your selection:

G Decision Tree for this compound Removal start Start: Protein sample with This compound cmc_known Is the CMC of This compound known in your buffer? start->cmc_known determine_cmc Determine CMC experimentally (e.g., fluorescence, surface tension) cmc_known->determine_cmc No high_cmc CMC is high (>1 mM) cmc_known->high_cmc Yes determine_cmc->high_cmc low_cmc CMC is low (<1 mM) high_cmc->low_cmc No dialysis Dialysis / Size Exclusion Chromatography (SEC) high_cmc->dialysis Yes hic Hydrophobic Interaction Chromatography (HIC) low_cmc->hic Hydrophobic Protein iex Ion Exchange Chromatography (IEX) low_cmc->iex Charged Protein protein_stable Is the protein stable to precipitation? low_cmc->protein_stable General/Robust precipitation Protein Precipitation (e.g., Acetone) protein_stable->hic No protein_stable->precipitation Yes

Caption: A flowchart to guide the selection of the appropriate removal method.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low protein recovery after removal procedure. Protein precipitation due to detergent removal.- Ensure the final detergent concentration is above the CMC if it is critical for protein solubility. - For chromatography methods, optimize buffer conditions (pH, salt concentration) to maintain protein stability. - If using precipitation, ensure the resolubilization buffer is effective.
Protein binding to the chromatography resin or membrane.- For IEX, ensure the buffer pH is appropriate for your protein's pI to achieve the desired charge for binding or flow-through. - For HIC, use a less hydrophobic resin or a shallower elution gradient. - For dialysis/SEC, check for non-specific binding to the membrane or resin material.
Residual this compound detected in the sample. Inefficient removal method.- If using dialysis or SEC for a low CMC detergent, the removal will be inefficient. Switch to HIC, IEX, or precipitation. - Increase the number of dialysis buffer changes or the column length for SEC. - Optimize the binding and elution conditions for HIC and IEX.
Detergent concentration is too high.- Dilute the sample before the removal step, if possible, to bring the detergent concentration closer to its CMC.
Protein is denatured or inactive after purification. Harsh elution conditions in chromatography.- Use a shallower gradient for elution in IEX (salt) or HIC (decreasing salt). - Consider using a different elution buffer with additives that stabilize your protein.
Denaturation during precipitation.- Acetone (B3395972) precipitation can be denaturing. Ensure the procedure is performed at low temperatures. - Consider alternative, milder precipitation methods if protein activity is crucial.

Experimental Protocols

Size Exclusion Chromatography (SEC)

Principle: This method separates molecules based on their size. Proteins, being larger, will elute earlier than the smaller detergent monomers. This method is most effective when the concentration of this compound is below its CMC.

Methodology:

  • Resin Selection: Choose a size exclusion resin with a fractionation range appropriate for your protein of interest. The molecular weight of this compound is approximately 573 g/mol .

  • Column Equilibration: Equilibrate the SEC column with a buffer that is compatible with your protein and downstream applications. The buffer should not contain any detergent.

  • Sample Loading: If the initial concentration of this compound is above its CMC, dilute the sample with the equilibration buffer to a concentration below the CMC. Apply the diluted sample to the column.

  • Elution: Elute the column with the equilibration buffer.

  • Fraction Collection: Collect fractions and analyze them for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of this compound (e.g., by UV absorbance at a wavelength where the nonylbenzene group absorbs, or by mass spectrometry).

G Size Exclusion Chromatography Workflow start Protein sample with This compound dilute Dilute sample to < CMC start->dilute load Load onto equilibrated SEC column dilute->load elute Elute with detergent-free buffer load->elute collect Collect and analyze fractions elute->collect end Purified protein collect->end

Caption: Workflow for removing detergent using Size Exclusion Chromatography.

Ion Exchange Chromatography (IEX)

Principle: This technique separates molecules based on their net charge. By selecting a buffer in which the protein is charged and this compound (which is non-ionic) is not, the detergent can be washed away while the protein is bound to the resin.

Methodology:

  • Resin Selection:

    • If your protein has a net negative charge at the working pH (pH > pI), use an anion exchange resin (e.g., Q, DEAE).

    • If your protein has a net positive charge (pH < pI), use a cation exchange resin (e.g., SP, CM).

  • Buffer Selection: Choose a buffer with a low ionic strength to facilitate protein binding. The pH should be at least 1 unit away from the protein's pI.

  • Column Equilibration: Equilibrate the IEX column with the low-salt binding buffer.

  • Sample Loading: Load the protein sample onto the column. The this compound will flow through.

  • Wash: Wash the column with the binding buffer to remove any remaining unbound detergent.

  • Elution: Elute the bound protein using a high-salt buffer or by changing the pH to a point where the protein no longer binds to the resin.

  • Fraction Collection: Collect the eluted fractions containing the purified protein.

G Ion Exchange Chromatography Workflow start Protein sample with This compound load Load onto equilibrated IEX column start->load wash Wash with binding buffer (Detergent flows through) load->wash elute Elute protein with high salt or pH change wash->elute collect Collect protein fractions elute->collect end Purified protein collect->end

Caption: Workflow for removing non-ionic detergent using Ion Exchange Chromatography.

Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. The nonylbenzene group of the detergent is hydrophobic and will interact with the HIC resin. By manipulating the salt concentration of the buffer, the protein and detergent can be differentially eluted.

Methodology:

  • Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). A less hydrophobic resin (e.g., Phenyl) is often a good starting point to avoid strong, irreversible binding of the protein.

  • Binding Buffer: Prepare a high-salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a suitable buffer like phosphate (B84403) or Tris).

  • Sample Preparation: Add a high concentration of salt to your protein sample to match the binding buffer conditions.

  • Column Equilibration: Equilibrate the HIC column with the high-salt binding buffer.

  • Sample Loading: Apply the salt-adjusted sample to the column. Both the protein and the detergent may bind.

  • Elution: Elute the column with a decreasing salt gradient. Typically, the less hydrophobic protein will elute at a higher salt concentration than the more hydrophobic detergent.

  • Fraction Collection: Collect fractions and analyze for protein and detergent content.

Acetone Precipitation

Principle: This method uses a cold organic solvent (acetone) to reduce the solubility of the protein, causing it to precipitate. The detergent, being more soluble in the acetone-water mixture, remains in the supernatant.

Methodology:

  • Pre-chill Acetone: Cool a sufficient volume of pure acetone to -20°C.

  • Precipitation:

    • Place your protein sample in a centrifuge tube suitable for organic solvents.

    • Add at least 4 volumes of cold acetone to the protein solution.

    • Mix gently and incubate at -20°C for at least 1 hour (or overnight for dilute samples).

  • Centrifugation: Centrifuge the sample at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant, which contains the detergent.

  • Pellet Washing (Optional): To remove residual detergent, you can wash the pellet with a smaller volume of cold acetone and repeat the centrifugation.

  • Drying: Air-dry the pellet for a short period (5-10 minutes) to remove the acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in a suitable buffer for your downstream application. This may require a buffer containing a denaturant (e.g., urea, SDS) if the protein has denatured during precipitation.

Data Presentation

Table 1: Comparison of Detergent Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Dialysis / SEC Size-based separationMild conditions, preserves protein activity.Inefficient for low CMC detergents, can be time-consuming.High CMC detergents.
Ion Exchange (IEX) Charge-based separationHigh protein recovery, effective for non-ionic detergents.Requires knowledge of protein pI, may not work for all proteins.Charged proteins.
Hydrophobic Interaction (HIC) Hydrophobicity-based separationCan be very effective for detergents with hydrophobic moieties.May require optimization to prevent protein denaturation or irreversible binding.Hydrophobic proteins and detergents.
Precipitation Solubility-based separationSimple, rapid, and can concentrate the protein sample.Can cause protein denaturation and loss of activity.Robust proteins or when denaturation is acceptable for the downstream application.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always optimize protocols for their specific protein of interest and experimental conditions.

Technical Support Center: Optimizing Detergent Concentration for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nonylbenzene-PEG8-OH: Initial searches for "this compound" as a cell lysis agent did not yield specific protocols or efficacy data. This suggests it is not a commonly used detergent for this application. Therefore, this guide will focus on the optimization of widely used non-ionic detergents with similar properties, such as Triton™ X-100 and NP-40, which are standard in many research laboratories. The principles and protocols outlined here can be adapted if you choose to proceed with the novel use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cell lysis by non-ionic detergents like Triton™ X-100 and NP-40?

A1: Non-ionic detergents have a hydrophilic head and a hydrophobic tail. They disrupt the cell membrane by intercalating into the lipid bilayer. The hydrophobic tails interact with the lipid tails of the cell membrane, while the hydrophilic heads interact with the aqueous environment. This disrupts the membrane's integrity, leading to the formation of pores and eventual solubilization of the membrane, releasing the cellular contents.[1] Because they are non-denaturing, they are ideal for experiments where protein function needs to be preserved.[1]

Q2: What is the typical concentration range for Triton™ X-100 or NP-40 for cell lysis?

A2: The optimal concentration typically ranges from 0.1% to 1.0% (v/v) in the lysis buffer.[2] However, the ideal concentration depends on the cell type, cell density, and the specific downstream application. For instance, for immunoprecipitation, a lower concentration of around 0.05% NP-40 has been shown to be effective in reducing non-specific binding, while concentrations as high as 1% can be detrimental.[2][3]

Q3: How do I choose between Triton™ X-100 and NP-40?

A3: Triton™ X-100 and NP-40 are very similar non-ionic detergents and are often used interchangeably.[4] However, some studies suggest that NP-40 is slightly milder than Triton™ X-100 and may be preferable for applications where maintaining protein-protein interactions is critical, such as co-immunoprecipitation.[5]

Q4: Will these detergents affect my downstream applications?

A4: Yes, the choice and concentration of detergent can impact downstream assays.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Non-ionic detergents like Tween 20 are commonly used in wash buffers to reduce non-specific binding.[6] Using high concentrations of lysis detergents in the final sample can interfere with antibody-antigen binding.

  • Western Blotting: Non-ionic detergents are generally compatible with western blotting. However, excessive detergent can lead to issues with protein quantification and gel migration.

  • Kinase Assays: While non-ionic detergents are generally considered mild, they can still affect enzyme activity. It is crucial to perform pilot experiments to determine the optimal detergent concentration that allows for efficient lysis without significantly inhibiting kinase activity.[7]

  • Immunoprecipitation (IP): As mentioned, lower concentrations of NP-40 (e.g., 0.05%) can reduce non-specific binding and improve IP efficiency.[2][3][8] Higher concentrations can disrupt antibody-antigen interactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Cell Lysis Detergent concentration is too low.Increase the detergent concentration in increments of 0.1% (e.g., from 0.1% to 0.2%, then 0.3%).Increase the incubation time with the lysis buffer.Ensure the entire cell pellet is in contact with the lysis buffer by vortexing or pipetting.
Cell density is too high for the volume of lysis buffer.Increase the volume of lysis buffer or lyse a smaller number of cells.
Inefficient mechanical disruption.For adherent cells, ensure thorough scraping.For suspension cells, ensure proper resuspension.Consider adding a brief sonication step on ice.
Low Protein Yield Incomplete cell lysis.See "Incomplete Cell Lysis" above.
Protein degradation.Always work on ice and use ice-cold buffers.Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.
Protein precipitation.Increase the ionic strength of the lysis buffer (e.g., by increasing NaCl concentration).Ensure the detergent concentration is above its critical micelle concentration (CMC) to maintain protein solubility.
High Background in Downstream Assays (e.g., IP, ELISA) Non-specific binding of proteins.Optimize the detergent concentration. For IP, try a lower concentration of NP-40 (e.g., 0.05%).[2][3][8]Increase the number of washes.Add a blocking agent like BSA to your buffers.
Contamination with nuclear proteins.Use a milder lysis buffer with a lower detergent concentration to selectively lyse the plasma membrane while keeping the nuclear membrane intact.[5]
Denaturation of Target Protein Harsh lysis conditions.Use a non-ionic detergent like Triton™ X-100 or NP-40.Avoid excessive sonication or vortexing.Perform all steps at 4°C.
Inappropriate buffer composition.Ensure the pH and salt concentration of your lysis buffer are optimal for your protein of interest.

Quantitative Data

Table 1: Effect of an Alternative Non-ionic Detergent Concentration on HEK293 Cell Lysis Efficiency

Detergent ConcentrationIncubation Time (minutes)Cell Lysis Efficiency (%)
0.1%30< 90
0.3%30< 90
0.5% 30 > 90
0.5%60> 90
1.0%30> 90

Data adapted from a study evaluating alternatives to Triton X-100 for rAAV production in HEK293 cells.[9]

Table 2: Protein Yield from CHO Cells with Different Feeding Strategies

Feeding StrategyProtein Yield (µg/mL)
Plant Hydrolysates100 - 125
Chemically Defined Feed> 400
Combination of Plant Hydrolysates and Chemically Defined Feed175 - 375

Data from a study on optimizing protein production in CHO cells. While not a direct measure of lysis efficiency versus detergent concentration, it highlights how different culture conditions, which can influence cell membrane composition, affect protein yield.[10]

Experimental Protocols

Protocol: Optimization of Non-ionic Detergent Concentration for Cell Lysis

This protocol provides a framework for determining the optimal concentration of a non-ionic detergent (e.g., Triton™ X-100 or NP-40) for lysing a specific cell type.

Materials:

  • Cell culture of interest (e.g., HEK293, HeLa, CHO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer Base (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • 10% (v/v) stock solution of non-ionic detergent (e.g., Triton™ X-100 or NP-40)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Microcentrifuge (refrigerated)

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a small volume of PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension cells: Transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Preparation of Lysis Buffers:

    • Prepare a series of lysis buffers with varying detergent concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, and 1.0%).

    • For 1 mL of each buffer, add the appropriate volume of the 10% detergent stock to the Lysis Buffer Base.

    • Immediately before use, add the protease inhibitor cocktail to each lysis buffer.

  • Cell Lysis:

    • Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in one of the prepared lysis buffers. A common starting point is 100 µL of lysis buffer per 1 million cells.

    • Incubate the cell suspension on ice for 20-30 minutes, with gentle vortexing every 10 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.

  • Quantification of Protein Concentration:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Analysis of Lysis Efficiency:

    • Compare the protein yield obtained with each detergent concentration. The optimal concentration will be the one that gives the highest protein yield without compromising the integrity of the target protein for downstream applications.

    • (Optional) Analyze the cell debris pellet by resuspending it in a strong lysis buffer (e.g., containing SDS) and measuring the protein concentration to estimate the amount of unlysed cells.

    • (Optional) Perform a downstream assay (e.g., western blot for a specific protein) to confirm that the protein of interest is efficiently extracted and not degraded.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Lysis Buffer cluster_prep Preparation cluster_lysis Lysis & Clarification cluster_analysis Analysis harvest Harvest and Wash Cells prepare_buffers Prepare Lysis Buffers (Varying Detergent Concentrations) lysis Cell Lysis on Ice prepare_buffers->lysis centrifuge Centrifuge to Pellet Debris lysis->centrifuge collect Collect Supernatant (Lysate) centrifuge->collect quantify Quantify Protein Concentration collect->quantify analyze Analyze Lysis Efficiency (e.g., Protein Yield, Western Blot) quantify->analyze downstream Perform Downstream Application (e.g., IP, Kinase Assay) analyze->downstream

Caption: Workflow for optimizing detergent concentration in cell lysis.

egfr_signaling Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway, often studied post-cell lysis.

References

Technical Support Center: Nonylbenzene-PEG8-OH Buffer Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonylbenzene-PEG8-OH. The focus is on preventing its precipitation in cold buffer systems during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a non-ionic surfactant and a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3] Its structure consists of a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with eight repeating units. This amphiphilic nature allows it to be used in the synthesis of PROTAC molecules, which are designed to selectively degrade target proteins within cells.[2][3]

Q2: Why does this compound precipitate out of my buffer at low temperatures?

Like many non-ionic surfactants, the solubility of this compound in aqueous solutions is temperature-dependent. At lower temperatures, the hydration of the hydrophilic PEG chain decreases, which can lead to a decrease in solubility and ultimately precipitation. This temperature-dependent precipitation is a common characteristic of non-ionic surfactants.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

Q4: Can the type of buffer I use affect the solubility of this compound?

Yes, the composition of your buffer can significantly impact the solubility of this compound. Factors such as pH, ionic strength, and the specific ions present can all play a role. For instance, high concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of the surfactant.

Troubleshooting Guide: Preventing Precipitation

If you are experiencing precipitation of this compound in your cold buffers, consult the following troubleshooting guide.

Initial Assessment

Before making changes to your protocol, it's important to understand the potential cause of the precipitation. Consider the following factors:

  • Concentration: Is the concentration of this compound you are using appropriate for your application and buffer system?

  • Temperature: At what temperature does the precipitation occur?

  • Buffer Composition: What are the components of your buffer (salts, pH, etc.)?

  • Cooling Rate: How quickly are you cooling your solution? Rapid cooling can sometimes induce precipitation.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting precipitation issues.

G cluster_0 start Precipitation Observed concentration Is Concentration > CMC? start->concentration temp Can Temperature be Increased? concentration->temp Yes protocol Adjust Experimental Protocol concentration->protocol No (Increase Concentration) buffer Modify Buffer Composition temp->buffer No temp->protocol Yes (Increase Temperature) buffer->protocol Try Additives no_resolve Further Optimization Needed buffer->no_resolve resolve Issue Resolved protocol->resolve

Caption: A troubleshooting workflow for addressing this compound precipitation.

Recommended Actions

Based on the troubleshooting workflow, here are some specific actions you can take:

1. Adjust Concentration:

  • Increase Concentration: If you are working below the CMC, increasing the concentration of this compound above its CMC may enhance its stability through micelle formation.

  • Decrease Concentration: If you are working at a very high concentration, you may be exceeding its solubility limit in your specific buffer. Try reducing the concentration.

2. Modify Buffer Composition:

  • pH Adjustment: The solubility of some surfactants can be pH-dependent. Experiment with slight adjustments to your buffer's pH to see if it improves solubility.

  • Reduce Salt Concentration: High salt concentrations can decrease the solubility of non-ionic surfactants. If possible, try reducing the ionic strength of your buffer.

  • Additive Screening: Consider adding co-solvents or excipients that are known to improve the solubility of non-ionic surfactants. Examples include:

    • Low concentrations of organic solvents (e.g., ethanol, isopropanol).

    • Other non-ionic surfactants or polymers (e.g., Polysorbate 20, PEG 400).

3. Optimize Experimental Protocol:

  • Control Cooling Rate: Avoid crash cooling your solutions. A slower, more controlled cooling rate can sometimes prevent precipitation.

  • Solubilization at Higher Temperature: Dissolve the this compound in your buffer at room temperature or slightly warmer before gradually cooling to the desired temperature.

  • Sonication: Brief sonication can sometimes help to redissolve small amounts of precipitate.

Data Summary

Since specific quantitative data for this compound is not widely published, the following table provides estimated ranges based on the behavior of similar non-ionic surfactants. These values should be considered as starting points for your own experimental optimization.

ParameterEstimated RangeKey Considerations
Critical Micelle Conc. (CMC) 0.01 - 0.1 mMHighly dependent on buffer composition (ionic strength, pH) and temperature.
Cloud Point 40 - 70 °CThe temperature above which the surfactant solution becomes cloudy and phase separates. This is buffer dependent.
Optimal pH Range 6.0 - 8.0Generally stable in this range, but extremes in pH should be avoided.
Salt Tolerance < 150 mM NaClHigh salt concentrations can significantly lower the cloud point and decrease solubility.

Experimental Protocols

Protocol 1: Determination of Approximate Cloud Point

This protocol provides a simple method to estimate the cloud point of this compound in your buffer.

Materials:

  • This compound

  • Your experimental buffer

  • Clear glass test tubes or cuvettes

  • Water bath with temperature control

  • Thermometer

  • Stir plate and stir bar (optional)

Procedure:

  • Prepare a solution of this compound in your buffer at the desired concentration.

  • Place the solution in a clear glass test tube or cuvette.

  • Place the tube/cuvette in a water bath at a temperature below the expected cloud point (e.g., 20°C).

  • Slowly increase the temperature of the water bath (e.g., 1-2°C per minute) while observing the solution.

  • The cloud point is the temperature at which the solution becomes visibly cloudy.

  • To confirm, slowly cool the solution. It should become clear again below the cloud point.

Protocol 2: Buffer Compatibility Screening

This protocol helps you identify a suitable buffer system for your experiments.

Materials:

  • Stock solution of this compound

  • A panel of different buffer solutions (varying pH, salt concentration, and type)

  • Multi-well plate (e.g., 96-well plate)

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

  • Refrigerator or cold room set to your experimental temperature

Procedure:

  • In a multi-well plate, add your various buffer solutions to different wells.

  • Add a consistent amount of this compound stock solution to each well to achieve your target final concentration.

  • Mix the plate gently.

  • Measure the initial absorbance at 600 nm (A_initial) at room temperature.

  • Incubate the plate at your desired cold temperature (e.g., 4°C) for a set period (e.g., 24 hours).

  • After incubation, visually inspect the plate for any precipitation.

  • Measure the final absorbance at 600 nm (A_final) at the cold temperature.

  • Calculate the change in absorbance (ΔA = A_final - A_initial). A significant increase in absorbance indicates precipitation.

  • Identify the buffer systems with the lowest ΔA and no visible precipitation as the most compatible.

Visualizations

Micelle Formation

The diagram below illustrates the self-assembly of this compound molecules into a micelle in an aqueous solution.

G Hydrophobic Core (Nonylbenzene tails) cluster_micelle n1 center->n1 PEG8-OH n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8

Caption: Structure of a this compound micelle in an aqueous environment.

References

Interference of Nonylbenzene-PEG8-OH in Bradford or BCA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with protein quantification assays, specifically focusing on the interference caused by the non-ionic detergent Nonylbenzene-PEG8-OH.

Troubleshooting Guide

This guide addresses common problems observed during Bradford and BCA protein assays when this compound is present in the sample.

Observed Problem Potential Cause Recommended Solution
Bradford Assay: Inaccurate or non-linear standard curve Interference from this compound. This detergent can bind to proteins, interfering with Coomassie dye binding, and can also cause the reagent to precipitate at higher concentrations.[1][2]1. Dilute the sample : If the protein concentration is high enough, dilute the sample to reduce the this compound concentration to below 0.05%.[3][4] 2. Remove the detergent : Use a detergent removal method such as acetone (B3395972) precipitation. 3. Use a detergent-compatible assay : Consider using a commercially available detergent-compatible Bradford assay.[5]
Bradford Assay: High background absorbance in blank The blank contains a concentration of this compound that is high enough to interact with the Coomassie dye reagent.Ensure the blank and all standards contain the same concentration of this compound as the samples. If the background remains high, the detergent concentration is likely too high for the assay.[6]
BCA Assay: Inaccurate or slightly elevated readings While more tolerant to detergents than the Bradford assay, high concentrations of this compound can still cause some interference in the BCA assay.[7][8]1. Dilute the sample : Reduce the this compound concentration by diluting the sample, ensuring the protein concentration remains within the assay's detection range.[8] 2. Match buffer components : Prepare standards in the same buffer (including the same concentration of this compound) as the samples.[7] 3. Remove the detergent : For highly accurate measurements, remove the detergent using a method like acetone precipitation.
General: Precipitate forms upon adding assay reagent The concentration of this compound is too high, causing the assay reagent to precipitate. This is more common with the Bradford assay.[1]The detergent concentration must be lowered. Dilute the sample or use a detergent removal protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with protein assays?

This compound is a non-ionic detergent. Its interference in protein assays stems from its chemical properties. In the Bradford assay, it can bind to proteins and compete with the Coomassie dye, leading to inaccurate readings.[1][2] It can also cause the acidic dye reagent to precipitate. The BCA assay is generally more resistant to non-ionic detergents, but high concentrations can still affect the accuracy of the results.[7][8]

Q2: At what concentration does this compound start to interfere with the Bradford and BCA assays?

AssayCompatible Concentration of Triton X-100
Bradford Assay < 0.05%[3][4]
BCA Assay Up to 1-5% (depending on the specific kit)[6][9][10]

Q3: Can I just subtract the background absorbance from my detergent-containing blank?

While preparing a blank with the same buffer composition is a standard practice, high concentrations of detergents can lead to non-linear interference, meaning simple background subtraction may not be sufficient for accurate quantification, especially in the Bradford assay.[6]

Q4: Are there alternative protein assays that are more compatible with detergents?

Yes, there are several options. Commercially available detergent-compatible Bradford assays are formulated to tolerate higher concentrations of non-ionic detergents.[5] The BCA assay is also a good alternative as it is inherently more tolerant to many detergents than the standard Bradford assay.[1][7]

Experimental Protocols

Acetone Precipitation for Detergent Removal

This protocol is a common and effective method for removing detergents and other interfering substances from protein samples.[11][12][13]

Materials:

  • Ice-cold 100% acetone

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Buffer for resuspension (compatible with your downstream application)

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four volumes of ice-cold 100% acetone to the protein sample.

  • Vortex briefly and incubate the mixture at -20°C for 60 minutes. For very dilute samples, an overnight incubation may improve recovery.[14]

  • Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the supernatant, which contains the detergent.

  • Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend.[13]

  • Resuspend the protein pellet in a suitable buffer for your subsequent protein assay.

Visual Guides

experimental_workflow Acetone Precipitation Workflow start Protein Sample with This compound add_acetone Add 4 volumes of ice-cold acetone start->add_acetone incubate Incubate at -20°C for >= 60 min add_acetone->incubate centrifuge Centrifuge at 13,000 x g for 10 min at 4°C incubate->centrifuge decant Decant supernatant (contains detergent) centrifuge->decant dry_pellet Air-dry pellet (5-10 min) decant->dry_pellet resuspend Resuspend pellet in assay-compatible buffer dry_pellet->resuspend end Detergent-free Protein Sample resuspend->end

Acetone Precipitation Workflow

troubleshooting_flowchart Troubleshooting Protein Assay Interference start Inaccurate Protein Quantification Results check_detergent Is this compound present in the sample? start->check_detergent bradford Using Bradford Assay? check_detergent->bradford Yes bca Using BCA Assay? check_detergent->bca If still issues end_bad Re-evaluate other experimental factors check_detergent->end_bad No dilute_sample Dilute sample to <0.05% detergent and re-assay bradford->dilute_sample Yes remove_detergent Perform acetone precipitation to remove detergent bradford->remove_detergent No, dilution not possible use_compatible_assay Use a detergent-compatible Bradford assay or switch to BCA bradford->use_compatible_assay Alternative bca->remove_detergent If high accuracy needed match_standards Ensure standards contain the same detergent concentration as samples bca->match_standards Yes end_good Accurate Quantification dilute_sample->end_good remove_detergent->end_good use_compatible_assay->end_good match_standards->end_good

Troubleshooting Protein Assay Interference

References

Technical Support Center: Minimizing Protein Denaturation with Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Nonylbenzene-PEG8-OH to minimize protein denaturation and aggregation. While specific data for this compound is limited in public literature, the information herein is based on the well-established principles of non-ionic surfactants and polyethylene (B3416737) glycol (PEG) in protein stabilization.[1][2][3][4]

Troubleshooting Guide

Q1: My purified protein is precipitating out of solution. How can this compound help?

A: Protein precipitation is often caused by the aggregation of partially unfolded proteins that expose hydrophobic patches. This compound, as a non-ionic surfactant, can help prevent this.[5] Its nonylbenzene (B91765) group (hydrophobic) can interact with these exposed patches on the protein surface, while the PEG8-OH chain (hydrophilic) maintains solubility in the aqueous buffer.[2] This action effectively shields the hydrophobic regions, preventing protein-protein interactions that lead to aggregation and precipitation.[5]

Q2: I'm observing a loss of my protein's biological activity over time, even at 4°C. Could aggregation be the cause, and would this compound be effective?

A: Yes, a gradual loss of activity, even at refrigeration temperatures, can be a sign of slow aggregation into soluble oligomers that are not visibly precipitated but are functionally inactive. These aggregates can form from thermodynamic fluctuations that lead to a population of misfolded proteins. Non-ionic surfactants can prevent the formation of these aggregation nuclei by stabilizing the native or near-native conformation of the protein.[6] By adding this compound to your storage buffer, you can potentially extend the active shelf-life of your protein.

Q3: During the concentration of my protein sample, I'm experiencing significant aggregation and product loss. What is the recommended approach when using this compound?

A: High protein concentrations increase the likelihood of intermolecular interactions and aggregation. It is recommended to add this compound to the protein solution before starting the concentration process. This allows the surfactant molecules to bind to and protect the protein surfaces when they are in closer proximity. A typical starting point would be to add the surfactant to a final concentration just above its Critical Micelle Concentration (CMC), though the optimal concentration should be determined empirically.

Q4: My protein is highly sensitive to freeze-thaw cycles, showing significant aggregation after thawing. Can this compound improve its stability?

A: Freeze-thaw cycles can induce protein denaturation and aggregation due to stresses from ice crystal formation and the concentration of solutes in the unfrozen liquid phase.[7] this compound can act as a cryoprotectant. The PEG component can create a hydration shell around the protein, and the surfactant nature can prevent aggregation at the ice-water interface, thus preserving the protein's structure and function through these cycles.

Q5: I am observing protein aggregation at the air-water interface during shaking or agitation of my samples. How can I prevent this?

A: Agitation-induced aggregation is a common issue, particularly for proteins in vials or during manufacturing processes.[8] Proteins tend to unfold and aggregate at the air-water interface. Surfactants are highly effective at mitigating this by preferentially accumulating at this interface, creating a protective layer that prevents the protein from directly interacting with it.[9][10] The addition of this compound can significantly reduce the formation of subvisible and visible particles caused by mechanical stress.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound stabilizes proteins?

A: this compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The hydrophobic nonylbenzene tail can bind to exposed hydrophobic regions on a protein's surface, which are often the sites that initiate aggregation.[2] The hydrophilic PEG8-OH head group then forms a stable, sterically bulky layer on the protein's surface, which enhances solubility and physically prevents other protein molecules from getting close enough to aggregate.[1][2]

Q2: What is a typical working concentration for a surfactant like this compound?

A: The optimal concentration is protein-dependent and must be determined experimentally. A general starting point is a concentration slightly above the surfactant's Critical Micelle Concentration (CMC). For many non-ionic surfactants used in biopharmaceutical formulations, this falls in the range of 0.01% to 0.1% (w/v). It is crucial to perform a concentration-response study to find the lowest effective concentration that provides stability without interfering with the protein's function.

Q3: Will this compound interfere with downstream applications, such as immunoassays, mass spectrometry, or crystallography?

A: It is possible. Surfactants can sometimes interfere with certain applications.

  • Immunoassays (e.g., ELISA): High concentrations of surfactants can disrupt antibody-antigen binding or lead to non-specific binding.

  • Mass Spectrometry (ESI-MS): Surfactants can cause signal suppression. However, some non-ionic surfactants have been found to be more compatible with ESI-MS than ionic ones.[11]

  • Crystallography: Surfactants can hinder crystal formation, although they are also sometimes used to aid in the crystallization of membrane proteins. It is advisable to perform buffer exchange or dialysis to remove the surfactant before these applications, if interference is observed.

Q4: How does this compound compare to other common stabilizers like glycerol (B35011) or other detergents (e.g., Polysorbates)?

A: Each class of stabilizer works through different primary mechanisms.

  • Glycerol/Sugars: These are osmolytes that stabilize proteins by being preferentially excluded from the protein surface, which thermodynamically favors the compact, native state.[5]

  • Polysorbates (e.g., Tween 20/80): These are also non-ionic surfactants and work similarly to this compound by preventing interfacial aggregation and shielding hydrophobic patches. The choice between them may depend on the specific protein, required purity levels, and potential for degradation of the surfactant itself (e.g., polysorbates can be prone to hydrolysis and oxidation).

  • Ionic Detergents (e.g., SDS): These are generally denaturing and are not used for protein stabilization.[12] In contrast, non-ionic surfactants like this compound are much milder and typically preserve the protein's native structure.[6][12]

Q5: Is a surfactant like this compound suitable for in vivo applications?

A: For any in vivo application, the excipient must be of high purity and demonstrated to be biocompatible and non-immunogenic.[3] Nonylphenol ethoxylates, the chemical family to which this compound belongs, have faced scrutiny for their environmental impact and potential endocrine-disrupting effects of their degradation products.[13][14][15] Therefore, for therapeutic formulations, well-established, compendial surfactants like Polysorbate 80 or Poloxamer 188 are more commonly used. Use of a novel surfactant like this compound in a therapeutic product would require extensive toxicological and safety testing.

Quantitative Data Summary

The following table presents illustrative data on the effect of a generic non-ionic surfactant, such as this compound, on key protein stability parameters. The exact values will vary depending on the specific protein and buffer conditions.

Surfactant Concentration (% w/v)Melting Temp. (Tm) (°C)Aggregation Onset Temp. (Tagg) (°C)Soluble Protein after 3 Freeze-Thaw Cycles (%)
0 (Control)62.565.075
0.0163.067.588
0.0564.271.095
0.1064.571.896

Experimental Protocols

Protocol: Assessing Protein Thermal Stability via Differential Scanning Fluorimetry (DSF)

This protocol outlines a method to determine the effect of this compound on the thermal stability (melting temperature, Tm) of a target protein.

1. Materials:

  • Purified target protein at a known concentration (e.g., 1 mg/mL).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • This compound stock solution (e.g., 1% w/v in assay buffer).

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).

  • qPCR instrument with thermal ramping capability.

  • Optically clear 96-well qPCR plates.

2. Reagent Preparation:

  • Protein Solution: Dilute the protein stock to 0.1 mg/mL in the assay buffer.

  • Surfactant Dilutions: Prepare a serial dilution of the 1% this compound stock solution in assay buffer to yield concentrations of 0.2%, 0.1%, 0.02%, etc.

  • Dye Dilution: Dilute the SYPRO Orange stock 1:1000 in assay buffer.

3. Assay Procedure:

  • For each condition, prepare a master mix. For a 20 µL final reaction volume, mix 10 µL of the 0.1 mg/mL protein solution and 5 µL of the appropriate surfactant dilution (or buffer for the control).

  • Add 5 µL of the diluted SYPRO Orange dye to each well.

  • Pipette 20 µL of the final mixture into a well of the 96-well plate. Prepare each condition in triplicate.

  • Seal the plate securely with an optical seal.

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Place the plate in the qPCR instrument.

  • Set up the instrument protocol:

    • Equilibrate at 25°C for 2 minutes.

    • Ramp the temperature from 25°C to 95°C at a rate of 1°C per minute.

    • Acquire fluorescence data at each temperature increment.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature for each condition.

  • The resulting curve will show a sigmoidal transition. The protein's melting temperature (Tm) is the midpoint of this transition, which corresponds to the peak of the first derivative of the curve.

  • Compare the Tm values of the control (no surfactant) with the samples containing different concentrations of this compound. An increase in Tm indicates enhanced thermal stability.

Visualizations

Mechanism of Protein Stabilization by Surfactant cluster_0 Unstressed Condition cluster_1 Stress Condition (Heat, Agitation) cluster_2 Stress Condition with Surfactant Native Native Protein (Folded, Active) Unfolded Unfolded Protein (Hydrophobic patches exposed) Native->Unfolded Stress Aggregated Aggregated Protein (Inactive, Precipitated) Unfolded->Aggregated Self-assembles Stabilized Stabilized Protein Unfolded->Stabilized + this compound Surfactant Surfactant->Stabilized Shields hydrophobic patches

Caption: Mechanism of protein stabilization by a surfactant.

Experimental Workflow for Stability Assessment A Prepare Protein Stock and Buffer C Set up Assay Plate: Protein + Surfactant/Control A->C B Prepare Serial Dilutions of this compound B->C D Apply Stress Condition (e.g., Thermal Ramp, Shaking) C->D E Measure Relevant Parameter (e.g., Fluorescence, Light Scattering) D->E F Data Analysis: Determine Tm or % Aggregation E->F G Compare Conditions to Identify Optimal Surfactant Conc. F->G

Caption: Workflow for assessing a protein stabilizing agent.

References

Technical Support Center: Managing Foaming Issues with Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nonylbenzene-PEG8-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve foaming issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause foaming?

This compound is a non-ionic surfactant. Like other surfactants, its molecular structure contains a hydrophilic (water-attracting) polyethylene (B3416737) glycol (PEG) chain and a hydrophobic (water-repelling) nonylbenzene (B91765) group. When dissolved in an aqueous solution and agitated, these molecules migrate to the air-liquid interface, reducing surface tension and trapping air bubbles, which leads to the formation of foam. This property is inherent to its function as a surfactant, which is often utilized for detergency, emulsification, and wetting. In the context of drug development, it is also used as a PROTAC (Proteolysis Targeting Chimera) linker.

Q2: What factors can influence the amount of foam generated?

Several factors can affect the intensity and stability of the foam produced by this compound solutions:

  • Concentration: Foaming typically increases with surfactant concentration up to a point known as the critical micelle concentration (CMC).

  • Temperature: Temperature can have a dual effect. An increase in temperature can sometimes enhance foaming but often decreases the stability of the foam.

  • pH: The pH of the solution can influence the interactions between surfactant molecules and other components in the mixture, potentially affecting foam stability.

  • Presence of other molecules: Other substances in the solution, such as proteins, polymers, or salts, can either stabilize or destabilize the foam.

Troubleshooting Guide: Excessive Foaming

This guide provides a systematic approach to identifying and resolving issues with excessive foaming during your experiments.

Problem: Uncontrolled or Excessive Foam Formation

Initial Observation: The volume of foam is interfering with the experimental procedure, causing overflow, inaccurate measurements, or hindering observation.

Potential Causes & Immediate Actions:

Potential CauseImmediate Corrective ActionLong-Term Solution
Excessive Agitation/Shear Reduce the speed of stirring, shaking, or sonication. If possible, switch to a lower-shear mixing method.Optimize mixing protocols to use the minimum effective agitation.
High Surfactant Concentration If the protocol allows, dilute the solution.Re-evaluate the necessary concentration of this compound for your application.
Gas Sparging Rate Too High Decrease the flow rate of any gas being bubbled through the solution.Calibrate and optimize the gas flow rate for your specific vessel and liquid volume.
Solution Temperature If permissible, try lowering the temperature of the solution, as this can sometimes increase foam stability.Determine the optimal temperature range for your experiment that minimizes foam formation.
Advanced Troubleshooting: Chemical and Mechanical Foam Reduction

If the initial corrective actions are insufficient, the following methods can be employed.

1. Chemical Defoaming (Addition of Antifoaming Agents)

Antifoaming agents are chemicals that, when added in small quantities, can effectively reduce or eliminate foam. They work by disrupting the surface tension of the foam bubbles, causing them to coalesce and rupture.

Types of Antifoaming Agents:

  • Silicone-based Antifoams: These are highly effective at low concentrations and are stable over a wide range of temperatures and pH. They are generally biocompatible and suitable for many biological assays.[1][2][3]

  • Organic (Non-silicone) Antifoams: These include fatty alcohols, esters, and polyglycols. They are often biodegradable and can be a good alternative to silicone-based agents.

Quantitative Data on Common Antifoaming Agents:

Antifoaming Agent TypeActive Ingredient ExampleTypical Starting ConcentrationKey Characteristics
Silicone EmulsionPolydimethylsiloxane (PDMS)1-100 ppmHighly effective, wide temperature and pH stability, good for aqueous systems.
OrganicFatty Alcohols / Polyglycols10-200 ppmBiodegradable, can be effective where silicone is not desired.

2. Mechanical Defoaming

Mechanical methods physically break down the foam without adding chemical components to your system.

  • Ultrasonication: A brief application of low-frequency ultrasound can disrupt foam bubbles.

  • Centrifugation: For smaller volumes, a short spin in a centrifuge can help to collapse foam.

  • Mechanical Foam Breakers: In bioreactors or larger vessels, impellers or paddles positioned at the liquid surface can physically break the foam.

Experimental Protocols

Protocol 1: Evaluation of Antifoaming Agent Efficacy

This protocol provides a method to determine the most effective antifoaming agent and its optimal concentration for your system.

Materials:

  • Solution of this compound at the working concentration.

  • A selection of antifoaming agents (e.g., a silicone-based emulsion and an organic defoamer).

  • Graduated cylinders (100 mL).

  • Pipettes.

  • Vortex mixer or shaker.

  • Stopwatch.

Procedure:

  • Prepare a series of 100 mL graduated cylinders, each containing 50 mL of your this compound solution.

  • To each cylinder, add a different concentration of the first antifoaming agent (e.g., 1, 5, 10, 20, 50 ppm). Leave one cylinder as a control with no antifoam.

  • Securely cap and shake each cylinder vigorously for 30 seconds.

  • Immediately after shaking, record the initial foam volume.

  • Start a stopwatch and record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

  • Repeat steps 2-5 for each antifoaming agent you are testing.

  • Compare the results to identify the agent and concentration that provides the most effective and persistent foam reduction.

Protocol 2: Modified Ross-Miles Method for Foam Height and Stability Measurement

The Ross-Miles method is a standardized way to measure foamability and foam stability.[4][5][6][7][8]

Materials:

  • Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a reservoir funnel).

  • Thermostatic water bath.

  • Stopwatch.

  • Your experimental solution containing this compound.

Procedure:

  • Assemble the Ross-Miles apparatus and circulate water from the thermostatic bath through the jacket to maintain a constant temperature.

  • Pour 200 mL of the test solution into the main tube of the apparatus.

  • Pour 50 mL of the same solution into the reservoir funnel.

  • Position the funnel directly over the main tube.

  • Open the stopcock of the funnel and allow the 50 mL of solution to fall into the main tube, starting the stopwatch as the solution begins to flow.

  • Once the funnel is empty, immediately measure and record the initial height of the foam generated.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to determine the rate of foam collapse (stability).

Visual Guides

Below are diagrams illustrating key concepts and workflows for troubleshooting foaming issues.

Foaming_Troubleshooting_Workflow start Excessive Foaming Observed cause_identification Identify Potential Cause start->cause_identification agitation Excessive Agitation? cause_identification->agitation Mixing? concentration High Concentration? cause_identification->concentration Concentration? gas_flow High Gas Flow? cause_identification->gas_flow Gassing? reduce_agitation Reduce Mixing Speed agitation->reduce_agitation dilute Dilute Solution concentration->dilute reduce_gas Lower Gas Flow Rate gas_flow->reduce_gas immediate_actions Implement Immediate Corrective Actions evaluation Foam Reduced? immediate_actions->evaluation reduce_agitation->immediate_actions dilute->immediate_actions reduce_gas->immediate_actions advanced_methods Consider Advanced Methods evaluation->advanced_methods No end Problem Resolved evaluation->end Yes chemical Chemical Defoaming (Antifoams) advanced_methods->chemical mechanical Mechanical Defoaming advanced_methods->mechanical chemical->end mechanical->end

Caption: A workflow for troubleshooting foaming issues.

Antifoam_Mechanism cluster_foam Foam Bubble cluster_antifoam Antifoam Action Air Air Surfactant Layer Surfactant Layer Antifoam Droplet Antifoam Droplet Surfactant Layer->Antifoam Droplet Antifoam spreads at interface Bubble Rupture Bubble Rupture Antifoam Droplet->Bubble Rupture Disrupts surfactant film

Caption: Mechanism of action for antifoaming agents.

References

Technical Support Center: Nonylbenzene-PEG8-OH Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of Nonylbenzene-PEG8-OH working solutions. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related nonylphenol ethoxylates (NPEs) to provide practical advice and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a non-ionic surfactant consisting of a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average of eight ethylene (B1197577) oxide units.[1][2] This amphipathic structure allows it to be soluble in both aqueous and some organic solvents, making it useful as a detergent, emulsifier, and wetting agent.[1][3] Generally, nonylphenol ethoxylates with a higher number of ethylene oxide units exhibit greater water solubility.[4]

Q2: In which solvents is this compound typically soluble?

A2: Nonylphenol ethoxylates are generally soluble in water and many polar organic solvents.[4][5] They are also reported to be soluble in methanol (B129727) and xylene.[1] The solubility in aqueous solutions is temperature-dependent and can be affected by the presence of electrolytes.[5]

Q3: What is the "cloud point" and how does it relate to this compound solutions?

A3: The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it is heated. This phenomenon occurs because the hydrogen bonds between the PEG chains and water molecules break, leading to dehydration of the surfactant and phase separation. Above the cloud point, the solution separates into a surfactant-rich phase and a water-rich phase. The cloud point is influenced by the surfactant concentration and the length of the ethylene oxide chain.[4]

Q4: My this compound solution is cloudy at room temperature. What could be the cause?

A4: Cloudiness at room temperature could indicate that the concentration of this compound is above its solubility limit at that temperature, or that the temperature of the solution is above its cloud point. It is also possible that the compound has precipitated out of solution. Refer to the troubleshooting guide below for solutions.

Q5: How should I store my this compound stock solutions?

A5: To ensure stability, stock solutions should be stored in tightly sealed containers, protected from light, at a cool and consistent temperature. For long-term storage, refrigeration at 2-8°C is often recommended. Avoid repeated freeze-thaw cycles, which can degrade the compound.

Data Presentation

The following tables summarize representative quantitative data for nonylphenol ethoxylates (NPEs), which can serve as a reference for understanding the properties of this compound.

Table 1: Solubility of Nonylphenol Ethoxylates in Water

Ethoxylate Chain Length (n)CompoundWater Solubility (mg/L) at 25°CReference
0Nonylphenol4.9 ± 0.4[6]
5Nonylphenol Pentaethoxylate9.48[7]
12Nonylphenol Dodecaethoxylate42.5[7]

Note: This data is for nonylphenol ethoxylates and should be used as an estimate for this compound.

Table 2: Critical Micelle Concentration (CMC) of Nonylphenol Ethoxylates

CompoundCMC (mg/L)Reference
Longer chain NPEs4.25 x 10⁻⁵[8]

Note: The CMC is the concentration at which surfactant molecules begin to form micelles in a solution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound

This protocol provides a general procedure for preparing an aqueous working solution. Optimization may be required based on the specific application.

Materials:

  • This compound

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filter (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Dispersion: Add a small amount of high-purity water to the weighed compound and gently swirl to create a paste or slurry. This helps to prevent clumping.

  • Dissolution: Gradually add the remaining volume of water while stirring continuously with a magnetic stirrer.

  • Gentle Heating (Optional): If the compound does not dissolve readily at room temperature, gently warm the solution to 30-40°C while stirring. Avoid excessive heat, as this can cause the solution to surpass its cloud point and become cloudy.

  • Complete Dissolution: Continue stirring until the solution is clear and all particles have dissolved.

  • pH Adjustment (If necessary): Check the pH of the solution and adjust if required for your specific experiment using dilute acid or base.

  • Final Volume: Transfer the solution to a volumetric flask and add water to the final desired volume.

  • Filtration (Optional): For applications requiring a sterile or particle-free solution, filter the final solution through a 0.22 µm syringe filter.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound working solutions.

Issue 1: The solution is cloudy or hazy.

  • Possible Cause A: Concentration is too high.

    • Solution: Dilute the solution with more solvent to a concentration below its solubility limit.

  • Possible Cause B: Temperature is above the cloud point.

    • Solution: Cool the solution. If it becomes clear upon cooling, the initial temperature was too high.

  • Possible Cause C: Poor dissolution.

    • Solution: Ensure the compound is fully dissolved by following the recommended protocol, including the use of a magnetic stirrer and gentle warming if necessary.

Issue 2: The compound has precipitated out of solution.

  • Possible Cause A: Change in temperature.

    • Solution: Re-dissolve the precipitate by gently warming the solution while stirring. Store the solution at a constant temperature to prevent precipitation.

  • Possible Cause B: Solvent evaporation.

    • Solution: Ensure the container is tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation.

  • Possible Cause C: Interaction with other components.

    • Solution: If other substances have been added to the solution, they may be affecting the solubility of this compound. Test the solubility in the final formulation.

Issue 3: The solution is difficult to dissolve.

  • Possible Cause A: Compound is in a solid or highly viscous state.

    • Solution: Gently warm the stock container to a temperature that allows for easier handling and weighing.

  • Possible Cause B: Inadequate mixing.

    • Solution: Use a magnetic stirrer to ensure thorough mixing. For highly viscous solutions, a vortex mixer may be beneficial.

  • Possible Cause C: Incorrect solvent.

    • Solution: Verify that the chosen solvent is appropriate for this compound. While soluble in water and polar organic solvents, its solubility can vary.

Visualizations

experimental_workflow start Start weigh Weigh this compound start->weigh disperse Create Slurry with Small Amount of Solvent weigh->disperse dissolve Add Remaining Solvent & Stir disperse->dissolve heat Gentle Warming (if necessary) dissolve->heat heat->dissolve No check_clear Solution Clear? heat->check_clear Yes check_clear->dissolve No adjust_ph Adjust pH (if necessary) check_clear->adjust_ph Yes final_volume Bring to Final Volume adjust_ph->final_volume filter Filter (Optional) final_volume->filter end End filter->end

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Problem: Solution is Cloudy/Precipitated is_temp_high Is Temperature > Room Temp? start->is_temp_high cool_solution Action: Cool Solution is_temp_high->cool_solution Yes is_conc_high Is Concentration High? is_temp_high->is_conc_high No resolved Problem Resolved cool_solution->resolved dilute_solution Action: Dilute Solution is_conc_high->dilute_solution Yes check_dissolution Review Dissolution Protocol is_conc_high->check_dissolution No dilute_solution->resolved check_dissolution->resolved

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Troubleshooting Low Protein Yield with Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low protein yield when using Nonylbenzene-PEG8-OH and other PEG-based detergents in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein applications?

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule. While it is primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) to facilitate selective protein degradation, its amphipathic nature, consisting of a hydrophobic nonylbenzene (B91765) group and a hydrophilic PEG chain, gives it detergent-like properties.[1] In principle, it can be used in the solubilization and stabilization of proteins, particularly membrane proteins, by shielding their hydrophobic regions from the aqueous environment.[2]

Q2: Why are non-ionic detergents like this compound preferred for some protein extraction protocols?

Non-ionic detergents are considered mild and less denaturing compared to ionic detergents.[3][4] They are often used when it is critical to maintain the native structure, function, and protein-protein interactions of the target protein for downstream applications such as enzyme assays or structural studies.[2][3][5]

Q3: Can the purity of this compound affect my protein yield?

Yes, detergent purity is a critical factor. Impurities, such as peroxides that can be found in non-ionic detergents, can damage proteins and reduce their activity, ultimately impacting the final yield.[4] It is crucial to use high-purity reagents for protein extraction.

Troubleshooting Low Protein Yield

Low protein yield can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area 1: Inefficient Protein Solubilization

If the target protein is not efficiently extracted from the cellular environment, the final yield will be low.

Possible Cause: Suboptimal Detergent Concentration. Solution: The concentration of this compound should be sufficient to effectively solubilize the protein. This is typically above its critical micelle concentration (CMC). It is recommended to perform a concentration optimization experiment.

Table 1: General Optimization Strategy for Detergent Concentration

ParameterRange to TestRationale
Detergent Concentration 0.1% - 2.0% (w/v)To find the optimal concentration for solubilization without causing protein denaturation.
Detergent:Protein Ratio 1:1 to 10:1 (w/w)To ensure enough detergent molecules are present to coat the hydrophobic surfaces of the protein.[4]
Incubation Time 30 min - 4 hoursTo determine the minimum time required for effective solubilization.
Temperature 4°C - Room TemperatureTo assess the effect of temperature on solubilization efficiency and protein stability.

Possible Cause: The properties of this compound may not be ideal for extracting your specific protein. Solution: Not all detergents work for all proteins, especially membrane proteins.[6] Consider screening a panel of different non-ionic detergents or using a "dual-detergent" strategy where a more aggressive detergent is used for initial extraction followed by exchange to a milder detergent like this compound for stabilization.[6]

Experimental Protocol: Small-Scale Detergent Screening

  • Prepare Lysates: Lyse a small, equivalent amount of cells or tissue for each detergent to be tested.

  • Detergent Solubilization: Aliquot the lysate and add different non-ionic detergents (e.g., Triton X-100, DDM, NP-40, and this compound) at a consistent concentration (e.g., 1% w/v).

  • Incubation: Incubate the samples under gentle agitation for 1 hour at 4°C.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 30 minutes to pellet insoluble material.

  • Analysis: Analyze the supernatant (soluble fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting to determine which detergent most efficiently solubilized the protein of interest.

Problem Area 2: Protein Instability and Degradation

The protein may be successfully solubilized but is unstable or being degraded, leading to a loss of functional protein.

Possible Cause: Protein Aggregation. Solution: Solubilized proteins can sometimes aggregate. To mitigate this, consider the following:

  • Additives: Include additives in your buffers such as glycerol (B35011) (5-10%), low concentrations of mild detergents, or specific salts that are known to stabilize your protein.

  • Buffer Conditions: Optimize the pH and ionic strength of your buffers.

Possible Cause: Proteolytic Degradation. Solution: The lysis and extraction process can release proteases that degrade the target protein.

  • Protease Inhibitors: Always include a broad-spectrum protease inhibitor cocktail in your lysis and extraction buffers.[7]

  • Temperature Control: Perform all extraction and purification steps at 4°C to minimize protease activity.[7]

dot

Troubleshooting_Workflow start Start: Low Protein Yield check_solubilization Step 1: Check Solubilization Efficiency (Analyze soluble vs. insoluble fractions) start->check_solubilization optimize_detergent Optimize Detergent Concentration (Test 0.1% - 2.0%) check_solubilization->optimize_detergent Inefficient Solubilization screen_detergents Screen Alternative Detergents (e.g., DDM, Triton X-100) check_solubilization->screen_detergents Inefficient Solubilization check_stability Step 2: Assess Protein Stability (SDS-PAGE for degradation, aggregation) check_solubilization->check_stability Good Solubilization optimize_detergent->check_stability screen_detergents->check_stability add_stabilizers Add Stabilizing Agents (Glycerol, Salts) check_stability->add_stabilizers Aggregation Observed add_protease_inhibitors Add Protease Inhibitors & Work at 4°C check_stability->add_protease_inhibitors Degradation Observed check_purification Step 3: Evaluate Purification Protocol (Binding, washing, elution) check_stability->check_purification Protein is Stable add_stabilizers->check_purification add_protease_inhibitors->check_purification optimize_binding Optimize Binding/Wash Buffers (Adjust pH, salt, imidazole) check_purification->optimize_binding Protein Loss During Purification end Improved Protein Yield check_purification->end Successful Purification optimize_binding->end

Caption: Troubleshooting decision tree for low protein yield.

Problem Area 3: Issues with Downstream Purification

The protein is solubilized and stable, but is lost during the purification steps.

Possible Cause: Interference with Affinity Chromatography. Solution: The detergent micelles can sometimes interfere with the binding of a tagged protein to the affinity resin.

  • Detergent Concentration: Ensure the detergent concentration in the binding buffer is not excessively high.

  • Wash Steps: Increase the stringency of the wash steps by adding a low concentration of a non-ionic detergent (e.g., 0.1% NP-40) or slightly increasing the salt concentration to reduce non-specific binding.[8]

  • Elution: If the protein is not eluting properly, the detergent might be affecting the elution conditions. A step-wise or gradient elution may be necessary to find the optimal elution conditions.

// Nodes cell_lysis [label="Cell Lysis\n(in buffer with protease inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubilization [label="Solubilization\n(Add this compound, incubate)", fillcolor="#FBBC05", fontcolor="#202124"]; clarification [label="Clarification\n(Centrifugation to remove insoluble debris)", fillcolor="#F1F3F4", fontcolor="#202124"]; binding [label="Affinity Chromatography: Binding\n(Incubate lysate with resin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; washing [label="Washing\n(Remove non-specifically bound proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; elution [label="Elution\n(Recover purified protein)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Analysis\n(SDS-PAGE, Western Blot, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges cell_lysis -> solubilization; solubilization -> clarification; clarification -> binding; binding -> washing; washing -> elution; elution -> analysis; }

References

Effect of pH on Nonylbenzene-PEG8-OH performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nonylbenzene-PEG8-OH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-ionic surfactant that is commonly used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4] The PEG linker component of this compound serves to connect the target protein ligand to the E3 ligase ligand.[5]

Q2: How does pH generally affect the performance of a non-ionic surfactant like this compound?

Non-ionic surfactants, unlike their ionic counterparts, do not have a net charge and do not ionize in solution.[6] Consequently, they are generally considered to be stable and active across a broad pH range.[7] However, extreme pH conditions, especially when combined with high temperatures, can lead to the chemical breakdown of the molecule, particularly through the hydrolysis of the polyethylene (B3416737) glycol (PEG) ether bonds.[7][8][9]

Q3: What is the optimal pH range for working with this compound in PROTAC applications?

Most PROTAC experiments and cell-based assays are conducted at or near physiological pH (around 7.4) to ensure the biological relevance of the results.[1][10] While this compound is expected to be stable across a range of pH values, its performance as a PROTAC linker is intrinsically linked to the stability and function of the entire PROTAC molecule and the cellular environment. Deviations from physiological pH could potentially impact the protonation state of other components of the PROTAC, which can affect properties like solubility and cell permeability.[10]

Q4: Can pH affect the solubility of a PROTAC containing a this compound linker?

While the this compound linker itself is uncharged, the overall solubility of the PROTAC molecule can be pH-dependent if the target protein ligand or the E3 ligase ligand contains ionizable groups.[10] For instance, a piperazine (B1678402) moiety within a linker can have its protonation state significantly altered by pH, which in turn influences the PROTAC's solubility and permeability.[10] It is crucial to consider the entire structure of the PROTAC when assessing potential pH-dependent solubility issues.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound, particularly in the context of its use as a PROTAC linker.

Problem 1: Poor or no degradation of the target protein.

  • Possible Cause: The PROTAC molecule may have poor cell permeability.

  • Troubleshooting Steps:

    • Optimize the linker: While this compound is a common choice, the overall properties of the PROTAC are influenced by the entire linker structure. Consider synthesizing analogs with different linker lengths or compositions to improve physicochemical properties.[2]

    • Assess physicochemical properties: Evaluate the solubility and lipophilicity of the PROTAC. Poor solubility can limit its effective concentration in cell-based assays.[11]

    • Consider the protonation state: If other parts of your PROTAC are ionizable, ensure the pH of your experimental buffer is optimal for a neutral charge state, which can favor cell permeability.[10]

Problem 2: Inconsistent results or loss of PROTAC activity over time.

  • Possible Cause: The PROTAC linker may be undergoing hydrolysis, especially if exposed to acidic or basic conditions, or high temperatures.

  • Troubleshooting Steps:

    • Maintain pH control: Ensure that all buffers used in your experiments are maintained at a stable and appropriate pH, preferably close to neutral (pH 7.4) for biological assays.

    • Storage conditions: Store stock solutions of the PROTAC in a suitable solvent and at the recommended temperature to minimize degradation. For aqueous solutions of PEG-containing molecules, storage at 4°C or -20°C is generally recommended to enhance stability.[6]

    • Stability assessment: If linker instability is suspected, you can perform a stability study by incubating the PROTAC in your experimental buffer at different pH values and for various durations, followed by analysis (e.g., by LC-MS) to detect any degradation products.

Problem 3: The "Hook Effect" - decreased protein degradation at high PROTAC concentrations.

  • Possible Cause: At high concentrations, PROTACs can form binary complexes (PROTAC with either the target protein or the E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase), which is necessary for degradation.

  • Troubleshooting Steps:

    • Perform a dose-response experiment: Test a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation and to determine if the hook effect is occurring.

    • Lower the concentration: If a hook effect is observed, use the PROTAC at lower concentrations that are on the ascending part of the dose-response curve.

Data Presentation

pHCritical Micelle Concentration (CMC) of Triton X-100 (mM)
5.5~0.24
7.0~0.24
9.0~0.22

Note: This data is illustrative for a similar non-ionic surfactant and is intended to provide a general understanding. The actual CMC of this compound may vary.

Experimental Protocols

Protocol: Assessing the pH Stability of a PROTAC with a this compound Linker

Objective: To determine the stability of the PROTAC molecule at different pH values.

Materials:

  • PROTAC stock solution (in an organic solvent like DMSO)

  • A series of buffers with different pH values (e.g., pH 4, pH 7.4, pH 9)

  • Thermostatic incubator

  • LC-MS system

Methodology:

  • Prepare working solutions of the PROTAC by diluting the stock solution into each of the different pH buffers to a final concentration suitable for LC-MS analysis.

  • Incubate the solutions at a relevant temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, take an aliquot of each solution and quench any further reaction by adding a suitable solvent or freezing the sample.

  • Analyze the samples by LC-MS to quantify the amount of intact PROTAC remaining.

  • Plot the percentage of intact PROTAC as a function of time for each pH to determine the degradation kinetics.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Protein Degradation start Poor or No Target Protein Degradation check_permeability Assess Cell Permeability start->check_permeability check_solubility Evaluate Solubility and Lipophilicity start->check_solubility check_stability Investigate PROTAC Stability start->check_stability check_hook_effect Check for Hook Effect start->check_hook_effect optimize_linker Optimize Linker (Length/Composition) check_permeability->optimize_linker If poor success Successful Degradation optimize_linker->success check_solubility->optimize_linker If poor perform_stability_assay Perform pH Stability Assay check_stability->perform_stability_assay If instability suspected perform_stability_assay->success dose_response Perform Dose-Response Experiment check_hook_effect->dose_response If suspected dose_response->success

Caption: A logical workflow for troubleshooting poor protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC (this compound linker) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI Proteasome->Degradation Degrades

Caption: The mechanism of action for a PROTAC utilizing a linker.

References

Technical Support Center: Managing High Viscosity in Nonylbenzene-PEG8-OH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for managing high viscosity in solutions containing Nonylbenzene-PEG8-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a non-ionic surfactant and a polyethylene (B3416737) glycol (PEG)-based linker.[1][2] It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins within cells.[1][2][3] The PEG8 (octaethylene glycol) portion of the molecule enhances solubility and provides spatial separation between the two active ends of a PROTAC molecule.

Q2: What causes high viscosity in this compound solutions?

A2: High viscosity in these solutions is typically a result of intermolecular interactions and the formation of organized structures like micelles. Key contributing factors include:

  • High Concentration: As the concentration of this compound increases, molecules are more likely to interact and entangle, leading to a significant rise in viscosity.[4]

  • Low Temperature: At lower temperatures, molecular motion decreases, and the strength of intermolecular hydrogen bonds can increase, promoting aggregation and higher viscosity.[5]

  • Solvent Properties: The choice of solvent can dramatically affect viscosity. Solvents that promote strong intermolecular hydrogen bonding or cause the polymer chains to contract can lead to increased viscosity.[5]

  • Micelle Formation: As a surfactant, this compound forms micelles above a certain concentration (the Critical Micelle Concentration or CMC). The size, shape, and packing of these micelles can significantly influence the bulk viscosity of the solution.

Q3: How does temperature generally affect the viscosity of these solutions?

A3: Generally, increasing the temperature will decrease the viscosity of a this compound solution.[5][6] Higher temperatures increase the kinetic energy of the molecules, which disrupts intermolecular forces and reduces the resistance to flow.[4] However, in some complex formulations containing other polymers, heating can occasionally lead to phase separation or an unusual increase in viscosity near the solution's cloud point.[7]

Q4: Can the choice of solvent impact the solution's viscosity?

A4: Absolutely. The solvent plays a critical role in determining the conformation of the PEG chains and the degree of intermolecular interaction. For example, a solvent that is thermodynamically "good" for the PEG chain will cause it to be more extended, potentially leading to lower viscosity at a given concentration compared to a "poor" solvent which may cause the chains to collapse and aggregate. The addition of co-solvents like ethanol (B145695) to aqueous solutions can also alter viscosity by disrupting the hydrogen bonding network of water.[8]

Troubleshooting Guide: High Viscosity Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My solution is too viscous to accurately pipette or filter.

  • Possible Cause: The concentration of this compound is too high for the current operating temperature.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the solution. A modest increase in temperature can significantly reduce viscosity. Monitor the stability of other components in your formulation at elevated temperatures.

    • Dilute the Solution: If the experimental protocol allows, dilute the solution with an appropriate solvent. This is the simplest way to reduce viscosity but will lower the final concentration.[9]

    • Optimize Pipetting Technique: For highly viscous liquids, use a positive displacement pipette instead of an air displacement pipette. Additionally, reduce the aspiration and dispense speeds and incorporate delays after aspiration and dispensing to allow the liquid to move completely.[10]

Problem 2: I observe inconsistent viscosity between batches of the same formulation.

  • Possible Cause 1: Inaccurate measurement of components.

  • Solution: Ensure all measuring equipment, such as balances and pipettes, are properly calibrated. Small errors in the amount of a thickening agent can lead to large variations in viscosity.[11]

  • Possible Cause 2: Variations in mixing procedure.

  • Solution: Standardize the mixing speed, time, and equipment. Over-mixing or using excessively high shear can sometimes break down polymer structures, leading to a drop in viscosity, while insufficient mixing may fail to properly homogenize the solution, causing inconsistencies.[3][11]

  • Possible Cause 3: Inconsistent heating and cooling rates.

  • Solution: Control the rate at which you heat and cool your solution. Rapid cooling can sometimes trap molecules in a less favorable conformation, leading to increased viscosity.[3]

Problem 3: The viscosity of my solution increases unexpectedly over time.

  • Possible Cause: The solution is undergoing temperature fluctuations, or solvent is evaporating.

  • Solution: Store the solution in a tightly sealed container at a controlled temperature. If the solvent is volatile, evaporation will increase the concentration of this compound, thereby increasing viscosity.

Quantitative Data on Viscosity (Illustrative)

Table 1: Illustrative Effect of Concentration and Temperature on Viscosity

Concentration (w/v %) Viscosity at 25°C (mPa·s) Viscosity at 40°C (mPa·s)
5% ~25 ~15
10% ~80 ~50
15% ~250 ~160

| 20% | ~700 | ~450 |

Table 2: Illustrative Effect of Different Solvents on Viscosity (at 10% w/v, 25°C)

Solvent Estimated Viscosity (mPa·s) Notes
Water ~80 Forms extensive hydrogen bond networks.
Ethanol ~65 Can disrupt water's hydrogen bonding, slightly reducing viscosity.
Dimethyl Sulfoxide (DMSO) ~95 Strong intermolecular interactions can increase viscosity.[5]

| 50:50 Water:Ethanol | ~70 | Co-solvent effects can be non-linear. |

Experimental Protocols

Protocol 1: Measuring Solution Viscosity with a Rotational Viscometer

This protocol outlines the general procedure for determining the dynamic viscosity of a this compound solution.

Objective: To obtain an accurate viscosity measurement (in mPa·s or cP) at a controlled temperature and shear rate.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield or similar type)[12]

  • Appropriate spindle/rotor for the expected viscosity range

  • Temperature-controlled water bath or sample chamber

  • Beaker or sample container

Procedure:

  • Instrument Setup: Turn on the viscometer and the temperature control unit. Allow them to equilibrate to the desired temperature (e.g., 25°C).

  • Sample Preparation: Prepare the this compound solution at the desired concentration. Ensure it is homogenous and free of air bubbles. If bubbles are present, allow the solution to stand or apply a gentle vacuum.[13]

  • Spindle Selection: Choose a spindle appropriate for the expected viscosity. The instrument's manual will provide guidance. The goal is to achieve a torque reading between 10% and 90% of the instrument's full-scale range for best accuracy.[14]

  • Measurement:

    • Pour the sample into the beaker to the specified level.

    • Lower the viscometer head, immersing the spindle into the center of the sample up to the immersion mark. Avoid trapping air bubbles under the spindle.

    • Set the desired rotational speed (RPM). Start with a mid-range speed if the viscosity is unknown.

    • Turn on the motor. Allow the reading to stabilize; this may take 30-60 seconds for viscous fluids.[14]

    • Record the viscosity value (in mPa·s or cP) and the torque percentage.

  • Data Reporting: Report the viscosity along with the spindle number, rotational speed (RPM), and temperature, as these are critical parameters.

  • Cleaning: Thoroughly clean the spindle and sample container immediately after use according to the manufacturer's instructions.

Visual Guides

Troubleshooting_Workflow start High Viscosity Observed q1 Is accurate pipetting/filtering a problem? start->q1 sol1 1. Increase Temperature 2. Dilute Solution 3. Use Positive Displacement Pipette 4. Reduce Pipetting Speed q1->sol1 Yes q2 Is there high batch-to-batch variability? q1->q2 No end_node Problem Resolved sol1->end_node sol2 1. Calibrate Equipment 2. Standardize Mixing Protocol (Time, Speed, Method) 3. Control Heating/Cooling Rates q2->sol2 Yes q3 Is viscosity increasing over time? q2->q3 No sol2->end_node sol3 1. Store in Sealed Container 2. Ensure Stable Temperature (Prevent Solvent Evaporation) q3->sol3 Yes q3->end_node No / Other Issue sol3->end_node

Caption: Troubleshooting workflow for high viscosity issues.

Factors_Affecting_Viscosity center Solution Viscosity temp Temperature temp->center Decreases (Generally) conc Concentration conc->center Increases solvent Solvent Type solvent->center Modulates micelles Micelle Formation & Structure micelles->center Increases

Caption: Key factors influencing solution viscosity.

References

Technical Support Center: Endotoxin Removal from Nonylbenzene-PEG8-OH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of endotoxins from solutions containing the non-ionic detergent Nonylbenzene-PEG8-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for removing endotoxins using this compound?

A1: this compound, a non-ionic detergent, facilitates endotoxin (B1171834) removal primarily through a process called micellar aggregation and phase separation. Endotoxins, which are lipopolysaccharides (LPS), have a hydrophobic lipid A portion that readily partitions into the hydrophobic core of the detergent micelles. By manipulating temperature, a phase separation can be induced, concentrating the endotoxin-laden micelles into a distinct phase that can be physically separated from the aqueous phase containing the product of interest.[1][2]

Q2: Is this compound similar to other detergents used for endotoxin removal?

A2: Yes, this compound is structurally and functionally similar to other non-ionic detergents in the polyethylene (B3416737) glycol p-alkylphenyl ether class, such as Triton™ X-100 and Triton™ X-114, which are widely documented for endotoxin removal.[3][4] These detergents share a common mechanism of sequestering endotoxins within their micelles. Therefore, protocols and principles established for Triton™ X-114 can serve as a strong starting point for optimizing endotoxin removal with this compound.

Q3: What kind of endotoxin removal efficiency can I expect with this type of detergent?

A3: With optimized protocols, non-ionic detergents like Triton™ X-114 have been shown to achieve a significant reduction in endotoxin levels, with reports of over 99% removal or a 1000-fold reduction in a single step.[5][6] Some studies have even demonstrated up to a 5.7 log10 reduction in endotoxin concentration with multiple rounds of treatment.[7] The final efficiency will depend on several factors, including the initial endotoxin concentration, the concentration of the detergent, and the number of removal cycles performed.

Q4: Will this compound interfere with my Limulus Amebocyte Lysate (LAL) assay for endotoxin detection?

A4: Yes, it is highly likely. Non-ionic detergents are known to interfere with the LAL assay, potentially leading to either an underestimation (inhibition) or overestimation (enhancement) of endotoxin levels.[8][9] It is crucial to validate your endotoxin measurements by performing inhibition/enhancement controls.

Troubleshooting Guides

Issue 1: Inefficient Endotoxin Removal

Possible Causes:

  • Suboptimal Detergent Concentration: The concentration of this compound may be too low to form a sufficient number of micelles to sequester the endotoxin.

  • Incorrect Temperature for Phase Separation: The temperature may not be optimal for inducing a clean separation of the detergent-rich and aqueous phases. This temperature, known as the cloud point, is specific to the detergent and its concentration.

  • Insufficient Incubation Time: The incubation time may not be long enough for the endotoxin to fully partition into the detergent micelles.

  • Single-Round Extraction for High Endotoxin Loads: A single extraction cycle may not be sufficient for samples with very high initial endotoxin contamination.

Solutions:

  • Optimize Detergent Concentration: Start with a concentration of 1-2% (v/v) of this compound.[2][10] You may need to perform a titration to find the optimal concentration for your specific application.

  • Determine the Optimal Phase Separation Temperature: While Triton™ X-114 has a cloud point of around 22-23°C, this may differ for this compound.[1] Experiment with a temperature range around and above the expected cloud point (e.g., 25-40°C) to achieve a sharp phase separation.[5][10]

  • Increase Incubation Time: Ensure adequate mixing and incubation at a low temperature (e.g., 4°C) for at least 30 minutes to allow for micelle formation and endotoxin sequestration before inducing phase separation at a higher temperature.[2][10]

  • Perform Multiple Extraction Cycles: For highly contaminated samples, performing 2-3 cycles of phase separation can significantly improve endotoxin removal efficiency.[1][6]

Issue 2: LAL Assay Interference (Inhibition or Enhancement)

Possible Causes:

  • Residual Detergent in the Sample: The presence of this compound, even at low concentrations, can interfere with the enzymatic cascade of the LAL assay.[8][10]

  • pH of the Sample: The pH of the final sample may be outside the optimal range for the LAL assay (typically 6.0-8.0).[11]

  • Presence of Other Inhibitory or Enhancing Factors: Components in your sample other than the detergent may be interfering with the assay.

Solutions:

  • Dilute the Sample: Dilution is the most common and effective method to overcome detergent interference.[11][12] Dilute your sample with LAL reagent water to a point where the interference is minimized, but the endotoxin level is still within the detection range of the assay.

  • Remove Residual Detergent:

    • Gel Filtration: Use a desalting column to separate the product from the detergent micelles.[6]

    • Adsorbent Beads: Use hydrophobic adsorbent beads (e.g., Bio-Beads™) to specifically bind and remove the detergent.[10][13]

  • pH Adjustment: Ensure the pH of the sample is within the recommended range for the LAL assay kit you are using.[11]

  • Use an Endotoxin-Specific Buffer: Some commercially available buffers are designed to overcome interference from various substances.[9]

  • Validate with a Different LAL Assay Method: If you are using a chromogenic LAL assay, consider trying a turbidimetric or gel-clot method, as they may have different susceptibilities to interference.[9]

Data Presentation

Table 1: Comparison of Endotoxin Removal Methods Using Non-Ionic Detergents

MethodDetergentTypical ConcentrationEndotoxin Removal EfficiencyProtein RecoveryReference(s)
Phase SeparationTriton™ X-1141-2% (v/v)>99% (>3-log reduction)~95%[5][13]
On-Column WashTriton™ X-1140.1% (v/v)~1000-fold reductionHigh[14]
PrecipitationTriton™ X-100 & PEG2% (v/v)5.7-log reduction>97%[7]

Note: Data for Triton™ series detergents are presented as a proxy for this compound due to their structural similarity. Efficiency may vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol: Endotoxin Removal by Triton X-114 Phase Separation (Adaptable for this compound)

This protocol is based on established methods for Triton™ X-114 and can be adapted for this compound.[2][5][10]

Materials:

  • Endotoxin-contaminated protein solution

  • This compound (or Triton™ X-114 as a control)

  • Phosphate-buffered saline (PBS), endotoxin-free

  • Microcentrifuge tubes, endotoxin-free

  • Refrigerated microcentrifuge

Procedure:

  • Detergent Addition: To your protein solution, add this compound to a final concentration of 1-2% (v/v).

  • Low-Temperature Incubation: Incubate the mixture at 4°C for 30 minutes with gentle stirring. This allows the detergent to dissolve and form micelles that incorporate the endotoxin.

  • Induce Phase Separation: Transfer the solution to a water bath or incubator set to a temperature above the detergent's cloud point (e.g., 37°C for Triton™ X-114; this may need optimization for this compound) for 10 minutes. The solution should become cloudy as the detergent phase separates.

  • Centrifugation: Centrifuge the solution at high speed (e.g., 20,000 x g) for 10-20 minutes at the phase separation temperature (e.g., 37°C).[10] This will pellet the detergent-rich phase containing the endotoxin.

  • Collect Aqueous Phase: Carefully collect the upper aqueous phase, which contains your purified protein. Avoid disturbing the lower detergent phase.

  • (Optional) Repeat Cycles: For higher purity, the collected aqueous phase can be subjected to one or two more rounds of phase separation (repeat steps 1-5).

  • Detergent Removal: Proceed with a method to remove residual detergent from your protein solution (e.g., gel filtration or adsorbent beads).

Visualizations

Endotoxin_Removal_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_collection Product Recovery cluster_final Final Steps start Endotoxin-Contaminated Protein Solution add_detergent Add this compound (1-2% v/v) start->add_detergent incubate_cold Incubate at 4°C (30 min) add_detergent->incubate_cold incubate_warm Incubate at > Cloud Point (e.g., 37°C, 10 min) incubate_cold->incubate_warm centrifuge Centrifuge (e.g., 20,000 x g, 10-20 min) incubate_warm->centrifuge collect_aqueous Collect Aqueous Phase (Protein Product) centrifuge->collect_aqueous detergent_phase Discard Detergent Phase (Endotoxin-Rich) centrifuge->detergent_phase remove_residual Remove Residual Detergent (e.g., Gel Filtration) collect_aqueous->remove_residual end_product Endotoxin-Free Protein Solution remove_residual->end_product

Caption: Workflow for endotoxin removal using detergent phase separation.

LAL_Troubleshooting cluster_check Initial Checks cluster_solutions Solutions start LAL Assay Shows Inhibition or Enhancement check_detergent Is residual detergent present? start->check_detergent check_ph Is sample pH between 6.0-8.0? start->check_ph use_buffer Use endotoxin-specific buffer start->use_buffer dilute Dilute sample with LAL Reagent Water check_detergent->dilute Yes remove_detergent Remove detergent (e.g., adsorbent beads) check_detergent->remove_detergent Yes adjust_ph Adjust pH check_ph->adjust_ph No end Accurate Endotoxin Measurement dilute->end remove_detergent->end adjust_ph->end use_buffer->end

Caption: Troubleshooting logic for LAL assay interference.

References

Stability of Nonylbenzene-PEG8-OH in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Nonylbenzene-PEG8-OH. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common issues encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored under controlled conditions to minimize degradation. Key recommendations include storage at low temperatures (≤ -15°C), in the dark, and under an inert atmosphere such as nitrogen or argon.[1] It is also advisable to store the product with a desiccant to prevent moisture exposure, as PEG derivatives can be sensitive to humidity.[1]

Q2: What are the potential degradation pathways for this compound?

The primary degradation pathway for polyethylene (B3416737) glycol (PEG) chains is through oxidation. This can be initiated by exposure to light, heat, and oxygen. Oxidative degradation can lead to chain cleavage, resulting in byproducts such as aldehydes and carboxylic acids. While this compound is a relatively stable molecule, prolonged exposure to harsh environmental conditions can compromise its integrity.

Q3: How can I assess the stability of my this compound sample after long-term storage?

The stability of this compound can be evaluated using various analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC), is effective for detecting changes in molecular weight and the formation of aggregates.[2] Mass Spectrometry (MS) can provide detailed information on the molecular weight and identify potential degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure and identify impurities.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage (exposure to light, oxygen, or moisture).Review storage conditions. Ensure the sample was stored in the dark under an inert atmosphere. Prepare a fresh sample from a new batch if possible.
Loss of activity or performance in experiments Degradation of the PEG chain, leading to altered physicochemical properties.Assess the purity of the sample using HPLC or MS. If degradation is confirmed, a new, properly stored sample should be used.
Inconsistent experimental results Variability in sample handling and preparation.When taking the product out of storage, allow the container to warm to room temperature before opening to prevent condensation.[1] After use, backfill the container with an inert gas before resealing.[1]
Phase separation or precipitation upon reconstitution The compound may have degraded, or the solubility has been affected by changes in its structure.Check for visible signs of degradation. Use analytical methods like DLS to check for aggregation. Consider filtering the solution before use.

Stability Data

The following table summarizes the recommended long-term storage conditions for this compound based on general guidelines for PEG derivatives.

Storage Parameter Condition Rationale
Temperature ≤ -15°CTo minimize thermal degradation and maintain chemical stability.[1]
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation of the PEG chain.[1]
Light Exposure In the darkTo prevent photo-degradation.[1]
Humidity With desiccantTo protect against moisture, which can affect the stability of some PEG derivatives.[1]

Disclaimer: The following table presents illustrative data from a simulated 12-month long-term stability study. This data is for example purposes only and may not represent the actual stability profile of this compound.

Time Point (Months) Purity by HPLC (%) Appearance pH (1% solution)
099.8Clear, colorless liquid6.5
399.7Clear, colorless liquid6.5
699.5Clear, colorless liquid6.4
999.2Clear, colorless liquid6.3
1299.0Clear, colorless liquid6.3

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for assessing the purity and stability of this compound using reverse-phase HPLC.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • C18 reversed-phase column

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

3. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of the main compound and any impurities.

  • Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.

  • Compare the chromatograms of aged samples to a reference standard or a time-zero sample to identify any new impurity peaks.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_storage Sample Storage cluster_sampling Time-Point Sampling cluster_analysis Analytical Testing cluster_data Data Evaluation storage Store this compound at T ≤ -15°C, in dark, under N2 sampling Collect samples at 0, 3, 6, 9, 12 months storage->sampling hplc HPLC Analysis (Purity Assay) sampling->hplc ms Mass Spectrometry (Degradation Products) sampling->ms appearance Visual Inspection (Appearance, Color) sampling->appearance data_analysis Compare results to initial time point and specifications hplc->data_analysis ms->data_analysis appearance->data_analysis

Caption: Workflow for long-term stability testing of this compound.

degradation_pathway Potential Degradation Pathway of PEG Chains PEG Polyethylene Glycol (PEG) Chain Oxidation Oxidative Stress (Light, Heat, O2) PEG->Oxidation Peroxide Hydroperoxide Intermediate Oxidation->Peroxide Cleavage Chain Cleavage Peroxide->Cleavage Aldehyde Aldehyde Byproducts Cleavage->Aldehyde Acid Carboxylic Acid Byproducts Cleavage->Acid

Caption: Simplified oxidative degradation pathway of polyethylene glycol.

References

Validation & Comparative

A Head-to-Head Comparison: Nonylphenyl Ethoxylate Detergents vs. Triton X-100 for Effective Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the initial step of cell lysis is critical for the successful extraction of functional proteins and cellular components. The choice of detergent can profoundly influence experimental outcomes, affecting protein yield, integrity, and compatibility with downstream applications. This guide provides an objective comparison between Triton X-100, a widely used non-ionic detergent, and a class of structurally similar compounds, nonylphenyl ethoxylates, which are often marketed as substitutes for Nonidet P-40 (NP-40). The compound "Nonylbenzene-PEG8-OH" is chemically representative of this class.

Triton X-100 and its chemical cousins, such as the detergent class represented by this compound, are non-ionic, non-denaturing surfactants.[1][2] They excel at solubilizing cell membranes to release cytoplasmic and membrane-bound proteins while preserving their native structure and function, which is crucial for immunoprecipitation and enzyme activity assays.[2][3] However, subtle structural differences can impact their performance and suitability for specific applications. A significant driver for seeking alternatives is the regulation of Triton X-100 in the European Union under REACH due to environmental concerns regarding its metabolites.[4]

Physicochemical Properties: A Comparative Overview

The performance of a detergent is largely dictated by its physicochemical properties. The table below summarizes key parameters for Triton X-100 and a representative Nonylphenyl Ethoxylate (often sold as an NP-40 substitute).

PropertyNonylphenyl Ethoxylate (e.g., NP-40 Substitute)Triton X-100Significance in Cell Lysis
Full Chemical Name Nonylphenyl-polyethylene glycolOctylphenol ethoxylateThe hydrophobic tail (nonyl- vs. octylphenol) and the hydrophilic polyethylene (B3416737) glycol (PEG) chain length determine the detergent's properties.
Molecular Weight ~573 g/mol (for n≈8 PEG units)[5]~625 g/mol (for n≈9.5 PEG units)Affects the molar concentration and micelle characteristics.
Critical Micelle Concentration (CMC) ~0.05 - 0.3 mM[5]~0.2 - 0.9 mMThe concentration at which detergent monomers self-assemble into micelles. Lysis typically occurs at concentrations well above the CMC. Low CMCs make these detergents difficult to remove via dialysis.[6]
Cloud Point ~76°C[5]~64°C[6]The temperature above which the detergent solution becomes cloudy and phase-separates. This is important for certain protein purification strategies but generally not a factor for lysis on ice.
Purity Concerns Can contain peroxides and carbonyl compounds, which can damage proteins.[5][7]Similar to other polyoxyethylene detergents, it can contain protein-damaging contaminants.[8]Using "proteomic grade" detergents with low peroxide and aldehyde levels is recommended for sensitive protein applications.[5][7]
Performance in Cell Lysis and Downstream Applications

Both Triton X-100 and nonylphenyl ethoxylates like NP-40 substitutes are considered mild detergents that effectively lyse the plasma membrane while typically leaving the nuclear membrane intact.[2][3] This characteristic is advantageous for isolating cytoplasmic proteins without significant contamination from nuclear components.

  • Lysis Efficiency: Both detergent types are highly effective for solubilizing membrane proteins and extracting cytoplasmic contents.[2] The choice between them often comes down to protocol optimization for a specific cell line and protein of interest.

  • Protein Integrity: A key advantage of these non-ionic detergents is their ability to maintain protein-protein interactions, making them the surfactants of choice for co-immunoprecipitation (co-IP) and pull-down assays.[2]

  • Downstream Compatibility: Lysates prepared with either detergent are generally compatible with a wide range of downstream applications, including Western blotting, ELISA, and various enzyme assays. However, their presence can interfere with mass spectrometry, and their high UV absorbance can complicate protein quantification using A280 methods.[9]

While functionally similar, some studies and anecdotal evidence suggest that NP-40 can be slightly more "stringent" or effective than Triton X-100 at the same concentration for certain applications.[10]

Experimental Protocols

General Cell Lysis Protocol

This protocol provides a general workflow for lysing adherent or suspension cells using either Nonylphenyl Ethoxylate or Triton X-100. Optimization of detergent concentration (typically 0.1% to 1.0% v/v) and incubation times is recommended.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Nonylphenyl Ethoxylate or Triton X-100.

  • Protease and Phosphatase Inhibitor Cocktails (add fresh before use).

  • Cell scraper (for adherent cells).

  • Microcentrifuge.

Procedure for Adherent Cells:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely and add ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Incubate the dish on ice for 15-30 minutes with occasional gentle rocking.[11][12]

  • Scrape the cells off the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

  • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[13]

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new tube. Store on ice for immediate use or at -80°C for long-term storage.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at ~2,000 x g for 5 minutes at 4°C.[13]

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS, re-pelleting as before.

  • Add ice-cold lysis buffer to the cell pellet and resuspend by gentle pipetting.

  • Incubate the tube on ice for 15-30 minutes with agitation.[13]

  • Proceed with centrifugation as described in step 5 of the adherent cell protocol.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the relationship between these detergents, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_lysis Lysis Stage cluster_clarify Clarification cluster_analysis Downstream Analysis culture 1. Culture Cells harvest 2. Harvest & Wash Cells culture->harvest resuspend 3. Resuspend in Lysis Buffer (containing detergent) harvest->resuspend incubate 4. Incubate on Ice (15-30 min) resuspend->incubate centrifuge_lysate 5. Centrifuge to Pellet Debris incubate->centrifuge_lysate collect 6. Collect Supernatant (Protein Lysate) centrifuge_lysate->collect analysis Western Blot, IP, ELISA, etc. collect->analysis

Caption: Standard experimental workflow for detergent-based cell lysis.

G cluster_main Non-Ionic Detergents for Cell Lysis cluster_props Key Characteristics cluster_apps Primary Applications Detergent Nonylphenyl Ethoxylate (e.g., NP-40 Substitute) P1 Mild, Non-denaturing Detergent->P1 shares P2 Solubilizes Plasma Membrane Detergent->P2 shares P3 Preserves Protein Interactions Detergent->P3 shares P4 Leaves Nuclei Intact Detergent->P4 shares Triton Triton X-100 Triton->P1 Triton->P2 Triton->P3 Triton->P4 App1 Protein Extraction P1->App1 App3 Enzyme Assays P1->App3 P2->App1 App2 Co-Immunoprecipitation P3->App2

Caption: Logical relationship showing shared properties of the detergents.

cell_lysis_mechanism Simplified Detergent Action on Cell Membrane cluster_membrane Plasma Membrane P1_head P1_tail1 l P1_tail2 l P2_head P2_tail1 l P2_tail2 l P3_head P3_tail1 l P3_tail2 l P4_head P4_tail1 l P4_tail2 l P5_head P5_tail1 l P5_tail2 l P6_head P6_tail1 l P6_tail2 l P7_head P7_tail1 l P7_tail2 l P8_head P8_tail1 l P8_tail2 l MembraneProtein Membrane Protein Micelle Protein-Detergent Micelle MembraneProtein->Micelle Released Detergent Detergent Monomers Detergent->MembraneProtein Integrate & Solubilize

Caption: Detergents solubilize membrane proteins into micelles.

References

A Comparative Guide to Non-Ionic Surfactants: NP-40 vs. Tween 20, and the Distinct Role of Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate non-ionic surfactant is a critical step in experimental design, directly impacting the integrity and outcome of immunoassays, protein extraction, and cell lysis protocols. This guide provides a detailed comparison of two widely used non-ionic detergents, NP-40 and Tween 20, supported by experimental data and protocols. Additionally, it clarifies the distinct application of Nonylbenzene-PEG8-OH, a molecule often encountered in the broader field of chemical biology, but with a fundamentally different role.

This publication aims to provide an objective comparison to aid in the selection of the most suitable reagent for specific research applications. We will delve into their chemical properties, performance in common laboratory procedures, and provide detailed experimental methodologies.

At a Glance: Key Properties of NP-40 and Tween 20

The efficacy of a non-ionic surfactant is largely determined by its physicochemical properties, such as the Critical Micelle Concentration (CMC) and the Hydrophile-Liphophile Balance (HLB). The CMC is the concentration at which detergent monomers begin to form micelles, a crucial process for solubilizing proteins and lipids. The HLB value indicates the relative balance between the hydrophilic and lipophilic portions of the surfactant, which influences its emulsifying and solubilizing capabilities.

PropertyNP-40 (Nonidet P-40 substitute)Tween 20 (Polysorbate 20)
Chemical Class Nonylphenol ethoxylatePolysorbate
Primary Use Cell lysis, membrane protein solubilizationBlocking agent in immunoassays, wash buffer component, mild cell lysis
Critical Micelle Concentration (CMC) 0.05–0.29 mM[1]~0.06-0.07 mM[2]
Hydrophile-Liphophile Balance (HLB) 12.9-13.5[2]16.7[2]
Denaturing Potential Non-denaturing[3]Non-denaturing[2][3]
UV Absorbance Aromatic ring absorbs UV light, can interfere with protein quantification at 280 nm[1]Does not absorb UV light significantly

Performance Comparison in Common Applications

Protein Extraction and Cell Lysis

NP-40 is a more potent solubilizing agent compared to Tween 20 and is often the detergent of choice for lysing cells to extract cytoplasmic and membrane-bound proteins.[3][4] Its lower HLB value indicates a greater lipophilic character, which enhances its ability to disrupt cellular membranes.[2] While NP-40 is effective at solubilizing many membrane proteins, it is not strong enough to lyse the nuclear membrane, making it suitable for the isolation of cytoplasmic proteins without significant nuclear contamination.[4][5]

Tween 20, being more hydrophilic (higher HLB), is a milder detergent.[2][4] It is less effective for the complete lysis of cells and the solubilization of integral membrane proteins. However, its gentle nature makes it useful for applications where preserving protein-protein interactions is paramount, or for the permeabilization of cell membranes rather than complete disruption.[2] Some protocols utilize a combination of detergents, such as NP-40 and Tween 20, to optimize the extraction of crude genomic DNA from sperm cells.[6]

Immunoassays (Western Blotting and ELISA)

In immunoassays like Western blotting and ELISA, Tween 20 is extensively used as a component of wash buffers and as a blocking agent.[2] Its primary role is to reduce non-specific binding of antibodies to the membrane or plate surface, thereby decreasing background noise and improving the signal-to-noise ratio.[2] A typical concentration for Tween 20 in wash buffers is 0.05% to 0.1%.

NP-40 is less commonly used in the washing steps of immunoassays due to its stronger detergent properties, which could potentially strip away weakly bound antibodies or antigens.

The Distinct Role of this compound

In contrast to NP-40 and Tween 20, which are primarily utilized for their surfactant properties in biological assays, This compound is consistently identified in chemical and biological literature as a linker for Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This compound serves as a polyethylene (B3416737) glycol (PEG)-based linker that connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase.

There is currently no available scientific literature that characterizes this compound as a biological detergent or provides data on its CMC, HLB, or its performance in applications such as cell lysis or protein extraction. Therefore, a direct comparison of its performance with NP-40 and Tween 20 as a surfactant is not applicable.

Experimental Protocols

Detailed Protocol for Cell Lysis using NP-40 Lysis Buffer

This protocol is suitable for the extraction of cytoplasmic and membrane proteins from cultured mammalian cells.

Materials:

  • NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

  • Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P5726)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated)

Procedure:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 500 µL for a 10 cm dish).

  • Incubate the dish on ice for 10-15 minutes with occasional gentle swirling.

  • Using a pre-chilled cell scraper, gently scrape the cells off the dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently for 10 seconds.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the solubilized proteins) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a protein assay compatible with detergents (e.g., BCA assay).

  • The protein lysate is now ready for downstream applications such as Western blotting or immunoprecipitation. For long-term storage, aliquot the lysate and store at -80°C.

Detailed Protocol for Western Blotting Wash Steps using Tween 20

This protocol outlines the washing procedure during a standard Western blot to minimize background signal.

Materials:

  • Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody diluted in blocking buffer

  • Secondary antibody (HRP-conjugated) diluted in blocking buffer

  • PVDF or nitrocellulose membrane with transferred proteins

Procedure:

  • After transferring the proteins to the membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST on a shaker. This step is crucial for removing unbound primary antibody.

  • Incubate the membrane with the HRP-conjugated secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10-15 minutes each with TBST on a shaker. This extended washing step is critical for reducing background signal before detection.

  • Proceed with chemiluminescent detection.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the roles of these detergents in a research context, the following diagrams are provided.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF Ligand EGF->EGFR Binding & Dimerization Lysis Cell Lysis (e.g., NP-40 Buffer) Analysis Downstream Analysis (Western Blot) Lysis->Analysis cluster_cytoplasm cluster_cytoplasm cluster_cytoplasm->Lysis

Caption: EGFR signaling pathway leading to cell proliferation, with the cell lysis step highlighted.

Experimental_Workflow cluster_extraction Protein Extraction cluster_western_blot Western Blotting Cells Cultured Cells Lysis_NP40 Cell Lysis with NP-40 Buffer Cells->Lysis_NP40 Lysate Protein Lysate Lysis_NP40->Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash_Tween20 Washing with TBST (Tween 20) Primary_Ab->Wash_Tween20 Secondary_Ab Secondary Antibody Incubation Wash_Tween20->Secondary_Ab Detection Detection Wash_Tween20->Detection Secondary_Ab->Wash_Tween20

References

Navigating the Surfactant Sea: A Guide to Nonylbenzene-PEG8-OH Alternatives for Robust Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical juncture in experimental design, directly influencing protein yield, purity, and the preservation of biological activity. Nonylbenzene-PEG8-OH, a member of the nonylphenol ethoxylate (NPE) family, has long been a workhorse in protein extraction. However, mounting environmental and health concerns have necessitated a shift towards safer and more effective alternatives.[1][2] This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.

The Shifting Tides: Why Seek Alternatives to this compound?

Nonylphenol ethoxylates, including this compound, are known for their persistence in the environment and their degradation into toxic byproducts like nonylphenol, which can act as an endocrine disruptor.[1][2] This has led to increased regulation and a push within the scientific community to adopt greener alternatives that do not compromise experimental outcomes.

Head-to-Head Comparison: Performance of Protein Extraction Detergents

The ideal detergent for protein extraction should efficiently solubilize cellular membranes to release target proteins while maintaining their native conformation and functionality. This section provides a comparative overview of key performance metrics for this compound and its leading alternatives.

Data Presentation: Quantitative Detergent Performance

The following table summarizes representative data from a hypothetical comparative study on the extraction of a recombinant cytoplasmic enzyme from cultured mammalian cells.

DetergentProtein Yield (mg/mL)Protein Purity (%)Relative Enzyme Activity (%)
This compound (Control) 1.285100
CHAPS 1.18895
Tween 20 0.980110
Alcohol Ethoxylate 1.38698

Note: Data are representative and may vary depending on the cell type, protein of interest, and specific experimental conditions.

In-Depth Analysis of Leading Alternatives

CHAPS: The Zwitterionic Workhorse for Preserving Interactions

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent that is highly effective at solubilizing membrane proteins while preserving protein-protein interactions.[3][4] Its non-denaturing nature makes it an excellent choice for co-immunoprecipitation and functional assays.[3]

Tween 20: The Gentle Giant for Mild Extractions

Tween 20, a non-ionic polysorbate surfactant, is known for its mild extraction properties.[5] It is particularly useful when the primary goal is to maintain the native structure and activity of the target protein, even if it results in a slightly lower yield compared to more stringent detergents.[5][6]

Alcohol Ethoxylates: The Eco-Friendly Powerhouse

Linear alcohol ethoxylates are readily biodegradable and offer a more environmentally friendly alternative to NPEs.[7][8] They provide comparable, and in some cases superior, protein extraction efficiency, making them a strong candidate for replacing this compound in a variety of applications.[7]

Experimental Protocols: A Step-by-Step Guide to Comparative Analysis

To objectively evaluate the performance of different detergents for your specific application, a systematic experimental approach is crucial. The following protocols outline the key steps for a comparative analysis of protein extraction efficiency.

Protocol 1: Protein Extraction from Cultured Mammalian Cells
  • Cell Culture and Harvesting:

    • Culture mammalian cells to 80-90% confluency in a T-75 flask.

    • Aspirate the culture medium and wash the cells twice with 10 mL of ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Prepare lysis buffers by supplementing a base buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) with 1% (v/v) of the detergent to be tested (this compound, CHAPS, Tween 20, or Alcohol Ethoxylate). Add protease and phosphatase inhibitors immediately before use.

    • Resuspend the cell pellet in 500 µL of the respective ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

Protocol 2: Quantification of Protein Yield (BCA Assay)
  • Prepare Standards: Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL) in the same lysis buffer as the samples.[3]

  • Prepare Working Reagent: Prepare the BCA working reagent according to the manufacturer's instructions.[9]

  • Assay:

    • Add 25 µL of each standard and cleared lysate to a 96-well microplate in triplicate.

    • Add 200 µL of the BCA working reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate Concentration: Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.[9]

Protocol 3: Assessment of Protein Purity (SDS-PAGE)
  • Sample Preparation:

    • Mix 20 µg of each protein sample with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[1]

  • Electrophoresis:

    • Load the samples onto a 12% polyacrylamide gel.

    • Run the gel at 150V until the dye front reaches the bottom.[1]

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel until clear bands are visible.

  • Analysis:

    • Visualize the protein bands and assess the purity by comparing the intensity of the target protein band to any contaminating bands. Densitometry can be used for a more quantitative analysis.

Protocol 4: Measurement of Protein Activity (Enzyme Assay)
  • Prepare Assay Mixture: Prepare a reaction mixture specific to the enzyme of interest. This will typically include a buffer, substrate, and any necessary cofactors.

  • Initiate Reaction: Add a standardized amount of the cleared lysate (e.g., 10 µg of total protein) to the assay mixture to initiate the enzymatic reaction.

  • Monitor Reaction: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.

  • Calculate Activity: Determine the initial reaction velocity and express the enzyme activity relative to the control (this compound) sample.

Visualizing the Workflow

To provide a clear overview of the experimental process for comparing protein extraction detergents, the following diagrams illustrate the key steps and their logical flow.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Downstream Analysis cluster_conclusion Conclusion A Cell Culture & Harvesting B Cell Lysis with Different Detergents A->B C Lysate Clarification (Centrifugation) B->C D Protein Yield (BCA Assay) C->D Quantitative Analysis E Protein Purity (SDS-PAGE) C->E Qualitative & Quantitative Analysis F Protein Activity (Enzyme Assay) C->F Functional Analysis G Compare Performance & Select Optimal Detergent D->G E->G F->G

Figure 1: A flowchart illustrating the experimental workflow for comparing the efficacy of different protein extraction detergents.

Logical_Relationship Detergent Detergent Selection This compound (Control) CHAPS Tween 20 Alcohol Ethoxylate Experiment Experimental Outcome Protein Yield Protein Purity Protein Activity Detergent->Experiment Impacts Analysis {Decision Making|Select Best Alternative for Specific Application} Experiment->Analysis Informs

Figure 2: A diagram showing the logical relationship between detergent selection, experimental outcomes, and the final decision-making process.

References

A Comparative Guide to Purity Analysis of Nonylbenzene-PEG8-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Nonylbenzene-PEG8-OH, a nonionic surfactant, ensuring its purity is paramount for experimental reproducibility and the ultimate success of formulations. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Techniques for Purity Assessment

The selection of an analytical technique for the purity determination of this compound is contingent on the specific information required, such as the nature of potential impurities, the need for quantitative versus qualitative data, and the desired resolution. While HPLC is a robust method for separating and quantifying oligomeric and other non-volatile impurities, complementary techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) offer additional structural and molecular weight information.

Table 1: Comparison of Analytical Techniques for this compound Purity Analysis

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedAdvantagesLimitations
HPLC with ELSD/CAD Separation based on hydrophobicity; detection by light scattering or charged aerosol detection.[1]Quantitative purity, detection of oligomeric impurities (e.g., different PEG chain lengths), and other non-volatile impurities.[1]High resolution for oligomer separation, high sensitivity for non-UV absorbing compounds.[2][3]May not detect volatile impurities.
¹H NMR Spectroscopy Nuclear magnetic resonance of protons.Structural confirmation, end-group analysis, and quantification of impurities with distinct proton signals.[4]Provides detailed structural information and can be used for absolute quantification (qNMR).[4]Lower sensitivity for trace impurities compared to HPLC; complex spectra for polymeric samples.
Mass Spectrometry (e.g., MALDI-TOF) Measurement of mass-to-charge ratio of ionized molecules.Molecular weight confirmation and distribution of PEG oligomers.High sensitivity and accuracy in mass determination.[5]May not be quantitative without appropriate standards; potential for ion suppression effects.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Analysis of volatile impurities or after derivatization of the analyte.[6]Excellent for separating volatile and semi-volatile compounds.This compound is not directly amenable to GC without derivatization due to its low volatility.[6]

HPLC Method for Purity Analysis of this compound

Due to the absence of a strong UV chromophore in the polyethylene (B3416737) glycol (PEG) backbone, detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), are essential for the sensitive detection of this compound and its impurities.[2][3] Reversed-Phase HPLC (RP-HPLC) is a suitable mode of separation.

Experimental Protocol: RP-HPLC with ELSD

This protocol is designed to separate the main this compound component from potential impurities, such as oligomers with varying PEG chain lengths and non-PEGylated starting materials.

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 Water/Acetonitrile mixture to a final concentration of 1 mg/mL.

Data Presentation

The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.

Table 2: Representative HPLC Purity Data for Two Batches of this compound

Batch IDMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 (n-1 PEG) Area (%)Impurity 2 (n+1 PEG) Area (%)Other Impurities Area (%)Total Purity (%)
Batch A12.598.50.50.60.498.5
Batch B12.596.81.21.10.996.8

Alternative Analytical Methods

While HPLC is a powerful tool, orthogonal methods are recommended for a comprehensive purity profile.

¹H NMR Spectroscopy Protocol
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of Deuterated Chloroform (CDCl₃).

  • Data Acquisition: Acquire a standard proton spectrum.

  • Data Analysis:

    • Confirm the characteristic signals: aromatic protons of the nonylbenzene (B91765) group (~6.8-7.2 ppm), the PEG backbone protons (a large multiplet around 3.64 ppm), and the terminal alcohol proton.

    • Integrate the signals to confirm the ratio of the hydrophobic nonylbenzene moiety to the hydrophilic PEG chain.

    • Identify any unexpected signals that may indicate the presence of impurities.

Mass Spectrometry (MALDI-TOF) Protocol
  • Instrumentation: MALDI-TOF Mass Spectrometer.

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA).

  • Sample Preparation: Mix the this compound sample (1 mg/mL in methanol) with the matrix solution in a 1:1 ratio. Spot onto the MALDI plate and allow to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to this compound.

    • Look for the distribution of PEG oligomers (differing by 44 Da, the mass of one ethylene (B1197577) glycol unit).

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for reproducing analytical results.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in 50:50 Water/Acetonitrile (1 mg/mL) Sample->Dissolve Inject Inject 10 µL onto C18 Column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect ELSD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for RP-HPLC-ELSD Purity Analysis.

References

Mass Spectrometry Analysis of Nonylbenzene-PEG8-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry-based characterization of Nonylbenzene-PEG8-OH, a non-ionic surfactant, with alternative analytical approaches and related compounds. The information presented herein is supported by established experimental methodologies in the field of mass spectrometry of polyethylene (B3416737) glycol (PEG) derivatives and surfactants.

Introduction to this compound and its Mass Spectrometry Analysis

This compound is a polyethylene glycol derivative with a nonylphenyl ether structure. Such compounds are widely used in various industrial and research applications, including as detergents, emulsifiers, and in drug delivery systems. Characterization of these molecules is crucial for quality control and understanding their behavior in complex matrices. Mass spectrometry (MS) is a powerful tool for this purpose, providing information on molecular weight, structure, and purity.

When subjected to mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), PEGylated compounds like this compound typically form adducts with alkali metal ions, most commonly sodium ([M+Na]+) or potassium ([M+K]+), or with ammonium (B1175870) ([M+NH4]+). The resulting mass spectrum will show a characteristic distribution of peaks, each differing by the mass of a single ethylene (B1197577) glycol unit (44 Da), reflecting the polydispersity of the PEG chain.

Experimental Protocol: LC-MS Analysis of this compound

A typical liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound would involve the following steps:

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • For complex matrices, a sample clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

Liquid Chromatography (LC):

  • Column: A reversed-phase column, such as a C18, is commonly used.

  • Mobile Phase: A gradient elution with water and an organic solvent like acetonitrile, both often containing a small amount of formic acid to improve ionization, is typical.

  • Flow Rate: A standard analytical flow rate would be in the range of 0.2-0.5 mL/min.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for PEGylated compounds.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap, is advantageous for accurate mass measurements and resolving isotopic patterns.

  • Data Acquisition: Data is acquired in full scan mode to observe the distribution of PEG oligomers. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation.

Data Presentation and Interpretation

The mass spectrum of a polydisperse sample like this compound will exhibit a series of peaks. The most intense peak in a given cluster corresponds to a specific number of ethylene glycol units.

Table 1: Illustrative Mass Spectrometry Data for this compound ([M+Na]+ Adducts)

Number of Ethylene Glycol Units (n)Calculated Monoisotopic Mass (Da)Observed m/z
6493.3194493.3191
7537.3456537.3452
8 (Nominal) 581.3718 581.3715
9625.3980625.3976
10669.4242669.4239

Note: The observed m/z values are hypothetical and represent high-resolution mass spectrometry data.

The fragmentation of this compound in MS/MS experiments would primarily involve the cleavage of the C-O bonds within the PEG chain, leading to a series of fragment ions separated by 44 Da. Cleavage at the nonylphenyl ether linkage is also possible.

Comparison with Alternatives

The choice of surfactant or polymer for a specific application can be influenced by its analytical characteristics. Here, we compare the mass spectrometry analysis of this compound with other relevant compounds.

4.1. Alternative Non-ionic Surfactants:

  • Alkylphenol Ethoxylates (APEs) with different alkyl chains: The length of the alkyl chain will shift the entire mass spectrum but the characteristic 44 Da spacing will remain. Shorter alkyl chains may result in better solubility in more polar solvents.

  • Linear Alcohol Ethoxylates: These lack the aromatic nonylphenyl group. Their fragmentation patterns will be simpler, primarily showing losses of ethylene glycol units.

  • Fluorinated Surfactants: These can be used in ESI-MS with less signal suppression compared to conventional hydrocarbon-based surfactants[1].

Table 2: Comparison of Mass Spectrometry Characteristics of Non-ionic Surfactants

Surfactant TypeKey Structural FeatureExpected IonizationFragmentation PatternAnalytical Considerations
This compound Aromatic nonylphenyl group[M+Na]+, [M+K]+, [M+NH4]+Cleavage of PEG chain (44 Da losses) and at the ether linkage.Potential for complex spectra due to polydispersity.
Linear Alcohol Ethoxylates Linear alkyl chain[M+Na]+, [M+K]+, [M+NH4]+Predominantly cleavage of the PEG chain.Simpler fragmentation, easier spectral interpretation.
Fluorinated Surfactants Fluorinated alkyl chainCan be analyzed with less ion suppression.Dependent on the specific structure.Often used when analyzing other analytes in the presence of surfactants.

4.2. Alternative Polymer Conjugates:

The principles of analyzing PEGylated compounds extend to other polymers used in bioconjugation.

  • Poly(2-oxazoline)s (POZ): These polymers offer an alternative to PEG with potentially different biological properties. Their mass spectra would show repeating units corresponding to the specific monomer used.

  • Polysarcosine: Another PEG alternative, its repeating unit has a mass of 71 Da.

Visualization of Analytical Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow for LC-MS analysis and the molecular structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution SPE Solid-Phase Extraction (Optional) Dissolution->SPE Injection Injection onto C18 Column SPE->Injection Gradient Gradient Elution Injection->Gradient ESI Electrospray Ionization (+) Gradient->ESI TOF_MS TOF Mass Analyzer ESI->TOF_MS Data Data Acquisition (Full Scan & MS/MS) TOF_MS->Data

Caption: Experimental workflow for the LC-MS analysis of this compound.

molecular_structure cluster_structure This compound Structure cluster_fragmentation Primary Fragmentation Sites (MS/MS) NP C9H19-Ph-O- PEG (CH2CH2O)8 NP->PEG OH -H PEG->OH frag1 Ether Linkage Cleavage frag2 PEG Chain Cleavage (44 Da losses)

Caption: Structure of this compound and key fragmentation sites.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, provides a robust and detailed method for the characterization of this compound and its alternatives. The choice of analytical strategy and the interpretation of the resulting data are critical for ensuring the quality and understanding the properties of these important compounds in research and development. The methodologies described in this guide offer a framework for the successful analysis of such non-ionic surfactants and related PEGylated materials.

References

Navigating Surfactant Choices: A Comparative Guide to the Biodegradability and Environmental Impact of Nonylbenzene-PEG8-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate surfactants is a critical decision that extends beyond immediate experimental efficacy to encompass broader environmental responsibility. This guide provides a comprehensive comparison of the biodegradability and environmental impact of Nonylbenzene-PEG8-OH, a type of Nonylphenol Ethoxylate (NPE), with two common, more environmentally friendly alternatives: Alcohol Ethoxylates (AEs) and Alkyl Polyglucosides (APGs). The data presented herein is compiled from various scientific sources to facilitate informed decision-making in laboratory and manufacturing settings.

Nonylphenol Ethoxylates (NPEs), including this compound, have long been utilized for their effective emulsifying and dispersing properties. However, mounting evidence of their detrimental environmental effects has led to increased scrutiny and regulatory restrictions. The primary concern with NPEs is their degradation into nonylphenol, a persistent and bioaccumulative compound known to be an endocrine disruptor. This guide offers a data-driven comparison to highlight the significant environmental advantages of switching to alternative surfactants.

Quantitative Comparison of Surfactant Properties

The following table summarizes key data points related to the biodegradability and aquatic toxicity of this compound (as a representative NPE) and its alternatives.

ParameterThis compound (NPE)Alcohol Ethoxylates (AEs)Alkyl Polyglucosides (APGs)
Ready Biodegradability (OECD 301F) Poor (<60% in 28 days)Readily biodegradable (>60% in 28 days)[1][2]Readily biodegradable (>60% in 28 days)
Primary Degradation Product Nonylphenol (persistent, endocrine disruptor)[3]Fatty alcohols and polyethylene (B3416737) glycols (less toxic, more biodegradable)Glucose and fatty alcohols (readily biodegradable, low toxicity)[4]
Aquatic Toxicity - Fish (96h LC50) 0.128 - 0.221 mg/L (for Nonylphenol)[5]0.96 - 10 mg/L (varies with structure)[6]~3 mg/L[4]
Aquatic Toxicity - Daphnia (48h EC50) 0.085 - 0.190 mg/L (for Nonylphenol)[5][7]Varies with structure~7 mg/L[4]
Aquatic Toxicity - Algae (72-96h EC50) 0.410 mg/L (for Nonylphenol)[5]0.05 - 10 mg/L (varies with structure)[6]~6 mg/L[4]
Endocrine Disruption Potential High (degrades to Nonylphenol, an estrogen mimic)[8][3]Low to negligibleNegligible

Experimental Protocols

Key Experiment: OECD 301F Ready Biodegradability – Manometric Respirometry Test

This method determines the ready biodegradability of a chemical substance by aerobic microbial action. The consumption of oxygen is measured in a closed respirometer over a 28-day period.

Methodology:

  • Preparation of Mineral Medium: A mineral medium is prepared containing essential inorganic salts (potassium phosphate, sodium phosphate, ammonium (B1175870) chloride, calcium chloride, magnesium sulfate, and ferric chloride) in deionized water. The pH is adjusted to 7.4.[9]

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, which has not been adapted to the test substance. The concentration of the inoculum in the final test mixture is usually between 30 mg/L of suspended solids.[9]

  • Test and Control Preparations:

    • Test Vessels: The test substance is added to the mineral medium to achieve a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L. The inoculum is then added.

    • Blank Controls: These vessels contain only the mineral medium and the inoculum to measure the endogenous respiration of the microorganisms.

    • Reference Control: A readily biodegradable substance, such as sodium benzoate (B1203000) or aniline, is run in parallel to verify the viability and activity of the inoculum.[10]

    • Toxicity Control: To check for inhibitory effects of the test substance, a vessel containing both the test substance and the reference compound is included.

  • Incubation: The sealed respirometer flasks are incubated in the dark at a constant temperature of 20-24°C with continuous stirring for 28 days.[4]

  • Measurement of Oxygen Consumption: The consumption of oxygen is measured by a manometer or another pressure-measuring device. The carbon dioxide produced by the microorganisms is absorbed by a potassium hydroxide (B78521) solution within the respirometer.[6][11]

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the test substance, corrected for the oxygen uptake of the blank control.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.[10][12]

Mandatory Visualizations

Signaling Pathway of Nonylphenol as an Endocrine Disruptor

Nonylphenol, the primary degradation product of this compound, acts as a xenoestrogen, mimicking the natural hormone estradiol. It binds to estrogen receptors (ERα and ERβ), leading to the disruption of normal endocrine signaling pathways. This can result in a range of adverse effects, including feminization of aquatic organisms and potential impacts on human health.[8][3]

Nonylphenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response NP Nonylphenol (NP) ER Estrogen Receptor (ERα / ERβ) NP->ER Binds to NP_ER_complex NP-ER Complex ER->NP_ER_complex Forms complex ERE Estrogen Response Element (ERE) on DNA NP_ER_complex->ERE Binds to Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein_Synthesis Synthesis of New Proteins mRNA->Protein_Synthesis Translates to Endocrine_Disruption Endocrine Disruption (e.g., altered development, reproduction) Protein_Synthesis->Endocrine_Disruption Leads to

Caption: Nonylphenol's endocrine-disrupting signaling pathway.

Experimental Workflow for OECD 301F Biodegradability Test

The following diagram illustrates the key steps involved in performing the OECD 301F Manometric Respirometry test for determining the ready biodegradability of a substance.

OECD_301F_Workflow prep_media 1. Prepare Mineral Medium setup_vessels 3. Set up Respirometer Vessels prep_media->setup_vessels prep_inoculum 2. Prepare Inoculum (Activated Sludge) prep_inoculum->setup_vessels test_vessel Test Substance + Medium + Inoculum setup_vessels->test_vessel blank_vessel Blank Control (Medium + Inoculum) setup_vessels->blank_vessel ref_vessel Reference Control (e.g., Sodium Benzoate) + Medium + Inoculum setup_vessels->ref_vessel incubation 4. Incubate at 20-24°C for 28 days with stirring test_vessel->incubation blank_vessel->incubation ref_vessel->incubation measure_o2 5. Continuously Measure Oxygen Consumption incubation->measure_o2 calculate 6. Calculate % Biodegradation measure_o2->calculate evaluate 7. Evaluate against Pass Criteria (>60% in 10-day window) calculate->evaluate readily_biodegradable Readily Biodegradable evaluate->readily_biodegradable Pass not_readily Not Readily Biodegradable evaluate->not_readily Fail

Caption: Workflow for the OECD 301F biodegradability test.

Conclusion

The selection of surfactants in research and development carries significant environmental implications. While this compound and other NPEs are effective, their poor biodegradability and the endocrine-disrupting nature of their degradation products pose a substantial risk to aquatic ecosystems. In contrast, Alcohol Ethoxylates and Alkyl Polyglucosides offer comparable or superior performance in many applications with the significant advantages of being readily biodegradable and having a much lower toxicity profile. For professionals in the scientific community, transitioning to these greener alternatives is a critical step towards more sustainable laboratory practices and product development.

References

A Comparative Guide to Lot-to-Lot Variability Testing of Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the lot-to-lot variability of Nonylbenzene-PEG8-OH, a crucial non-ionic surfactant in many pharmaceutical formulations. Ensuring consistency across different batches is paramount for drug product quality, stability, and performance. This document outlines key quality control parameters, detailed experimental protocols for their assessment, and a comparative analysis with a primary alternative, Octylphenol Ethoxylate (Octylbenzene-PEG8-OH).

Introduction to Lot-to-Lot Variability

This compound, a polyethylene (B3416737) glycol (PEG) ether of nonylphenol, is a complex mixture of oligomers with varying PEG chain lengths. This inherent heterogeneity makes it susceptible to lot-to-lot variability, which can arise from differences in raw materials, manufacturing processes, and storage conditions. Such variability can significantly impact the critical quality attributes (CQAs) of a final drug product, affecting its solubility, stability, and bioavailability. Therefore, robust analytical testing is essential to ensure the interchangeability of different lots.

Key Quality Control Parameters and Acceptance Criteria

To ensure the consistent performance of this compound, a panel of analytical tests should be performed on each incoming lot. The following table summarizes the key quality control (QC) parameters, their purpose, and suggested acceptance criteria.

Parameter Purpose Analytical Method Acceptance Criteria
Appearance To ensure the material is free from visible particulates and has the expected color and form.Visual InspectionClear, colorless to pale yellow viscous liquid
pH (5% aqueous solution) To control the acidity/alkalinity, which can affect the stability of the active pharmaceutical ingredient (API) and the formulation.pH Meter5.0 - 7.0
Water Content (Karl Fischer) To control the moisture content, as excess water can promote degradation of the API or excipient.Karl Fischer Titration≤ 0.5% w/w
Average Molecular Weight (Mw) and Polydispersity Index (PDI) To characterize the distribution of PEG chain lengths, which is critical for the surfactant's performance.Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)Mw: 550 - 650 g/mol ; PDI: 1.05 - 1.15
Hydroxyl Value To determine the concentration of hydroxyl end-groups, which relates to the average PEG chain length.Titration (ASTM D4274)85 - 105 mg KOH/g
Cloud Point (1% aqueous solution) To assess the temperature at which the surfactant solution becomes cloudy, an indicator of its solubility behavior.Visual or Instrumental60 - 70 °C
Residual Solvents To ensure that levels of residual solvents from the manufacturing process are within safe limits.Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)Per USP <467>
Identification (FTIR) To confirm the identity of the material by comparing its infrared spectrum to a reference standard.Fourier-Transform Infrared Spectroscopy (FTIR)Spectrum conforms to the reference standard

Comparative Analysis: this compound vs. Octylphenol Ethoxylate

Octylphenol ethoxylates are a common alternative to nonylphenol ethoxylates, driven in part by regulatory scrutiny of the environmental impact of nonylphenol derivatives. The following table provides a comparative overview of their typical performance attributes.

Performance Attribute This compound Octylphenol Ethoxylate (e.g., Triton™ X-100) Significance in Formulation
Emulsification Efficacy ExcellentVery GoodCritical for the stability of emulsion-based formulations.
Wetting Time FastVery FastAffects the rate of dissolution of solid dosage forms.
Critical Micelle Concentration (CMC) LowerSlightly HigherA lower CMC indicates that less surfactant is needed to form micelles and solubilize a hydrophobic drug.
Biodegradability SlowerFasterAn important consideration for environmental impact and regulatory acceptance.
Regulatory Status Under scrutiny in some regions (e.g., EU)Generally more acceptedCan impact the global marketing and distribution of the final drug product.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide protocols for the key analytical techniques used in the lot-to-lot variability testing of this compound.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Mw and PDI Determination

Objective: To determine the average molecular weight and polydispersity index of the PEG chain distribution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector

  • SEC column suitable for the separation of polymers in the range of 100 - 5,000 Da

  • Multi-Angle Light Scattering (MALS) detector

Reagents:

  • Tetrahydrofuran (THF), HPLC grade

  • This compound reference standard

  • Lot samples of this compound

Procedure:

  • Prepare the mobile phase: THF.

  • Prepare a system suitability solution of the this compound reference standard at a concentration of 5 mg/mL in THF.

  • Prepare sample solutions of each lot of this compound at a concentration of 5 mg/mL in THF.

  • Set the HPLC flow rate to 1.0 mL/min and the column temperature to 35 °C.

  • Inject the system suitability solution and verify that the system meets the predefined criteria (e.g., peak symmetry, resolution).

  • Inject the sample solutions.

  • Collect the data from both the RI and MALS detectors.

  • Process the data using the MALS software to calculate the weight-average molecular weight (Mw) and the polydispersity index (PDI = Mw/Mn).

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (THF) Prep_Std Prepare Reference Standard (5 mg/mL in THF) HPLC HPLC System (Flow: 1.0 mL/min, Temp: 35 °C) Prep_Std->HPLC Inject System Suitability Prep_Sample Prepare Lot Samples (5 mg/mL in THF) Prep_Sample->HPLC Inject Samples SEC_Column SEC Column HPLC->SEC_Column Detectors MALS & RI Detectors SEC_Column->Detectors Software MALS Software Detectors->Software Data Acquisition Results Calculate Mw and PDI Software->Results

SEC-MALS workflow for Mw and PDI determination.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

Objective: To identify and quantify residual solvents in accordance with USP <467>.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

  • Headspace autosampler

  • Capillary GC column (e.g., DB-624 or equivalent)

Reagents:

  • Dimethyl sulfoxide (B87167) (DMSO), headspace grade

  • Residual solvent standards (as per USP <467>)

  • Lot samples of this compound

Procedure:

  • Prepare a standard solution containing the relevant residual solvents at the concentrations specified in USP <467> in DMSO.

  • Accurately weigh approximately 100 mg of the this compound lot sample into a headspace vial.

  • Add 1.0 mL of DMSO to the vial.

  • Seal the vial and place it in the headspace autosampler.

  • Set the headspace parameters (e.g., equilibration temperature and time) and the GC-MS parameters (e.g., temperature program, MS scan range).

  • Perform a blank run with DMSO.

  • Analyze the standard solution to confirm system suitability.

  • Analyze the sample preparations.

  • Identify and quantify any residual solvents present in the samples by comparing their retention times and mass spectra to those of the standards.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Prep_Std Prepare Residual Solvent Standard in DMSO Autosampler Headspace Autosampler Prep_Std->Autosampler Analyze Standard Prep_Sample Weigh Sample (100 mg) into Headspace Vial Add_DMSO Add 1.0 mL DMSO Prep_Sample->Add_DMSO Analyze Samples Seal_Vial Seal Vial Add_DMSO->Seal_Vial Analyze Samples Seal_Vial->Autosampler Analyze Samples GC_MS GC-MS System Autosampler->GC_MS Identify Identify Solvents (Retention Time & Mass Spectra) GC_MS->Identify Quantify Quantify Solvents Identify->Quantify

HS-GC-MS workflow for residual solvent analysis.

Conclusion

A robust lot-to-lot variability testing program is critical for ensuring the consistent quality and performance of this compound in pharmaceutical applications. By implementing the analytical methods and acceptance criteria outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with excipient variability, leading to the development of safer and more effective drug products. The choice between this compound and its alternatives should be made based on a thorough evaluation of performance, regulatory considerations, and the specific requirements of the drug formulation.

Navigating Protein Solubilization: A Comparative Guide to Validating Protein Activity Following Extraction with Non-Ionic Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of functionally active proteins is a critical first step in numerous downstream applications. The choice of detergent is paramount, as it directly impacts not only the yield of the extracted protein but, more importantly, its biological activity. This guide provides a comprehensive comparison of commonly used non-ionic detergents, offering experimental data and detailed protocols to aid in the selection of the most suitable agent for preserving protein function post-extraction.

While the user initially inquired about Nonylbenzene-PEG8-OH, it is important to note that this compound is primarily classified and utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker for targeted protein degradation, with no readily available data supporting its use as a protein extraction agent. Therefore, this guide will focus on established and widely used non-ionic detergents: Triton X-100, Tween 20, and Nonidet P-40 (NP-40).

Detergent Performance: A Quantitative Comparison

The selection of a non-ionic detergent is often a balance between solubilization efficiency and the preservation of the protein's native structure and function. The following table summarizes the performance of Triton X-100, Tween 20, and NP-40 in terms of protein yield and the retention of enzymatic activity, based on hypothetical, yet representative, experimental data.

DetergentProtein Yield (mg/mL)Relative Enzyme Activity (%)Key Characteristics
Triton X-100 2.5 ± 0.285 ± 5%Strong solubilizing agent, may slightly impact the activity of some sensitive enzymes.[1][2][3]
Tween 20 1.8 ± 0.395 ± 3%Milder detergent, excellent for maintaining protein activity, though with potentially lower extraction yields.[4][5]
Nonidet P-40 (NP-40) 2.3 ± 0.290 ± 4%Effective solubilizer, generally preserves protein activity well; a common alternative to Triton X-100.[1][6]
Control (No Detergent) 0.5 ± 0.1100%Baseline for protein activity in the absence of detergents.

Experimental Methodologies

To ensure the reproducibility and accuracy of the comparative data, detailed experimental protocols are essential. The following sections outline the procedures for protein extraction and subsequent validation of enzyme activity.

Experimental Workflow

experimental_workflow cluster_extraction Protein Extraction cluster_quantification Quantification cluster_validation Activity Validation cell_culture Cell Culture (e.g., HEK293T) lysis Cell Lysis with Detergent Buffer cell_culture->lysis Harvest Cells centrifugation Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifugation supernatant Collect Supernatant (Protein Lysate) centrifugation->supernatant protein_assay Protein Concentration (BCA Assay) supernatant->protein_assay enzyme_assay Enzyme Activity Assay (e.g., LDH or β-Gal) protein_assay->enzyme_assay data_analysis Compare Yield and Activity enzyme_assay->data_analysis Data Analysis

Figure 1: General workflow for comparing the efficacy of different protein extraction detergents.
Protocol 1: Protein Extraction from Cultured Mammalian Cells

This protocol provides a general procedure for lysing cultured mammalian cells with a panel of non-ionic detergents.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Non-ionic Detergent (Triton X-100, Tween 20, or NP-40)

  • Protease Inhibitor Cocktail

  • Cultured mammalian cells (e.g., HEK293T)

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer (supplemented with protease inhibitor cocktail) to the cell culture dish.

  • Incubate on ice for 15-30 minutes with occasional gentle agitation.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Activity Assay

This protocol measures the activity of the cytosolic enzyme Lactate Dehydrogenase (LDH) as an indicator of cell lysis and enzyme stability.[7][8][9][10]

Materials:

  • Protein lysate (from Protocol 1)

  • LDH Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5)

  • Substrate Solution: 100 mM sodium pyruvate (B1213749) in LDH Assay Buffer

  • NADH Solution: 10 mg/mL NADH in LDH Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Dilute the protein lysates to a suitable concentration with LDH Assay Buffer.

  • In a 96-well plate, add 50 µL of each diluted protein lysate to triplicate wells.

  • Prepare a reaction mixture containing 50 µL of Substrate Solution and 50 µL of NADH Solution per well.

  • Add 100 µL of the reaction mixture to each well containing the protein lysate.

  • Immediately measure the absorbance at 340 nm at 1-minute intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of NADH oxidation by determining the change in absorbance over time.

  • Enzyme activity is expressed as units per milligram of total protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmole of NADH per minute.

Protocol 3: β-Galactosidase Activity Assay

This protocol is suitable for cells that have been transfected with a reporter plasmid expressing β-galactosidase, serving as a model for a non-endogenous, expressed protein.[11][12][13][14][15]

Materials:

  • Protein lysate (from Protocol 1)

  • Assay Buffer: 100 mM sodium phosphate (pH 7.3), 1 mM MgCl2, 50 mM β-mercaptoethanol

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution: 4 mg/mL in water

  • Stop Solution: 1 M sodium carbonate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 30 µL of protein lysate to triplicate wells of a 96-well plate.

  • Add 70 µL of Assay Buffer to each well.

  • Add 66 µL of ONPG solution to each well to start the reaction.

  • Incubate the plate at 37°C and monitor the development of a yellow color.

  • Stop the reaction by adding 130 µL of Stop Solution.

  • Measure the absorbance at 420 nm using a microplate reader.

  • Calculate the β-galactosidase activity and normalize it to the total protein concentration.

Hypothetical Signaling Pathway: Impact of Protein Extraction on Downstream Analysis

The integrity of extracted proteins is crucial for the accurate study of cellular signaling pathways. For instance, in a typical MAP Kinase pathway, the phosphorylation status and protein-protein interactions are key functional readouts that can be compromised by harsh extraction methods.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Figure 2: A simplified representation of the MAP Kinase signaling pathway.

Conclusion

The validation of protein activity after extraction is a non-negotiable step for ensuring the reliability of experimental data. While Triton X-100 and NP-40 offer robust protein solubilization, Tween 20 often proves superior in preserving the delicate functionality of sensitive proteins. The choice of detergent should always be empirically determined for each specific protein and downstream application. The protocols and comparative data presented in this guide provide a solid framework for researchers to systematically evaluate and select the optimal non-ionic detergent, thereby enhancing the quality and reproducibility of their research.

References

A Comparative Guide to the Spectrophotometric Quantification of Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectrophotometric quantification of Nonylbenzene-PEG8-OH with alternative analytical methods. The information is intended for researchers, scientists, and professionals in drug development who require accurate and efficient quantification of this nonionic surfactant. This compound, a member of the nonylphenol ethoxylate family, is utilized in various research and pharmaceutical applications for its detergent properties.

Methodology Comparison: Spectrophotometry vs. High-Performance Liquid Chromatography (HPLC)

The selection of an appropriate quantification method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide compares the widely accessible spectrophotometric method using cobalt thiocyanate (B1210189) with the more sophisticated High-Performance Liquid Chromatography (HPLC) technique.

Spectrophotometric Quantification: Cobalt Thiocyanate Method

The spectrophotometric method based on the formation of a colored complex with cobalt thiocyanate is a common and cost-effective technique for the quantification of nonionic surfactants like this compound. This method relies on the reaction between the polyethylene (B3416737) glycol (PEG) chain of the surfactant and the cobalt thiocyanate reagent to form a blue-colored complex that can be measured colorimetrically.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more selective and often more sensitive method for the quantification of this compound. This technique separates the analyte from other components in the sample matrix before detection, which can be particularly advantageous for complex samples.

Table 1: Comparison of Quantification Methods for this compound

FeatureSpectrophotometric Method (Cobalt Thiocyanate)High-Performance Liquid Chromatography (HPLC)
Principle Colorimetric measurement of a complex formed between the PEG chain and cobalt thiocyanate.Chromatographic separation followed by detection (e.g., UV, ELSD).
Limit of Detection (LOD) Typically in the low mg/L range.Can reach sub-mg/L levels, depending on the detector.
Linear Range Generally narrower, requires appropriate dilution.Broader linear dynamic range.
Selectivity Lower; can be susceptible to interference from other PEG-containing compounds.High; separates the analyte from interfering substances.
Instrumentation Cost Low (requires a basic spectrophotometer).High (requires a complete HPLC system).
Analysis Time Rapid (typically under 30 minutes per sample).Longer (dependent on the chromatographic run time).
Solvent Consumption Low.High.
Ease of Use Relatively simple and straightforward.Requires more expertise for method development and troubleshooting.

Experimental Protocols

Spectrophotometric Quantification using Cobalt Thiocyanate

This protocol outlines the steps for the quantification of this compound using the cobalt thiocyanate method.

1. Reagent Preparation:

  • Cobalt Thiocyanate Reagent: Prepare a solution by dissolving 15 g of cobalt (II) nitrate (B79036) hexahydrate and 100 g of ammonium (B1175870) thiocyanate in deionized water to a final volume of 500 mL.

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 50 mg/L.

2. Sample Preparation:

  • Dilute the sample containing this compound with deionized water to an expected concentration within the calibration range.

3. Procedure:

  • To 5 mL of each standard and sample solution in a separate test tube, add 5 mL of the cobalt thiocyanate reagent.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to each tube.

  • Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and extraction of the colored complex into the organic phase.

  • Allow the phases to separate. A blue color will develop in the organic layer.

  • Carefully transfer the organic layer to a cuvette.

  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (typically around 620 nm) using a spectrophotometer. Use the organic solvent as a blank.

4. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Spectrophotometry_Workflow A Prepare Standards & Samples B Add Cobalt Thiocyanate Reagent A->B C Add Organic Solvent & Vortex B->C D Phase Separation C->D E Measure Absorbance (620 nm) D->E F Construct Calibration Curve E->F G Determine Concentration F->G

Workflow for spectrophotometric quantification.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound by HPLC. Method parameters may require optimization based on the specific instrument and column used.

1. Reagent and Mobile Phase Preparation:

  • Mobile Phase: Prepare an appropriate mobile phase. A common choice for similar compounds is a gradient of acetonitrile (B52724) and water.

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1000 mg/L) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 mg/L.

2. Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the sample with the mobile phase to fall within the calibration range.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Gradient: Start with a higher polarity mobile phase (e.g., 60% water, 40% acetonitrile) and gradually increase the organic solvent concentration (e.g., to 90% acetonitrile) over the run time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector at a suitable wavelength (e.g., 220 nm or 275 nm for the benzene (B151609) ring) or an Evaporative Light Scattering Detector (ELSD).

4. Quantification:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow A Prepare Mobile Phase, Standards & Samples B Inject into HPLC System A->B C Chromatographic Separation B->C D Detection (UV or ELSD) C->D E Peak Integration D->E F Construct Calibration Curve E->F G Determine Concentration F->G

Workflow for HPLC quantification.

Hypothetical Performance Data

The following table presents hypothetical performance data for the two methods to illustrate their key differences. This data is representative of what might be expected for the quantification of a nonylphenol ethoxylate like this compound.

Table 2: Hypothetical Performance Data

ParameterSpectrophotometric MethodHPLC Method
Linear Range 5 - 50 mg/L0.1 - 100 mg/L
Limit of Detection (LOD) 2 mg/L0.05 mg/L
Limit of Quantification (LOQ) 5 mg/L0.1 mg/L
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 85 - 110%95 - 105%

This comparative guide provides the necessary information for researchers to make an informed decision on the most suitable method for the quantification of this compound based on their specific experimental needs and available resources. The spectrophotometric method offers a rapid and low-cost option suitable for routine analysis of relatively simple samples, while HPLC provides higher sensitivity, selectivity, and accuracy, making it the preferred choice for complex matrices and lower concentration levels.

Cytotoxicity Profile: Nonylbenzene-PEG8-OH in Comparison to Standard Laboratory Detergents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research and pharmaceutical development, detergents are indispensable tools for cell lysis, protein solubilization, and various biochemical assays. However, their inherent ability to disrupt cell membranes raises concerns about their cytotoxicity, which can significantly impact experimental outcomes. This guide provides a comparative analysis of the cytotoxicity of Nonylbenzene-PEG8-OH against other commonly used laboratory detergents: Triton X-100, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), and Sodium Dodecyl Sulfate (SDS).

Quantitative Cytotoxicity Comparison

Direct comparative studies detailing the half-maximal effective concentration (EC50) of this compound on common mammalian cell lines are limited in publicly available literature. However, based on the general classification of surfactants and available data for structurally related compounds and other common detergents, a qualitative and estimated comparison can be drawn.

Generally, the cytotoxicity of surfactants follows the order: cationic > anionic > zwitterionic > non-ionic. As a non-ionic detergent, this compound is expected to exhibit lower cytotoxicity compared to the anionic detergent SDS and potentially comparable or slightly different cytotoxicity to the non-ionic detergent Triton X-100. The zwitterionic detergent CHAPS is often cited for its particularly low cytotoxicity among detergents used for protein work.

DetergentTypeEC50 (µg/mL)Cell LineAssayCitation
This compound Non-ionicData Not Available---
Triton X-100 Non-ionic~34Human FibroblastsNeutral Red[1]
97 - 100Human FibroblastsNeutral Red, Alamar Blue[1]
CHAPS ZwitterionicLeast cytotoxicCultured Mammalian CellsNot specified[N/A]
Sodium Dodecyl Sulfate (SDS) AnionicConcentration-dependentVariousVarious[N/A]

Note: The cytotoxicity of detergents is highly dependent on the cell type, assay used, and exposure time. The values for Triton X-100 are provided as a reference point for a common non-ionic detergent. SDS is known to be highly cytotoxic and its effects are heavily concentration-dependent. One study noted that 3-[(3-cholamidopropyl)dimethylammonio]-1-propane sulfonate (CHAPS) was found to be the least cytotoxic for cultured mammalian cells among several detergents tested.

Mechanisms of Cytotoxicity

The cytotoxic effects of these detergents primarily stem from their ability to disrupt the lipid bilayer of cell membranes, leading to loss of integrity, leakage of intracellular components, and ultimately cell death.

  • Non-ionic Detergents (this compound, Triton X-100): These detergents can integrate into the cell membrane, leading to increased permeability. At higher concentrations, they can solubilize the membrane, causing cell lysis. Some non-ionic surfactants have been shown to induce apoptosis. For instance, Triton X-100 can trigger both apoptotic and necrotic cell death pathways. The induction of apoptosis by Triton X-100 may involve the activation of caspases.

  • Zwitterionic Detergents (CHAPS): CHAPS is considered a milder detergent and is often used to solubilize membrane proteins while preserving their function. Its lower cytotoxicity is attributed to its zwitterionic nature, which is less disruptive to protein-protein interactions and membrane structures compared to ionic detergents.

  • Anionic Detergents (SDS): SDS is a harsh anionic detergent that strongly denatures proteins and effectively solubilizes cell membranes at low concentrations. It disrupts the cell membrane by inserting its hydrophobic tail into the lipid bilayer, causing curvature stress and the formation of pores, which leads to cell lysis.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Mammalian cell line (e.g., HeLa, CHO, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Detergents: this compound, Triton X-100, CHAPS, SDS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Detergent Treatment: Prepare serial dilutions of each detergent in a complete culture medium. Remove the old medium from the wells and add 100 µL of the detergent solutions at various concentrations. Include a vehicle control (medium only) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the detergent concentration to determine the EC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in cytotoxicity assessment and the underlying cellular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Detergent Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B 24h Incubation A->B D Treat Cells B->D C Prepare Detergent Dilutions C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Add Solubilization Solution G->H I Measure Absorbance (570nm) H->I J Calculate % Viability I->J K Determine EC50 J->K

Caption: Workflow of an MTT-based cytotoxicity assay.

Detergent_Cytotoxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Cellular Effects cluster_apoptosis_pathway Apoptotic Cascade cluster_outcome Final Outcome Detergent Detergent (e.g., this compound) Membrane Cell Membrane Disruption Detergent->Membrane Lysis Cell Lysis (Necrosis) Membrane->Lysis Apoptosis Apoptosis Induction Membrane->Apoptosis Cell_Death Cell Death Lysis->Cell_Death Caspase Caspase Activation Apoptosis->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptotic_bodies Formation of Apoptotic Bodies DNA_frag->Apoptotic_bodies Apoptotic_bodies->Cell_Death

Caption: Simplified signaling pathway of detergent-induced cytotoxicity.

References

A Comparative Guide to "Green" and Biodegradable Surfactant Alternatives for Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of "green" and biodegradable surfactant alternatives to Nonylbenzene-PEG8-OH, a member of the nonylphenol ethoxylate (NPEO) family. NPEOs have faced increasing scrutiny and regulatory restrictions due to their poor biodegradability and the endocrine-disrupting effects of their degradation products, such as nonylphenol.[1][2][3][4] This has driven the demand for safer, more sustainable alternatives in various applications, including detergents, emulsifiers, and solubilizers.[5]

This guide focuses on three promising classes of biodegradable surfactants: sophorolipids, rhamnolipids, and alkyl polyglycosides (APGs). Their performance is compared against nonylphenol ethoxylates, with supporting experimental data and detailed protocols for key evaluation methods.

Comparative Performance Data of Surfactant Alternatives

The selection of a suitable surfactant is often guided by its efficiency in reducing surface tension and its effectiveness at forming micelles, which is indicated by the critical micelle concentration (CMC). A lower CMC value signifies a more efficient surfactant. Furthermore, the biodegradability of a surfactant is a critical factor in determining its environmental impact.

Surfactant ClassSpecific Example/TypeCritical Micelle Concentration (CMC) (mg/L)Surface Tension at CMC (mN/m)Biodegradability
Nonylphenol Ethoxylates (NPEOs) Nonylphenol Ethoxylate (NP-9)~60~30-32Poor, persistent degradation products[1][2][3]
Sophorolipids Lactonic and Acidic Forms2 - 20[6]32.1 - 40.89[7][8]Readily biodegradable[8]
Rhamnolipids Mono- and Di-rhamnolipids3 - 15[6]< 30[9]Readily biodegradable
Alkyl Polyglycosides (APGs) C8-C14 alkyl chain800 - 1000[6]~27-30Readily biodegradable[10]

Note: The performance of surfactants can be influenced by factors such as temperature, pH, water hardness, and the specific composition of the surfactant mixture. The data presented here are compiled from various sources and should be considered as a general guide.

Signaling Pathway of Nonylphenol Endocrine Disruption

Nonylphenol, a primary degradation product of this compound, is a known endocrine disruptor that can mimic the natural hormone 17β-estradiol.[1][2] This xenoestrogen can bind to estrogen receptors (ERα and ERβ), leading to the disruption of normal endocrine functions.[1][3] The following diagram illustrates a simplified signaling pathway of nonylphenol-induced endocrine disruption.

Nonylphenol_Endocrine_Disruption cluster_cell Target Cell cluster_outside NP Nonylphenol (NP) ER Estrogen Receptor (ERα / ERβ) NP->ER Binds to NP_ER_Complex NP-ER Complex ERE Estrogen Response Element (ERE) in DNA NP_ER_Complex->ERE Binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Disrupted Cellular Response Gene_Transcription->Cellular_Response Leads to NPEO Nonylphenol Ethoxylate Degradation Biodegradation NPEO->Degradation Degradation->NP

Caption: Simplified signaling pathway of nonylphenol-induced endocrine disruption.

Experimental Workflow for Surfactant Performance Evaluation

The comprehensive evaluation of a surfactant's performance involves a series of standardized tests. The following diagram outlines a typical experimental workflow for characterizing and comparing surfactants.

Surfactant_Evaluation_Workflow start Start: Surfactant Sample prep Prepare Aqueous Solutions of Varying Concentrations start->prep cmc_st Determine CMC and Surface Tension (Tensiometry) prep->cmc_st biodegradability Assess Ready Biodegradability (e.g., OECD 301B) prep->biodegradability foaming Evaluate Foaming Properties (Ross-Miles Method) prep->foaming data_analysis Data Analysis and Comparison cmc_st->data_analysis biodegradability->data_analysis foaming->data_analysis end End: Performance Profile data_analysis->end

Caption: Experimental workflow for evaluating surfactant performance.

Detailed Experimental Protocols

Determination of Critical Micelle Concentration (CMC) and Surface Tension

This protocol outlines the use of the Wilhelmy plate method for determining the surface tension of surfactant solutions at various concentrations to identify the CMC.

Apparatus:

  • Surface tensiometer equipped with a Wilhelmy plate (typically platinum)

  • Analytical balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Thoroughly clean the Wilhelmy plate, typically by rinsing with a suitable solvent and then flaming to remove organic contaminants.

  • Measure the surface tension of the deionized water as a control.

  • For each surfactant dilution, pour the solution into a clean sample vessel and place it on the tensiometer's stage.

  • Lower the Wilhelmy plate so that it is just touching the surface of the liquid.

  • Record the surface tension value once the reading has stabilized.

  • Repeat the measurement for each concentration, ensuring the plate is cleaned and dried between each measurement.

Data Analysis:

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The resulting graph will show a region where the surface tension decreases linearly with increasing log C, followed by a plateau.

  • The CMC is the concentration at the point of intersection of the two linear portions of the graph.[11] The surface tension at the plateau is the surface tension at the CMC.

Assessment of Ready Biodegradability (OECD 301B: CO2 Evolution Test)

This protocol is a summary of the OECD 301B guideline, which determines the ready biodegradability of a substance by measuring the amount of carbon dioxide produced.[12][13][14]

Apparatus:

  • Incubation bottles

  • CO2-free air supply

  • CO2 absorption bottles (containing Ba(OH)2 or NaOH solution)

  • Apparatus for titration of CO2

  • Activated sludge from a domestic wastewater treatment plant (as inoculum)

Procedure:

  • Prepare a mineral medium containing essential salts and trace elements.

  • Add the test surfactant to the mineral medium to achieve a concentration typically between 10 and 20 mg of dissolved organic carbon (DOC) per liter.[12]

  • Inoculate the medium with a small amount of activated sludge.

  • Set up control flasks containing only the inoculum and mineral medium (blank) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate).

  • Incubate all flasks in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[12]

  • Aerate the flasks with CO2-free air, and pass the effluent gas through the CO2 absorption bottles.

  • Periodically, measure the amount of CO2 produced by titrating the remaining hydroxide (B78521) in the absorption bottles.

Data Analysis:

  • Calculate the cumulative amount of CO2 produced in the test and control flasks over the 28-day period.

  • Determine the percentage of biodegradation by comparing the amount of CO2 produced from the test substance (corrected for the blank) to its theoretical maximum CO2 production (ThCO2), which is calculated from the chemical formula of the substance.

  • A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.[14]

Foaming Performance Analysis (Ross-Miles Method)

This protocol is based on the ASTM D1173 standard and the Ross-Miles method for evaluating the foaming characteristics of surfactants.[15]

Apparatus:

  • Ross-Miles foam apparatus, consisting of a jacketed glass receiver and a pipette with a specified orifice, all maintained at a constant temperature.

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a solution of the surfactant at a specified concentration in water of a known hardness.

  • Rinse the receiver and pipette with the test solution and then discard the rinsing solution.

  • Add a specific volume of the test solution to the receiver.

  • Pipette another specific volume of the test solution into the pipette.

  • Position the pipette vertically over the receiver and allow the solution to drain from the pipette onto the surface of the solution in the receiver, starting the timer as the solution begins to fall.

  • Once the pipette is empty, immediately record the initial foam height.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[15]

Data Analysis:

  • The initial foam height provides a measure of the surfactant's foamability.

  • The decrease in foam height over time indicates the stability of the foam.

  • Compare the initial foam height and the foam stability of the alternative surfactants to that of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Nonylbenzene-PEG8-OH, a compound often utilized as a PROTAC linker. Adherence to these protocols is crucial for maintaining a safe and compliant research environment.

Hazard Assessment and Safety Information

Based on available data for similar compounds, this compound should be handled as a hazardous substance. Key potential hazards are summarized in the table below.

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowed Acute Toxicity, OralDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed. Seek medical attention if you feel unwell.
Causes skin irritation [1][2][3][4]Skin Corrosion/IrritationWear protective gloves.[1] Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]
Causes serious eye irritation/damage [1][3][4]Serious Eye Damage/Eye IrritationWear eye protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
May cause respiratory irritation Specific Target Organ Toxicity, Single ExposureAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Toxic to aquatic life with long lasting effects [1][2][4]Hazardous to the Aquatic Environment, Long-term HazardAvoid release to the environment.[1] Collect spillage.[1] Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Potential Endocrine Disruptor [5]Environmental HazardHandle with care to prevent environmental release. Follow all disposal procedures diligently.

Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[6]

  • Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[7][8]

  • Skin Protection : A lab coat and full-length pants should be worn. Chemical-resistant gloves (e.g., nitrile) are required.[7][8]

  • Respiratory Protection : If there is a risk of generating aerosols or dust, a respirator may be necessary.[9][8]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and adhere strictly to local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[10]

  • Waste Segregation and Collection :

    • All waste containing this compound, including unused product, contaminated solutions, and rinsates, must be collected in a designated hazardous waste container.[11]

    • The container must be made of a material compatible with the chemical and have a secure, leak-proof screw-on cap.[12]

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[13]

  • Storage of Waste :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[11]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[11]

    • Use secondary containment, such as a lab tray, to capture any potential leaks.[12]

  • Final Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14]

    • Ensure all necessary paperwork and waste manifests are completed accurately.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill :

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

Proper Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Temporary Storage cluster_3 Final Disposal cluster_4 Prohibited Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated, Compatible Container A->B C Securely Cap the Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in a Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Complete All Required Paperwork G->H I Arrange for Waste Pickup H->I J DO NOT Pour Down Drain K DO NOT Dispose in Regular Trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Nonylbenzene-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Nonylbenzene-PEG8-OH. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a PEG-based PROTAC linker, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety.[1][2] The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]
Hand Chemical-resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling.[1][2]
Body A standard laboratory coat must be worn. For larger quantities or when there is a higher risk of splashing, consider disposable chemical-resistant coveralls.[4][5]
Respiratory Use only in a well-ventilated area.[1] If there is a risk of generating aerosols or dust, or if working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • The container should be kept tightly closed.

2. Handling and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Use the smallest quantity of the chemical necessary for the experiment.

3. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

  • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection: All waste containing this compound, including unused product, contaminated solutions, and disposable labware, must be collected in a designated hazardous waste container.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve Chemical Retrieve Chemical Prepare Work Area->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.